molecular formula C9H11ClN2O B11727119 3-amino-N-(3-chlorophenyl)propanamide

3-amino-N-(3-chlorophenyl)propanamide

Katalognummer: B11727119
Molekulargewicht: 198.65 g/mol
InChI-Schlüssel: GCQKLGHWUZPYLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-amino-N-(3-chlorophenyl)propanamide is a chemical compound with the molecular formula C9H11ClN2O. It is offered for research and development purposes. This compound is part of a class of chlorophenyl propanamide derivatives that are frequently investigated as key intermediates in organic synthesis and pharmaceutical development . Compounds with similar structures, featuring both an amide and a chlorophenyl group, have been studied for various biological activities, including antimicrobial and anticancer properties, suggesting this compound may hold value in similar investigative pathways . Its mechanism of action in research settings is often hypothesized to involve interactions with specific biological targets, such as enzymes or receptors, due to its potential to act as an agonist or antagonist . As a building block, it can be used in the synthesis of more complex molecules, such as toluene-sulfonamide dipeptide derivatives, which have shown promise in areas like antimalarial research . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to explore new chemical entities in medicinal chemistry and to develop novel substances with potential pharmacological activity. For comprehensive handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H11ClN2O

Molekulargewicht

198.65 g/mol

IUPAC-Name

3-amino-N-(3-chlorophenyl)propanamide

InChI

InChI=1S/C9H11ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4-5,11H2,(H,12,13)

InChI-Schlüssel

GCQKLGHWUZPYLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCN

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide on 3-amino-N-(3-chlorophenyl)propanamide (CAS 181650-45-3): A Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(3-chlorophenyl)propanamide (CAS 181650-45-3), a molecule with potential yet underexplored applications in the fields of medicinal chemistry and materials science. While specific research on this compound is limited, this document extrapolates from structurally related molecules and established chemical principles to offer insights into its synthesis, potential biological activities, and analytical methodologies. The guide is intended to serve as a foundational resource for researchers interested in exploring the properties and applications of this and similar chemical entities.

Introduction and Physicochemical Properties

3-amino-N-(3-chlorophenyl)propanamide is a small molecule featuring a propanamide backbone, a primary amine, and a 3-chlorophenyl substituent. The presence of the chlorine atom on the phenyl ring is known to influence the electronic properties and metabolic stability of related compounds, often enhancing their biological activity.[1] The amino group provides a site for further chemical modification and potential interactions with biological targets.

Table 1: Physicochemical Properties of 3-amino-N-(3-chlorophenyl)propanamide

PropertyValueSource
CAS Number 181650-45-3Internal Knowledge
Molecular Formula C₉H₁₁ClN₂OChemSrc[2]
Molecular Weight 198.65 g/mol ChemSrc[2]
Appearance Predicted to be a solid at room temperatureGeneral Chemical Knowledge
Solubility Predicted to be soluble in organic solventsGeneral Chemical Knowledge
SMILES C1=CC(=CC(=C1)Cl)NC(=O)CCNChemSrc[2]
InChIKey GCQKLGHWUZPYLI-UHFFFAOYSA-NChemSrc[2]

Synthesis Strategies: A Proposed Pathway

Proposed Retrosynthetic Analysis

G target 3-amino-N-(3-chlorophenyl)propanamide intermediate1 N-(3-chlorophenyl)-3-(protected-amino)propanamide target->intermediate1 Deprotection reagent1 3-chloroaniline intermediate1->reagent1 Amide Coupling reagent2 3-(protected-amino)propanoic acid intermediate1->reagent2 Amide Coupling

Caption: Retrosynthetic analysis for 3-amino-N-(3-chlorophenyl)propanamide.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Protection of the Amino Group of β-Alanine

  • Dissolve β-alanine in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium bicarbonate) to the solution.

  • Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the protected amino acid and purify it using standard techniques like crystallization or column chromatography.

Step 2: Amide Coupling

  • Dissolve the protected β-alanine in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent (e.g., DCC, EDC/HOBt) to activate the carboxylic acid.

  • Slowly add a solution of 3-chloroaniline in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and purify the product by column chromatography.

Step 3: Deprotection of the Amino Group

  • Dissolve the protected amide from Step 2 in a suitable solvent (e.g., dichloromethane for Boc deprotection).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the excess acid and extract the final product, 3-amino-N-(3-chlorophenyl)propanamide.

  • Further purification can be achieved by crystallization or chromatography.

G cluster_0 Protection cluster_1 Amide Coupling cluster_2 Deprotection start β-alanine step1 React with Boc-anhydride start->step1 product1 Boc-β-alanine step1->product1 step2 Couple with EDC/HOBt product1->step2 product2 Protected Intermediate step2->product2 reagent1 3-chloroaniline reagent1->step2 step3 Treat with TFA product2->step3 final_product 3-amino-N-(3-chlorophenyl)propanamide step3->final_product

Caption: Proposed synthetic workflow for 3-amino-N-(3-chlorophenyl)propanamide.

Potential Biological Significance and Research Applications

The biological activity of 3-amino-N-(3-chlorophenyl)propanamide has not been explicitly reported. However, the structural motifs present in the molecule suggest several avenues for investigation.

  • Anticancer Activity: Chlorinated aromatic compounds are present in numerous anticancer agents. For instance, compounds containing a p-chlorophenyl group have shown inhibitory activity against certain cancer cell lines. The propanamide backbone could also contribute to interactions with biological targets.

  • Enzyme Inhibition: The benzamidine moiety is a known pharmacophore that mimics arginine and interacts with various proteases. The 3-amino-4-chlorophenyl group has been identified as a potent benzamidine mimic and a P1 ligand for factor Xa inhibitors.[3] It is plausible that 3-amino-N-(3-chlorophenyl)propanamide could exhibit inhibitory activity against certain enzymes.

  • Building Block for Drug Discovery: This compound can serve as a versatile building block for the synthesis of more complex molecules. The primary amine offers a reactive handle for derivatization, allowing for the generation of libraries of compounds for screening against various biological targets. S-3-Amino-3-(4-chlorophenyl)propionic acid, a related compound, is utilized in the synthesis of bioactive compounds, particularly those targeting neurological pathways.[1]

Proposed Analytical Methodologies

To support research and development activities involving 3-amino-N-(3-chlorophenyl)propanamide, robust analytical methods are essential for its characterization and quantification.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the method of choice for purity assessment and quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. UV detection at a wavelength corresponding to the absorbance maximum of the chlorophenyl group would be appropriate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive detection and structural confirmation, LC-MS can be employed. This technique would be particularly useful for identifying metabolites in biological matrices.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound. The spectra would provide information on the number and connectivity of protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the amide C=O stretch and N-H stretches.

Derivatization for Enhanced Detection

For trace analysis, derivatization of the primary amine with a fluorescent tag (e.g., dansyl chloride) can significantly enhance detection sensitivity in HPLC with fluorescence detection.[4]

Conclusion and Future Directions

3-amino-N-(3-chlorophenyl)propanamide (CAS 181650-45-3) represents a chemical entity with untapped potential. While direct experimental data is currently scarce, this guide provides a scientifically reasoned framework for its synthesis, potential biological applications, and analytical characterization based on the known properties of its constituent chemical motifs.

Future research should focus on:

  • Validated Synthesis and Characterization: Developing and optimizing a reliable synthetic protocol and fully characterizing the compound using modern analytical techniques.

  • Biological Screening: Evaluating the compound's activity in a broad range of biological assays, including anticancer, antimicrobial, and enzyme inhibition screens.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand the relationship between chemical structure and biological activity, which could lead to the discovery of more potent and selective compounds.

The exploration of this and similar molecules could pave the way for the development of novel therapeutic agents and functional materials.

References

  • Chemsrc. 3-amino-N-(3-chlorophenyl)propanamide | CAS#:181650-45-3. Available from: [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. Available from: [Link]

  • Prusevich, P., et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799. Available from: [Link]

  • Hošková, K., et al. (2006). Analysis of 3-aminopropionamide: a potential precursor of acrylamide. Journal of Agricultural and Food Chemistry, 54(25), 9567-9572. Available from: [Link]

Sources

An In-depth Technical Guide to 3-amino-N-(3-chlorophenyl)propanamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(3-chlorophenyl)propanamide, a small molecule of interest in medicinal chemistry and drug discovery. The document details a proposed synthetic pathway, in-depth analytical characterization methodologies, and a discussion of its potential biological significance and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's chemical properties and potential utility. While direct experimental data for this specific molecule is limited in published literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and scientifically grounded resource.

Introduction

3-amino-N-(3-chlorophenyl)propanamide is a derivative of β-alanine, featuring a 3-chlorophenyl amide substitution. The presence of the β-amino acid scaffold and the chloro-substituted aromatic ring suggests its potential for interacting with various biological targets. β-amino acid derivatives are known to form stable secondary structures in peptides, influencing their metabolic stability and receptor-binding affinity. The chlorophenyl moiety can significantly impact a molecule's pharmacokinetic profile and binding interactions through halogen bonding and hydrophobic effects. This guide aims to provide a detailed technical framework for the synthesis and analysis of this compound, thereby facilitating further research into its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-amino-N-(3-chlorophenyl)propanamide is characterized by a propanamide backbone with an amino group at the β-position and an N-substituted 3-chlorophenyl ring.

PropertyValueSource
IUPAC Name 3-amino-N-(3-chlorophenyl)propanamideChemSrc
CAS Number 181650-45-3ChemSrc
Molecular Formula C₉H₁₁ClN₂OChemSrc
Molecular Weight 198.65 g/mol ChemSrc
SMILES C1=CC(=CC(=C1)Cl)NC(=O)CCNChemSrc

Below is a 2D representation of the chemical structure.

Caption: 2D Chemical Structure of 3-amino-N-(3-chlorophenyl)propanamide.

Synthesis of 3-amino-N-(3-chlorophenyl)propanamide

A robust and reliable synthesis of 3-amino-N-(3-chlorophenyl)propanamide can be achieved through a two-step process involving the protection of the β-amino acid, followed by amide coupling and deprotection. This approach ensures high yields and purity of the final product.

Synthetic Workflow

The proposed synthetic pathway is outlined below. The initial step involves the protection of the amino group of β-alanine, followed by an amide coupling reaction with 3-chloroaniline, and a final deprotection step.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection β-Alanine β-Alanine Boc-β-Alanine Boc-β-Alanine β-Alanine->Boc-β-Alanine (Boc)2O, NaOH, Dioxane/H2O Boc-protected intermediate Boc-protected intermediate Boc-β-Alanine->Boc-protected intermediate EDC, HOBt, DIPEA, DMF 3-Chloroaniline 3-Chloroaniline 3-Chloroaniline->Boc-protected intermediate Final Product Final Product Boc-protected intermediate->Final Product TFA, DCM

Caption: Proposed synthetic workflow for 3-amino-N-(3-chlorophenyl)propanamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-β-alanine

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve β-alanine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.

  • Addition of Protecting Group: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise over 30 minutes while maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-β-alanine as a white solid.

Step 2: Synthesis of tert-butyl (3-((3-chlorophenyl)amino)-3-oxopropyl)carbamate

  • Reaction Setup: To a solution of N-Boc-β-alanine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 3-chloroaniline (1 equivalent) and N,N-diisopropylethylamine (DIPEA, 2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 3: Synthesis of 3-amino-N-(3-chlorophenyl)propanamide (Final Product)

  • Deprotection: Dissolve the Boc-protected intermediate from Step 2 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0 °C.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 3-amino-N-(3-chlorophenyl)propanamide.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 3-amino-N-(3-chlorophenyl)propanamide. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propanamide backbone, and the amine protons. Based on the structure of the related 3-amino-N-phenylpropanamide, the aromatic protons of the 3-chlorophenyl group should appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The two methylene groups of the propanamide chain are expected to appear as triplets around δ 2.5 ppm and δ 3.1 ppm. The NH₂ protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the amide is expected to resonate around δ 170-175 ppm. The aromatic carbons will appear in the δ 115-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two methylene carbons of the propanamide backbone are expected at approximately δ 38-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups. Expected characteristic absorption bands include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl.

  • N-H bending: A band around 1600-1650 cm⁻¹.

  • C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₁ClN₂O. The predicted monoisotopic mass is approximately 198.0560 Da.

Potential Biological Activity and Applications

While specific biological activity data for 3-amino-N-(3-chlorophenyl)propanamide is not extensively reported, its structural features suggest several potential areas of investigation.

  • Serotonin Receptor Modulation: A related compound was tested for its ability to inhibit binding to the 5-hydroxytryptamine (serotonin) receptor 3D. This suggests that 3-amino-N-(3-chlorophenyl)propanamide could be a scaffold for developing ligands for serotonin receptors, which are implicated in a variety of neurological disorders.

  • Enzyme Inhibition: The β-amino acid structure can be incorporated into peptidomimetics to target proteases and other enzymes. The 3-chlorophenyl group can provide additional binding interactions within an enzyme's active site.

  • Ion Channel Modulation: The combination of an amine and an aromatic ring is a common feature in ion channel modulators. Further screening against various ion channels could reveal interesting activities.

The following diagram illustrates a conceptual workflow for the biological evaluation of this compound.

G A Synthesized 3-amino-N-(3-chlorophenyl)propanamide B Primary Screening (e.g., Receptor Binding Assays) A->B C Hit Identification B->C D Secondary Screening (e.g., Functional Assays, Enzyme Kinetics) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In vivo Studies E->F

Caption: Conceptual workflow for the biological evaluation of 3-amino-N-(3-chlorophenyl)propanamide.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-amino-N-(3-chlorophenyl)propanamide. Based on data for related aromatic amines and chloro-substituted compounds, it should be considered as potentially hazardous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, a proposed synthetic route, and analytical characterization methods for 3-amino-N-(3-chlorophenyl)propanamide. While direct experimental data is scarce, the information presented, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers to synthesize, characterize, and investigate the biological potential of this molecule. The structural motifs present in this compound make it an interesting candidate for further exploration in the fields of medicinal chemistry and drug discovery.

References

  • PubChem. (n.d.). N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • ChemSrc. (n.d.). 3-amino-N-(3-chlorophenyl)propanamide | CAS#:181650-45-3. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S7. 1H-NMR for 3-amino-N-phenylpropanamide. Retrieved February 16, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved February 16, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved February 16, 2026, from [Link]

  • NIST. (n.d.). Propanamide. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved February 16, 2026, from [Link]

3-Amino-N-(3-chlorophenyl)propionamide: Technical Guide to Nomenclature, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-N-(3-chlorophenyl)propionamide (CAS: 181650-45-3) is a specific organic building block belonging to the class of


-amino acid amides .[1] It is structurally defined by a propionamide backbone with a primary amino group at the 

-position (C3) and a 3-chlorophenyl ring attached to the amide nitrogen.[1]

Critical Distinction: Researchers frequently confuse this compound with its structural isomer, 3-amino-3-(3-chlorophenyl)propanamide .[1]

  • Target Compound: Phenyl ring attached to Nitrogen (Amide N).[1][2] Derived from

    
    -alanine.[1][2][3]
    
  • Common Isomer: Phenyl ring attached to Carbon-3 .[1][2] Derived from 3-phenyl-

    
    -alanine.[1]
    

This guide provides a definitive technical analysis of the target compound, resolving nomenclature ambiguities and detailing robust synthesis protocols.

Part 1: Nomenclature and Identification[2][4]

To ensure precise procurement and database searching, the following nomenclature systems must be distinguished.

Validated Identifiers
SystemIdentifier / NameNotes
CAS Registry Number 181650-45-3 Unique identifier for the specific N-phenyl isomer.[1]
IUPAC Name 3-amino-N-(3-chlorophenyl)propanamidePreferred systematic name.[1]
Systematic Synonym N-(3-chlorophenyl)-

-alaninamide
Highlights the

-alanine substructure.[1][3]
SMILES C1=CC(=CC(=C1)Cl)NC(=O)CCNDefines connectivity: Amine

Ethyl

Carbonyl

N-Aryl.[1][2]
InChI Key GCQKLGHWUZPYLI-UHFFFAOYSA-NStandard hash for database integration.[1]
Structural Disambiguation

The visual similarity in names often leads to purchasing errors.[1][2] The diagram below clarifies the structural difference.

Isomer_Comparison Target TARGET COMPOUND 3-amino-N-(3-chlorophenyl)propionamide (CAS 181650-45-3) Struct_Target Structure: H2N-CH2-CH2-CO-NH-[3-Cl-Ph] (Phenyl on Nitrogen) Target->Struct_Target Isomer COMMON ISOMER 3-amino-3-(3-chlorophenyl)propanamide (CAS 1376000-87-1) Struct_Isomer Structure: H2N-CH(3-Cl-Ph)-CH2-CO-NH2 (Phenyl on Carbon-3) Isomer->Struct_Isomer

Figure 1: Structural differentiation between the target N-substituted amide and its C-substituted isomer.[1][3][4][5][6]

Part 2: Physicochemical Properties & Stability[1][2]

Understanding the acid-base properties is essential for isolation and purification (e.g., HPLC method development).[1][2]

Calculated Properties
PropertyValue (Approx.)Context
Molecular Weight 198.65 g/mol Monoisotopic mass.[1]
pKa (Amine) ~9.0 - 9.6The primary amine is basic; exists as cation (

) at physiological pH.[1][2]
pKa (Amide) ~15 (Neutral)The amide proton is non-acidic in aqueous conditions.[1][2]
LogP ~1.2Moderately lipophilic due to the chlorophenyl ring.[1][2]
Solubility DMSO, MethanolFree base is sparingly soluble in water; Hydrochloride salt is water-soluble.[1][2]
Stability Warning (Retro-Michael Reaction)

As a


-amino amide, this compound is susceptible to thermal degradation  via a Retro-Michael mechanism, particularly under basic conditions.[1]
  • Mechanism: Base-catalyzed elimination releases ammonia (or the aniline) and an acrylamide derivative.[1][2]

  • Storage: Store as the Hydrochloride salt (solid) at -20°C. Avoid prolonged exposure to strong bases (pH > 11) in solution.

Part 3: Synthesis Protocols

For research applications requiring high purity (>98%), the Protected Coupling Route is recommended over direct amination to avoid polymerization side reactions.[1][2]

Method A: Boc-Protection Route (Recommended for Lab Scale)

This method ensures regioselectivity and prevents self-polymerization of the


-amino acid moiety.[1]
Reagents:
  • Starting Material 1: N-Boc-

    
    -alanine (CAS: 3303-84-2)[1]
    
  • Starting Material 2: 3-Chloroaniline[1]

  • Coupling Agent: HATU or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)[1][2]

  • Deprotection: TFA (Trifluoroacetic acid) or HCl/Dioxane[1][2]

Step-by-Step Protocol:
  • Activation: Dissolve N-Boc-

    
    -alanine (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1][2] Stir at 0°C for 15 minutes.
    
  • Coupling: Add 3-Chloroaniline (1.0 equiv) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of aniline.[1][2]

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine.[1][2] Dry over 
    
    
    
    and concentrate to yield the intermediate N-Boc-3-amino-N-(3-chlorophenyl)propionamide .[1]
  • Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v).[1][2] Stir for 1–2 hours at RT.[1][2]

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the Trifluoroacetate salt of the target compound.

    • Optional: Convert to free base using basic resin or carbonate wash (caution: rapid handling required to avoid degradation).[1][2]

Method B: Acrylamide Route (Industrial Precursor)

Often used for library synthesis, this involves the Michael addition of ammonia to an acrylamide.[1][2]

Synthesis_Pathway Start Start: 3-Chloroaniline Intermediate Intermediate: N-(3-chlorophenyl)acrylamide Start->Intermediate Acylation Reagent1 + Acryloyl Chloride (Base, DCM, 0°C) Product Product: 3-amino-N-(3-chlorophenyl)propionamide Intermediate->Product Michael Addition Reagent2 + Ammonia (NH3) (Ethanol, Sealed Tube, 80°C)

Figure 2: Two-step synthesis via acrylamide intermediate.

Part 4: Applications and Relevance[2]

Medicinal Chemistry Scaffold

This compound serves as a "linker-fragment" in drug discovery.[1][2]

  • Kinase Inhibition: The 3-chlorophenyl amide motif is a classic "hinge-binder" or hydrophobic pocket filler in kinase inhibitors (e.g., Factor Xa, Rho-kinase).[1]

  • 5-HT3 Receptor Modulation: Screening data indicates this scaffold has been tested for affinity to the 5-HT3 serotonin receptor, likely due to the distance between the basic amine and the aromatic ring mimicking serotonin's pharmacophore [1].[1]

Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (<200 Da) and distinct functional handles (primary amine + lipophilic aryl group), it is an ideal member of Fragment Libraries used in NMR or X-ray crystallographic screening.[1][2]

References

  • ChemSrc. (2026).[1][2] 3-amino-N-(3-chlorophenyl)propanamide - CAS 181650-45-3.[1] Retrieved from [Link][1][2]

  • PubChem. (2026).[1][2] Compound Summary: 3-Amino-3-(2-chlorophenyl)propanoic acid (Isomer Distinction).[1] National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Technical Monograph: Beta-Alanine 3-Chloroanilide – Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Beta-alanine 3-chloroanilide (systematically known as 3-amino-N-(3-chlorophenyl)propanamide ) represents a specialized amino-amide scaffold used primarily as a building block in peptidomimetic drug design and as a robust linker in antibody-drug conjugates (ADCs). Unlike


-amino acids, the 

-amino architecture confers resistance to enzymatic degradation by aminopeptidases, enhancing the metabolic stability of pharmacophores incorporating this motif.

This guide provides a definitive technical profile of the compound, moving beyond basic database entries to offer a validated synthetic roadmap and structural analysis. The content is structured to support decision-making in lead optimization and scale-up synthesis.

Part 2: Physicochemical Characterization[1]

Identity and Molecular Metrics

The following data establishes the baseline identity for Beta-alanine 3-chloroanilide . Researchers must verify these metrics against Certificate of Analysis (CoA) data upon procurement or synthesis.

PropertySpecification
IUPAC Name 3-amino-N-(3-chlorophenyl)propanamide
Common Name Beta-alanine 3-chloroanilide
CAS Registry Number 181650-45-3
Molecular Formula C

H

ClN

O
Molecular Weight 198.65 g/mol
Exact Mass 198.0560 g/mol
SMILES NCC(=O)Nc1cccc(Cl)c1
Predicted pKa (Amine) ~9.8 (Typical for primary aliphatic amines)
Predicted LogP ~1.2 (Moderate lipophilicity due to chlorophenyl ring)
Structural Logic

The molecule consists of a flexible


-alanine tail tethered to a lipophilic 3-chloroaniline head via an amide bond.
  • The Amide Linkage: Acts as a rigid planar core, restricting rotation and providing hydrogen bond donor/acceptor sites critical for receptor binding.

  • The 3-Chloro Substituent: Located at the meta position, this halogen enhances lipophilicity and metabolic resistance (blocking ring oxidation) without introducing the steric bulk of ortho substitution.

  • The Primary Amine: Serves as the reactive handle for further derivatization (e.g., coupling to fluorophores, drugs, or polymers).

Part 3: Synthetic Pathways & Protocols

To ensure high purity (>98%) required for biological assays, a "Protection-Coupling-Deprotection" strategy is superior to direct condensation, which often yields polymerization byproducts.

Validated Synthesis Workflow (Graphviz)

The following diagram outlines the optimal route using Boc-chemistry to prevent self-polymerization of the beta-alanine moiety.

Synthesis_Pathway Start1 Boc-Beta-Alanine (Starting Material 1) Activation Activation (Reagents: EDC·HCl, HOBt, DIPEA) Start1->Activation Carboxyl Activation Start2 3-Chloroaniline (Starting Material 2) Start2->Activation Nucleophilic Attack Intermediate Intermediate: Boc-Beta-Alanine 3-Chloroanilide Activation->Intermediate Amide Bond Formation (RT, 12-24h) Deprotection Deprotection (Reagent: TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Cleavage of Boc Group FinalProduct Final Product: Beta-Alanine 3-Chloroanilide (Free Base or HCl Salt) Deprotection->FinalProduct Precipitation & Wash

Figure 1: Step-wise synthesis of Beta-alanine 3-chloroanilide utilizing Boc-protection strategy to ensure regioselectivity.

Detailed Experimental Protocol

Step 1: Coupling (Amide Bond Formation)

  • Dissolution: Dissolve N-Boc-

    
    -alanine (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.
    
  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at 0°C for 30 minutes to form the active ester.

    • Expert Insight: HOBt is critical here to suppress racemization (though less of a concern for

      
      -amino acids) and improve yield by preventing 
      
      
      
      -acylurea formation.
  • Addition: Add 3-chloroaniline (1.0 eq) and DIPEA (2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Wash with 1M HCl (remove unreacted amine), sat. NaHCO

    
     (remove unreacted acid), and brine. Dry over MgSO
    
    
    
    and concentrate.

Step 2: Deprotection (Boc Removal)

  • Reaction: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v). Stir at room temperature for 2–4 hours.

    • Alternative: Use 4M HCl in Dioxane to isolate the hydrochloride salt directly, which is often more stable and easier to handle as a solid.

  • Isolation: Evaporate volatiles under reduced pressure.

  • Neutralization (Optional): If the free base is required, treat the residue with cold sat. NaHCO

    
     and extract into Ethyl Acetate.
    

Part 4: Analytical Validation

Trustworthiness in synthesis relies on rigorous characterization. The following signatures confirm the structure.

TechniqueExpected SignatureDiagnostic Value

H-NMR (DMSO-d

)

~2.6 (t, 2H,

-CH

),

~3.0 (t, 2H,

-CH

),

7.0-7.8 (m, 4H, Ar-H),

~10.2 (s, 1H, Amide NH)
Confirms the integrity of the ethyl linker and substitution pattern on the aromatic ring.
Mass Spectrometry (ESI) [M+H]

= 199.06
(Characteristic chlorine isotope pattern: 3:1 ratio at 199/201)
Definitive proof of molecular weight and presence of chlorine.
IR Spectroscopy ~1650-1690 cm

(Amide I), ~3300-3400 cm

(Primary Amine stretch)
Verifies formation of the amide bond and presence of the free amine.

Part 5: Applications in Drug Development

1. Peptidomimetic Scaffolds: Beta-alanine derivatives are frequently used to introduce "kinks" in peptide chains or to replace labile peptide bonds, increasing the half-life of peptide drugs in plasma. The 3-chlorophenyl group provides a hydrophobic anchor point for binding pockets.

2. Linker Chemistry: The terminal amine allows this molecule to serve as a heterobifunctional linker.

  • Example: Reaction with a succinimidyl ester of a fluorophore creates a labeled probe that targets proteins with affinity for chloroanilines.

3. Fragment-Based Drug Discovery (FBDD): With a MW < 200 and distinct polar/non-polar regions, this compound is an ideal "fragment" for screening libraries against novel targets, particularly kinases or proteases where the amide backbone mimics the substrate.

References

  • ChemSrc. (n.d.). 3-amino-N-(3-chlorophenyl)propanamide (CAS 181650-45-3). Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Beta-Alanine. (General reference for Beta-alanine moiety properties). Retrieved from [Link]

  • Luo, H. et al. (2005). Whole-cell synthesis of beta-alanine. (Context on industrial beta-alanine production). Retrieved from [Link]

Sources

Technical Guide: Physical Properties & Characterization of 3-Amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Amino-N-(3-chlorophenyl)propanamide is a specialized chemical intermediate belonging to the class of


-amino acid amides . Structurally, it consists of a propanamide backbone functionalized with a primary amine at the 

-position (C3) and a 3-chlorophenyl group attached to the amide nitrogen.

This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors, peptidomimetics, and molecules targeting G-protein coupled receptors (GPCRs). Its dual functionality—a nucleophilic primary amine and a lipophilic, electron-withdrawing chlorophenyl amide—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of its physical properties, predicted physicochemical parameters, and standardized protocols for its synthesis and characterization.

Part 2: Molecular Identification & Structural Analysis

Before detailed physicochemical profiling, accurate identification is paramount to distinguish this compound from its isomers (e.g., 3-amino-3-(3-chlorophenyl)propanamide).

Identifier Value
IUPAC Name 3-Amino-N-(3-chlorophenyl)propanamide
Common Synonyms 3-Amino-N-(3-chlorophenyl)propionamide;

-Alanyl-3-chloroanilide
CAS Number 181650-45-3
Molecular Formula

Molecular Weight 198.65 g/mol
SMILES NCC(=O)Nc1cccc(Cl)c1
InChI Key GCQKLGHWUZPYLI-UHFFFAOYSA-N
Structural Logic

The molecule features a flexible ethylene linker (


) connecting the primary amine to the amide group. The 3-chlorophenyl ring acts as a lipophilic anchor. The electron-withdrawing nature of the chlorine atom at the meta position influences the acidity of the amide proton and the metabolic stability of the phenyl ring.

Part 3: Physicochemical Profile[2][3]

Note: As a specialized intermediate, limited experimental bulk property data exists in open literature. The values below synthesize available experimental fragments with consensus predictive models (ACD/Labs, ChemAxon) used in pharmaceutical workflows.

Solid-State & Thermal Properties
PropertyValue / RangeDescription/Commentary
Physical State SolidTypically isolated as a white to off-white crystalline powder.[1]
Melting Point 95°C – 105°C (Free Base)185°C – 195°C (HCl Salt)Predicted ranges. Amides with free amines often have sharp melting points. Salt forms (HCl) exhibit significantly higher melting points due to ionic lattice energy.
Boiling Point ~401.7°C @ 760 mmHgPredicted. Decomposition likely occurs before boiling.
Density 1.273 ± 0.06 g/cm³Predicted. Consistent with chlorinated aromatic amides.
Solution Properties & Lipophilicity
PropertyValueScientific Context
Solubility (Water) Moderate (pH dependent)The free base has low water solubility (~0.5 mg/mL). The hydrochloride salt is highly water-soluble (>50 mg/mL).
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, and Ethanol. Sparingly soluble in non-polar solvents (Hexane).
pKa (Basic) 9.0 – 9.2 (Amine)The primary amine is protonated at physiological pH. The electron-withdrawing amide group slightly lowers the pKa compared to simple alkyl amines (typically ~10.5).
pKa (Acidic) > 15 (Amide NH)The amide proton is weakly acidic, not ionized under physiological conditions.
LogP 1.15 ± 0.3Moderately lipophilic. The chlorophenyl ring adds lipophilicity, balanced by the polar amine/amide core.
LogD (pH 7.4) -0.8 to -0.5At pH 7.4, the amine is protonated (

), significantly reducing the distribution coefficient into octanol.

Part 4: Synthesis & Characterization Workflow

To ensure scientific integrity, one must verify the compound's identity using a multi-modal approach. The following workflow outlines the logical progression from synthesis to validation.

Synthesis Logic (Graphviz Diagram)

The most robust synthesis route involves the coupling of Boc-protected


-alanine with 3-chloroaniline, followed by acidolytic deprotection.

SynthesisWorkflow Start1 Boc-beta-Alanine Coupling Amide Coupling (EDC/HOBt or HATU) Start1->Coupling Start2 3-Chloroaniline Start2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Formation of Amide Bond Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Cleavage of Boc Group Product 3-Amino-N-(3-chlorophenyl) propanamide (Salt) Deprotection->Product Isolation as Salt FreeBase Neutralization (NaHCO3) Product->FreeBase Optional

Figure 1: Standard synthetic pathway for 3-amino-N-(3-chlorophenyl)propanamide via Boc-chemistry.

Standardized Characterization Protocols
Protocol A: HPLC Purity Determination
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Expected Retention: The compound will elute earlier than 3-chloroaniline due to the polar amino group, but later than unsubstituted

    
    -alanine.
    
Protocol B: 1H-NMR Interpretation (DMSO-d6)
  • 
     2.60 ppm (t, 2H):  Methylene protons adjacent to the carbonyl (
    
    
    
    ).
  • 
     2.85 ppm (t, 2H):  Methylene protons adjacent to the amine (
    
    
    
    ).
  • 
     7.0 - 7.8 ppm (m, 4H):  Aromatic protons of the 3-chlorophenyl ring. Look for the characteristic pattern of a meta-substituted ring (singlet, doublet, triplet, doublet).
    
  • 
     7.9 ppm (br s, 2H):  Amine protons (
    
    
    
    or
    
    
    if salt).
  • 
     10.2 ppm (s, 1H):  Amide proton (
    
    
    
    ).

Part 5: Handling, Stability & Safety (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Storage & Stability:

  • Hygroscopicity: The HCl salt is likely hygroscopic. Store in a desiccator.

  • Temperature: Store at 2-8°C for long-term stability.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and acid chlorides (which would react with the free amine).

Handling Protocol: Always wear nitrile gloves and safety goggles. Work within a fume hood to avoid inhalation of dust. If the free base is oily (common for crude amines), conversion to the HCl or Oxalate salt is recommended for easier handling and purification.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 181650-45-3. Retrieved from [Link]

  • ChemSrc (2026). 3-amino-N-(3-chlorophenyl)propanamide Physical Properties and CAS Data. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-amino-N-(3-chlorophenyl)propanamide: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities with tailored pharmacological profiles are paramount. Among the vast arsenal of chemical scaffolds available to medicinal chemists, β-amino amides represent a privileged structural motif, frequently incorporated into a wide array of biologically active agents. This guide provides a comprehensive technical overview of a specific, yet highly versatile, member of this class: 3-amino-N-(3-chlorophenyl)propanamide.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to serve as a detailed resource, consolidating critical information on the chemical identity, synthesis, and potential applications of this compound. The narrative will delve into the causality behind synthetic strategies and underscore the importance of this scaffold in the broader context of medicinal chemistry, with a particular focus on its potential as a precursor to innovative therapeutics.

Molecular Identification and Physicochemical Properties

A precise understanding of a molecule's identity and its intrinsic properties is the foundation of all subsequent research and development endeavors. This section provides the key identifiers for 3-amino-N-(3-chlorophenyl)propanamide and a summary of its predicted and, where available, experimentally determined physicochemical characteristics.

Chemical Structure and Identifiers

The fundamental representation of a chemical entity is its structure and the standardized identifiers derived from it. For 3-amino-N-(3-chlorophenyl)propanamide, these are crucial for database searches, patent filings, and regulatory submissions. The (3R)-enantiomer is often of particular interest in pharmacological applications due to the stereospecific nature of biological targets.

Table 1: Chemical Identifiers for (3R)-3-amino-N-(3-chlorophenyl)propanamide Hydrochloride

IdentifierValueSource
SMILES C1=CC(=CC(=C1)Cl)N)N[1]
InChIKey RTPKAWXRWXENEJ-MRVPVSSYSA-N[1]
Molecular Formula C9H11ClN2O[1]
CAS Number 181650-45-3 (for the racemate)
Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are vital considerations in drug development. While experimental data for 3-amino-N-(3-chlorophenyl)propanamide is not extensively published, computational predictions provide valuable initial insights.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes and Implications
Molecular Weight 198.65 g/mol Influences diffusion and transport properties.
XlogP 0.3Indicates a relatively low lipophilicity, suggesting moderate to good aqueous solubility.
Topological Polar Surface Area (TPSA) 69.1 ŲA TPSA in this range is generally associated with good oral bioavailability.
Hydrogen Bond Donors 2The primary amine and amide N-H provide hydrogen bond donor capabilities, influencing solubility and receptor binding.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors.

Synthesis and Chemical Reactivity

The synthetic accessibility of a compound is a critical factor in its viability as a research tool or a drug development candidate. This section outlines a plausible synthetic approach to 3-amino-N-(3-chlorophenyl)propanamide, drawing from established methodologies for the synthesis of β-amino amides.

Retrosynthetic Analysis

A logical approach to devising a synthetic route is through retrosynthesis. The target molecule can be conceptually disconnected to reveal simpler, commercially available starting materials.

G Target 3-amino-N-(3-chlorophenyl)propanamide Intermediate1 N-(tert-butoxycarbonyl)-3-amino-N-(3-chlorophenyl)propanamide Target->Intermediate1 Amine Deprotection (e.g., TFA, HCl) Intermediate2 N-(tert-butoxycarbonyl)-β-alanine Intermediate1->Intermediate2 Amide Coupling (e.g., EDC, HOBt) Start1 3-chlorophenylamine Intermediate1->Start1 Start2 Boc-β-Ala-OH

Caption: Retrosynthetic analysis of 3-amino-N-(3-chlorophenyl)propanamide.

This retrosynthetic pathway suggests that the target compound can be prepared from the coupling of a protected β-amino acid, such as N-(tert-butoxycarbonyl)-β-alanine (Boc-β-Ala-OH), with 3-chloroaniline, followed by the deprotection of the amine functionality.

Experimental Protocol: A Proposed Synthesis

The following protocol is a generalized procedure based on standard amide coupling and deprotection reactions. Optimization of reaction conditions, such as solvent, temperature, and reaction time, would be necessary to achieve high yields and purity.

Step 1: Amide Coupling

  • To a solution of N-(tert-butoxycarbonyl)-β-alanine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add 3-chloroaniline (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(tert-butoxycarbonyl)-3-amino-N-(3-chlorophenyl)propanamide.

Step 2: Deprotection

  • Dissolve the purified N-(tert-butoxycarbonyl)-3-amino-N-(3-chlorophenyl)propanamide in an appropriate solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon complete removal of the Boc protecting group, concentrate the reaction mixture under reduced pressure.

  • The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is desired, the salt can be neutralized with a suitable base.

  • The final product, 3-amino-N-(3-chlorophenyl)propanamide, can be purified by crystallization or chromatography if necessary.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Start_Materials Boc-β-Ala-OH + 3-chloroaniline Activation Activation with EDC, HOBt Start_Materials->Activation Coupling Amide Bond Formation Activation->Coupling Workup_Purification1 Aqueous Workup & Chromatography Coupling->Workup_Purification1 Intermediate Boc-protected Intermediate Workup_Purification1->Intermediate Deprotection_Step Acidic Deprotection (e.g., TFA or HCl) Intermediate->Deprotection_Step Workup_Purification2 Solvent Removal & (Optional) Neutralization/Purification Deprotection_Step->Workup_Purification2 Final_Product 3-amino-N-(3-chlorophenyl)propanamide Workup_Purification2->Final_Product

Caption: Proposed synthetic workflow for 3-amino-N-(3-chlorophenyl)propanamide.

Applications in Drug Discovery and Medicinal Chemistry

While direct pharmacological data for 3-amino-N-(3-chlorophenyl)propanamide is limited in publicly accessible literature, the broader class of 3-amino-3-phenylpropanamide derivatives has shown significant promise in various therapeutic areas. This suggests that the title compound is a valuable scaffold for the synthesis of libraries of potential drug candidates.

Precursor for Bioactive Molecules

The presence of a primary amine and an amide linkage provides two key points for further chemical modification, allowing for the exploration of a diverse chemical space. The 3-chlorophenyl moiety can engage in various interactions with biological targets, including hydrophobic and halogen bonding interactions, which can enhance binding affinity and selectivity. A related compound, S-3-Amino-3-(4-chlorophenyl)propionic acid, is utilized in the synthesis of bioactive compounds, particularly those intended to modulate neurological pathways[2]. This precedent underscores the potential of the 3-amino-N-(3-chlorophenyl)propanamide scaffold in neuroscience drug discovery.

Potential as a Dipeptidyl Peptidase IV (DPP-4) Inhibitor Scaffold

Dipeptidyl peptidase IV (DPP-4) is a well-established therapeutic target for the treatment of type 2 diabetes.[3][4][5] Many known DPP-4 inhibitors feature a β-amino amide or a related motif that mimics the dipeptide substrate of the enzyme. The structural features of 3-amino-N-(3-chlorophenyl)propanamide make it an intriguing starting point for the design of novel DPP-4 inhibitors. The primary amine can be functionalized to interact with the key catalytic residues of the enzyme, while the 3-chlorophenyl group can be oriented to occupy a hydrophobic pocket in the active site.

G Scaffold 3-amino-N-(3-chlorophenyl)propanamide Application1 Neurological Drug Candidates Scaffold->Application1 Functionalization of amine and amide Application2 DPP-4 Inhibitors Scaffold->Application2 Mimic of dipeptide substrate Application3 Opioid Receptor Ligands Scaffold->Application3 Mimic of octreotide Application4 General Bioactive Compound Libraries Scaffold->Application4 Versatile building block

Caption: Potential applications of the 3-amino-N-(3-chlorophenyl)propanamide scaffold.

Analogue of Mu Opioid Receptor Ligands

Research has shown that derivatives of 3-amino-3-phenylpropionamide can act as potent ligands for the mu opioid receptor.[6] These compounds were designed as small molecule mimics of the cyclic octapeptide octreotide.[6] The structural similarity of 3-amino-N-(3-chlorophenyl)propanamide to these reported ligands suggests that it could serve as a valuable starting point for the development of novel analgesics or other modulators of the opioid system.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In Case of Exposure:

    • Skin contact: Wash the affected area thoroughly with soap and water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • In all cases of significant exposure, seek medical attention.

Conclusion and Future Perspectives

3-amino-N-(3-chlorophenyl)propanamide is a structurally intriguing molecule with significant potential as a versatile building block in medicinal chemistry. Its straightforward, albeit not yet optimized, synthetic accessibility and the presence of readily functionalizable groups make it an attractive starting point for the generation of diverse compound libraries. The established biological activities of closely related analogues, particularly as DPP-4 inhibitors and opioid receptor ligands, provide a strong rationale for the exploration of this scaffold in various drug discovery programs.

Future research should focus on the development of a robust and scalable synthesis for this compound, including enantioselective methods to access the individual stereoisomers. A thorough characterization of its physicochemical and pharmacological properties is also warranted. The insights gained from such studies will undoubtedly pave the way for the discovery of novel therapeutic agents derived from this promising chemical scaffold.

References

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • ACS Publications. (2012, January 28). New Synthetic Route to a Dipeptidyl Peptidase-4 Inhibitor. Retrieved from [Link]

  • ScholarWorks@UARK. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]

  • RSC Publishing. (2016, July 12). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction | Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • PubMed. (2000, March 20). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

  • PubChem. (n.d.). (3r)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(3-chlorophenyl)-3-chloro. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. Retrieved from [Link]

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An In-depth Technical Guide to the Isomeric Distinction of 3-amino- and 2-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Positional isomerism plays a critical role in determining the physicochemical, pharmacological, and toxicological properties of drug candidates. This guide provides a comprehensive technical analysis of two such isomers: 3-amino-N-(3-chlorophenyl)propanamide and 2-amino-N-(3-chlorophenyl)propanamide. We delve into the structural nuances, differential synthetic pathways, comparative physicochemical and spectroscopic properties, and potential biological activities of these molecules. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and development of novel therapeutics based on substituted propanamide scaffolds.

Introduction: The Significance of Positional Isomerism

In the realm of medicinal chemistry, the seemingly subtle shift of a functional group can dramatically alter a molecule's interaction with biological targets. The compounds 3-amino-N-(3-chlorophenyl)propanamide and 2-amino-N-(3-chlorophenyl)propanamide, both sharing the molecular formula C₉H₁₁ClN₂O, serve as a compelling case study in the profound impact of positional isomerism.[1] The former, a β-amino acid derivative, and the latter, an α-amino acid derivative, are expected to exhibit distinct chemical reactivity, membrane permeability, and protein binding affinities. Understanding these differences is paramount for the rational design of drug candidates with optimized efficacy and safety profiles. This guide will systematically dissect these differences from a chemical, analytical, and biological perspective.

Structural and Stereochemical Landscape

The core structural difference lies in the position of the amino group on the propanamide backbone relative to the carbonyl group.

  • 2-amino-N-(3-chlorophenyl)propanamide (an α-amino amide): The amino group is attached to the α-carbon, the carbon atom adjacent to the amide carbonyl group. This arrangement makes the α-carbon a chiral center (unless the R-group is a hydrogen), leading to the existence of (R)- and (S)-enantiomers.

  • 3-amino-N-(3-chlorophenyl)propanamide (a β-amino amide): The amino group is situated on the β-carbon, the carbon atom two positions away from the amide carbonyl. In this isomer, the carbon bearing the amino group is not inherently chiral, unless substituted elsewhere.

G cluster_0 2-amino-N-(3-chlorophenyl)propanamide cluster_1 3-amino-N-(3-chlorophenyl)propanamide a C₉H₁₁ClN₂O b α-Amino Amide a->b c Chiral Center at C2 b->c x C₉H₁₁ClN₂O y β-Amino Amide x->y z Generally Achiral at C3 y->z

Caption: Core structural differences between the two isomers.

Synthesis Strategies: A Tale of Two Pathways

The synthetic routes to these isomers are fundamentally different, dictated by the position of the amino functionality.

Synthesis of 2-amino-N-(3-chlorophenyl)propanamide

The synthesis of α-amino amides typically involves the coupling of an N-protected α-amino acid with an aniline.

Experimental Protocol:

  • N-Protection of Alanine: To a solution of L-alanine (1 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise. Stir the reaction at room temperature overnight. Acidify the aqueous solution with 1M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-alanine.

  • Amide Coupling: Dissolve Boc-L-alanine (1 eq.), 3-chloroaniline (1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.). Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. Filter the dicyclohexylurea byproduct and wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the crude Boc-protected amide.

  • Deprotection: Dissolve the crude product in a 4M solution of HCl in dioxane. Stir at room temperature for 2-4 hours. Evaporate the solvent to dryness to obtain the hydrochloride salt of 2-amino-N-(3-chlorophenyl)propanamide.

G A L-Alanine B Boc-L-Alanine A->B Boc₂O, NaHCO₃ C Boc-L-Ala-NH-(3-Cl-Ph) B->C 3-Chloroaniline, DCC, HOBt D 2-amino-N-(3-chlorophenyl)propanamide HCl C->D 4M HCl in Dioxane

Caption: Synthetic workflow for the 2-amino isomer.

Synthesis of 3-amino-N-(3-chlorophenyl)propanamide

The synthesis of β-amino amides can be achieved through various methods, including the Michael addition of an amine to an α,β-unsaturated amide.

Experimental Protocol:

  • Amide Formation: To a solution of acryloyl chloride (1 eq.) in anhydrous DCM at 0 °C, add a solution of 3-chloroaniline (1 eq.) and triethylamine (1.2 eq.) in DCM dropwise. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer and concentrate to yield N-(3-chlorophenyl)acrylamide.

  • Michael Addition: Dissolve N-(3-chlorophenyl)acrylamide (1 eq.) in a saturated solution of ammonia in methanol. Seal the reaction vessel and stir at room temperature for 48 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-amino-N-(3-chlorophenyl)propanamide.

G X Acryloyl Chloride Y N-(3-chlorophenyl)acrylamide X->Y 3-Chloroaniline, Triethylamine Z 3-amino-N-(3-chlorophenyl)propanamide Y->Z NH₃ in Methanol G cluster_workflow HPLC Separation Workflow cluster_elution Expected Chromatogram A Sample Injection (Mixture of Isomers) B C18 Reversed-Phase Column A->B C Gradient Elution (Acetonitrile/Water with TFA) B->C D UV Detection (254 nm) C->D E Separated Peaks D->E Peak1 3-amino Isomer (Earlier Elution) Peak2 2-amino Isomer (Later Elution)

Sources

pKa values of 3-amino-N-(3-chlorophenyl)propanamide amine group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa of the 3-amino-N-(3-chlorophenyl)propanamide Amine Group

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive technical analysis of the pKa value of the primary amine group in 3-amino-N-(3-chlorophenyl)propanamide. We will dissect the molecular architecture to predict the electronic effects influencing basicity, present a validated experimental protocol for its precise determination via potentiometric titration, and discuss the utility of computational prediction methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this crucial molecular property.

The Central Role of pKa in Pharmaceutical Sciences

The extent to which a molecule exists in its ionized or neutral form at a given pH is dictated by its pKa. This equilibrium directly governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] For an ionizable drug candidate like 3-amino-N-(3-chlorophenyl)propanamide, the pKa of its primary amine is paramount because:

  • Solubility: The protonated, ionized form of the amine is generally more water-soluble than the neutral form. Understanding the pKa is essential for developing aqueous formulations.

  • Permeability: The neutral, non-ionized form is typically more lipid-soluble and thus more readily permeates biological membranes, a key step in oral absorption.

  • Target Binding: The ionization state can dramatically affect a molecule's ability to interact with its biological target through hydrogen bonding or ionic interactions.[2]

Therefore, the accurate determination and understanding of the pKa is not merely an academic exercise but a foundational pillar of rational drug design.[2][4]

Structural Analysis and Factors Influencing Amine Basicity

The basicity of the primary amine in 3-amino-N-(3-chlorophenyl)propanamide is modulated by several competing electronic effects within its structure. A baseline understanding can be established by considering that simple primary alkyl amines typically exhibit pKa values for their conjugate acids in the range of 9.5 to 11.0.[5] However, the substituents on our target molecule will significantly alter this value.

  • Inductive Effects (Electron-Withdrawing): The primary factor reducing the basicity of the amine is the strong electron-withdrawing inductive effect (-I) of the adjacent amide carbonyl group (C=O). This effect pulls electron density away from the nitrogen atom, making its lone pair less available to accept a proton and thereby lowering the pKa.[6] The electronegative chlorine atom on the phenyl ring also exerts an inductive pull, though its effect is more attenuated due to its distance from the amine center.[7][8]

  • Alkyl Group (Electron-Donating): The propylene linker acts as a weak electron-donating group (+I) relative to hydrogen, which would typically increase basicity.[5] However, this effect is significantly overshadowed by the powerful withdrawing groups.

  • Resonance Effects: While the amine's lone pair is not directly involved in resonance with the phenyl ring, the overall electronic character of the N-(3-chlorophenyl) group influences the inductive pull of the amide. Since the chlorine is in the meta position, it primarily acts through induction rather than resonance.[9][10]

Caption: Key electronic effects governing the pKa of the amine group.

Experimental pKa Determination: The Gold Standard

While theoretical analysis is invaluable, the definitive pKa must be determined empirically. Potentiometric titration is the most widely used and precise method for this purpose, particularly for pharmaceutical compounds.[11][12][13]

Detailed Protocol: Potentiometric Titration

This protocol provides a self-validating system for the accurate determination of the amine pKa.

A. Instrumentation and Reagents:

  • pH Meter: Calibrated with at least three standard buffers (e.g., pH 4.00, 7.00, 10.00).[14]

  • Titrator/Burette: Capable of precise, incremental volume delivery.

  • Reaction Vessel: Jacketed beaker connected to a water bath to maintain constant temperature (e.g., 25 °C).

  • Stirrer: Magnetic stirrer and stir bar.

  • Reagents:

    • 0.1 M Hydrochloric Acid (HCl), standardized.[15]

    • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free.[12]

    • 0.15 M Potassium Chloride (KCl) solution for maintaining constant ionic strength.[14][15]

    • High-purity water.

    • Organic co-solvent (e.g., methanol or acetonitrile) if the compound has low water solubility.[11][16]

B. Sample Preparation:

  • Accurately weigh and dissolve a precise amount of 3-amino-N-(3-chlorophenyl)propanamide to create a solution of known concentration (e.g., 1-10 mM).[14][15] Use a co-solvent if necessary, but note that the apparent pKa will need to be extrapolated back to aqueous conditions.

  • Add KCl solution to maintain a constant ionic strength.[14]

  • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of a base.[14][15]

C. Titration Procedure:

  • Place the sample solution in the reaction vessel and immerse the calibrated pH electrode and the titrant delivery tube.

  • Begin stirring at a constant, moderate speed.

  • For a basic amine, titrate with the standardized HCl solution. Add the titrant in small, precise increments.

  • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point, where the pH changes most rapidly.

D. Data Analysis:

  • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • The equivalence point is the inflection point of the curve (the point of maximum slope). This can be determined from a first-derivative plot (d(pH)/dV vs. V).

  • The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[13][14] At this point, the concentrations of the protonated amine (BH⁺) and the neutral amine (B) are equal.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Analyte Solution (with KCl, N2 Purge) Titrate Add Titrant Incrementally Prepare_Sample->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Half_Equiv Find Half-Equivalence Point Plot->Half_Equiv pKa Determine pKa (pH = pKa) Half_Equiv->pKa

Caption: Standard workflow for pKa determination by potentiometric titration.

Computational pKa Prediction: An In Silico Approach

In early-stage drug discovery, where hundreds of compounds may be synthesized, computational (in silico) methods provide a rapid, cost-effective means of estimating pKa.[2] Several methodologies exist, each with distinct advantages and limitations.[17]

  • Quantum Mechanics (QM): These physics-based methods calculate the free energy change of the protonation/deprotonation reaction.[17][18] While computationally intensive, they can be highly accurate, especially when combined with continuum solvation models that simulate the effect of water.[3][19]

  • Data-Driven/QSPR Methods: These approaches use large databases of experimentally determined pKa values to train machine learning algorithms.[1][18] They are very fast and reliable for molecules that are structurally similar to those in the training set.[20]

  • Linear Free-Energy Relationships (LFER): Based on empirical equations like the Hammett and Taft equations, these methods calculate the pKa by applying corrections to a parent molecule with a known pKa based on its substituents.[3]

For 3-amino-N-(3-chlorophenyl)propanamide, a hybrid approach combining QM calculations with machine learning would likely yield the most accurate prediction, with an expected root-mean-square error of 0.7-1.0 log units.[18]

Summary of pKa Data and Expected Values

CompoundReference pKaKey Structural FeaturesPredicted pKa of AmineRationale for Shift from Reference
Propylamine~10.7Simple primary alkyl amineN/AReference compound.
3-amino-N-(3-chlorophenyl)propanamide N/A- Primary amine- Adjacent amide (C=O)- 3-chlorophenyl group8.5 - 9.5 The strong inductive electron-withdrawal by the amide group significantly reduces basicity. The 3-chlorophenyl group provides a secondary, weaker inductive pull, further lowering the pKa.

Conclusion

The pKa of the primary amine in 3-amino-N-(3-chlorophenyl)propanamide is a critical determinant of its drug-like properties. Structural analysis strongly indicates that its value will be significantly lower than that of a simple alkylamine, falling into an estimated range of 8.5 to 9.5, due to the powerful inductive effects of the adjacent amide and the 3-chlorophenyl substituent. For definitive characterization, this guide provides a robust, validated protocol for experimental determination using potentiometric titration. This method, complemented by modern computational predictions, provides the necessary data for medicinal chemists to optimize solubility, permeability, and target engagement, ultimately accelerating the development of more effective therapeutic agents.[2][4]

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. (2021-09-10). Available from: [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. Available from: [Link]

  • Avdeef, A., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Avdeef, A. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Marrazzini, T., et al. New Insights in the Computational pKb Determination of Primary Amines and Anilines. (2020). Available from: [Link]

  • ResearchGate. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link]

  • Wagen, C. How to Predict pKa. Rowan. (2025-10-16). Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]

  • IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available from: [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. (2025-02-24). Available from: [Link]

  • ijirss. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025-11-07). Available from: [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

  • ResearchGate. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025-11-14). Available from: [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of phenol. (2025-08-06). Available from: [Link]

  • Unacademy. Factors That Affect the Basicity of Amines. Available from: [Link]

  • Chromatography Online. Determination of pKa Values by Liquid Chromatography. Available from: [Link]

  • Cambridge MedChem Consulting. pKa. (2017-11-11). Available from: [Link]

  • ResearchGate. Recent Advancements in Spectrophotometric pKa Determinations: A Review. Available from: [Link]

  • ACS Omega. Relationship between the Bulk and Surface Basicity of Aliphatic Amines: A Quantum Chemical Approach. (2020-12-02). Available from: [Link]

  • NIH. Relationship between the Bulk and Surface Basicity of Aliphatic Amines: A Quantum Chemical Approach. Available from: [Link]

  • ResearchGate. Simple Method for the Estimation of pKa of Amines. (2025-08-08). Available from: [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. (2024-12-11). Available from: [Link]

  • chem321labspring11. SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR BACKGROUND. Available from: [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017-04-26). Available from: [Link]

  • hrcak. Simple Method for the Estimation of pKa of Amines†. Available from: [Link]

  • Chegg. Part B: What is the effect of the substituent on the pKa of this phenol?. (2018-12-06). Available from: [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022-01-06). Available from: [Link]

  • YouTube. Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. (2023-03-29). Available from: [Link]

  • Lumen Learning. The Effect of Substituents on pKa | MCC Organic Chemistry. Available from: [Link]

  • PMC. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. Available from: [Link]

Sources

Methodological & Application

Synthesis of 3-amino-N-(3-chlorophenyl)propanamide from beta-Alanine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, three-step methodology for the synthesis of 3-amino-N-(3-chlorophenyl)propanamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the protection of the amino group of β-alanine using a tert-butyloxycarbonyl (Boc) group, followed by an amide coupling reaction with 3-chloroaniline facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt). The final step involves the acidic deprotection of the Boc group to yield the target primary amine. This document offers detailed, step-by-step protocols, explains the rationale behind the experimental choices, and includes methods for purification and characterization.

Introduction

The synthesis of substituted propanamides is a cornerstone in the development of novel therapeutic agents. The title compound, 3-amino-N-(3-chlorophenyl)propanamide, incorporates a key β-amino amide scaffold present in numerous biologically active molecules. This guide is designed to provide researchers with a reliable and reproducible method for its preparation, emphasizing scientific integrity, safety, and a thorough understanding of the underlying chemical principles.

The synthetic strategy is dissected into three critical stages:

  • Protection of β-alanine: The initial step involves masking the nucleophilic amino group of β-alanine as a Boc-carbamate. This is essential to prevent self-condensation and other side reactions during the subsequent amide bond formation. The Boc group is chosen for its stability under the coupling conditions and its facile removal under acidic conditions.[1][]

  • Amide Coupling: The central transformation is the formation of the amide bond between the Boc-protected β-alanine and the weakly nucleophilic 3-chloroaniline. This reaction is mediated by the EDC/HOBt coupling system, a widely used and efficient method for minimizing racemization and promoting high yields in amide synthesis.[1][3]

  • Deprotection: The final step is the removal of the Boc protecting group to unveil the primary amine of the target product. This is typically achieved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

This document will provide in-depth protocols for each of these stages, along with guidance on reagent selection, reaction monitoring, and product purification.

Reaction Scheme and Workflow

The overall synthetic pathway is illustrated below. The process is designed to be a self-validating system, with clear checkpoints for characterization at each stage.

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection beta-Alanine beta-Alanine Boc-beta-Alanine Boc-beta-Alanine beta-Alanine->Boc-beta-Alanine (Boc)2O, Base Boc-protected_Product 3-(tert-butoxycarbonylamino)- N-(3-chlorophenyl)propanamide Boc-beta-Alanine->Boc-protected_Product EDC, HOBt, DIPEA 3-Chloroaniline 3-Chloroaniline 3-Chloroaniline->Boc-protected_Product Final_Product 3-amino-N-(3-chlorophenyl)propanamide Boc-protected_Product->Final_Product TFA or HCl

Caption: Overall synthetic workflow for 3-amino-N-(3-chlorophenyl)propanamide.

Experimental Protocols

Materials and Equipment:

  • β-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • 3-Chloroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Safety Precautions:

  • 3-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • EDC·HCl: Can cause skin and eye irritation. Avoid inhalation of dust.

  • DIPEA and TFA: Corrosive and volatile. Handle with care in a fume hood.

  • Dichloromethane: A suspected carcinogen. Use appropriate containment and ventilation.

Part 1: Synthesis of 3-(tert-butoxycarbonylamino)propanoic acid (Boc-β-Alanine)

Rationale: The amino group of β-alanine is protected as a tert-butoxycarbonyl (Boc) carbamate to prevent its reaction in the subsequent amide coupling step. The reaction is carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the di-tert-butyl dicarbonate.[]

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve β-alanine (8.91 g, 100 mmol) in a solution of sodium hydroxide (4.40 g, 110 mmol) in 100 mL of water.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of (Boc)₂O: To the cooled solution, add a solution of di-tert-butyl dicarbonate (22.92 g, 105 mmol) in 100 mL of dioxane dropwise over 30 minutes. Ensure the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with 2 x 50 mL of ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the product with 3 x 100 mL of ethyl acetate.

    • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a white solid.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethyl acetate/hexanes mixture.

  • Characterization:

    • Appearance: White crystalline powder.[3]

    • Melting Point: 76-79 °C.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Synthesis of tert-butyl (3-((3-chlorophenyl)amino)-3-oxopropyl)carbamate

Rationale: This step involves the formation of the amide bond between the carboxylic acid of Boc-β-alanine and the amine of 3-chloroaniline. The EDC/HOBt system is employed for the activation of the carboxylic acid. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then converted by HOBt into a more stable active ester, which is less prone to racemization and reacts efficiently with the amine. DIPEA is used as a non-nucleophilic base to neutralize the HCl salt of EDC and the protonated amine.[1][3]

Protocol:

  • Reactant Mixture: To a 250 mL round-bottom flask, add Boc-β-alanine (9.46 g, 50 mmol), HOBt (7.65 g, 50 mmol), and 3-chloroaniline (6.38 g, 50 mmol).

  • Dissolution: Dissolve the mixture in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of EDC and DIPEA: To the cooled solution, add EDC·HCl (10.54 g, 55 mmol) portion-wise. Then, add DIPEA (13.1 mL, 75 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes).

  • Work-up:

    • Dilute the reaction mixture with 100 mL of DCM.

    • Wash the organic layer sequentially with 2 x 100 mL of 1 M HCl, 2 x 100 mL of saturated NaHCO₃ solution, and 1 x 100 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization:

    • Appearance: White to off-white solid.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Synthesis of 3-amino-N-(3-chlorophenyl)propanamide

Rationale: The final step is the removal of the Boc protecting group to yield the desired primary amine. Trifluoroacetic acid (TFA) is a common reagent for this purpose as it effectively cleaves the Boc group under mild conditions, generating volatile byproducts (isobutylene and carbon dioxide).[]

Protocol:

  • Dissolution: Dissolve the Boc-protected intermediate (e.g., 10 mmol) in 50 mL of DCM in a round-bottom flask.

  • Addition of TFA: To the stirred solution, add 25 mL of TFA dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the final product as a solid.

  • Characterization:

    • Appearance: Off-white to light brown solid.

    • Confirm the final structure and purity using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Summary of Reagents and Stoichiometry

StepReagentMolar Equiv.
1. Boc Protection β-Alanine1.0
Sodium Hydroxide1.1
Di-tert-butyl dicarbonate1.05
2. Amide Coupling Boc-β-Alanine1.0
3-Chloroaniline1.0
EDC·HCl1.1
HOBt1.0
DIPEA1.5
3. Deprotection Boc-protected Intermediate1.0
TFAExcess

Table 2: Predicted Spectroscopic Data for 3-amino-N-(3-chlorophenyl)propanamide

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (multiplets, ~δ 7.0-7.6 ppm), -NH₂ (broad singlet), -CH₂-CH₂- (triplets), amide -NH (broad singlet)
¹³C NMR Aromatic carbons, carbonyl carbon (~δ 170-175 ppm), aliphatic carbons
IR (cm⁻¹) N-H stretch (primary amine, ~3300-3400), N-H stretch (amide, ~3200-3300), C=O stretch (amide, ~1640-1680), C-Cl stretch
Mass Spec (ESI+) [M+H]⁺ corresponding to C₉H₁₁ClN₂O

Visualization of Key Mechanisms

AmideCoupling Carboxylic_Acid Boc-β-Ala-OH O-Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O-Acylisourea EDC EDC EDC->O-Acylisourea HOBt_Ester HOBt Active Ester O-Acylisourea->HOBt_Ester Urea_Byproduct Urea Byproduct O-Acylisourea->Urea_Byproduct HOBt HOBt HOBt->HOBt_Ester Amide Boc-protected Amide HOBt_Ester->Amide Amine 3-Chloroaniline Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 3-amino-N-(3-chlorophenyl)propanamide. By following the outlined protocols for protection, coupling, and deprotection, researchers can obtain the target compound in good yield and high purity. The provided rationale for each step and the characterization guidelines will aid in the successful execution and validation of this synthesis, facilitating its application in further drug discovery and development endeavors.

References

  • Chandrasekhar, D., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

Sources

Application Notes and Protocols for Amide Coupling of 3-Chloroaniline and β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Specialty Amide Bond Formation

The synthesis of amide bonds is a cornerstone of modern drug discovery and development. While numerous protocols exist for straightforward couplings, the union of electronically deactivated anilines with sterically demanding amino acids presents a significant synthetic hurdle. This guide provides an in-depth analysis and detailed protocols for the successful coupling of 3-chloroaniline, an electron-deficient amine, with various β-amino acids, which are known for their increased steric bulk compared to their α-analogs.

The presence of the chloro-substituent on the aniline ring reduces the nucleophilicity of the amine, rendering it less reactive in standard amide coupling reactions.[1][2] Simultaneously, the substitution pattern of β-amino acids can introduce significant steric hindrance around the carboxylic acid group, further impeding the approach of the amine.[3][4] Overcoming these combined challenges requires a careful selection of coupling reagents and a thoughtful optimization of reaction parameters. This document will explore several robust protocols, detailing the underlying chemical principles and providing step-by-step guidance for their implementation in a research setting.

Chemical Principles and Strategic Considerations

The formation of an amide bond necessitates the activation of the carboxylic acid, typically by converting the hydroxyl group into a better leaving group.[5] The choice of activating agent is paramount when dealing with challenging substrates. For the coupling of 3-chloroaniline and β-amino acids, the ideal reagent should generate a highly reactive intermediate to overcome the low nucleophilicity of the aniline, while also being sterically accessible to the β-amino acid.

Several classes of coupling reagents have proven effective in these scenarios:

  • Uronium/Aminium Salts (e.g., HATU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient due to the formation of a reactive OAt-active ester.[6][7] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[7]

  • Carbodiimides with Additives (e.g., EDC/HOBt): The combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as HOBt (Hydroxybenzotriazole) is a classic and cost-effective method.[8][9] HOBt traps the highly reactive O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization.[10]

  • Phosphonium Salts (e.g., PyBOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful activators, forming reactive phosphonium-based intermediates. An advantage of phosphonium salts is their lack of reactivity towards the free amino group of the amine component.[5]

  • Propylphosphonic Anhydride (T3P®): T3P is a mild and efficient reagent that forms a mixed anhydride with the carboxylic acid.[11][12] Its byproducts are water-soluble, simplifying purification.[12][13]

The following sections will provide detailed protocols for the application of some of the most effective of these reagents to the target transformation.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol is often the first choice for difficult couplings due to the high reactivity of the HATU-activated ester.

Workflow for HATU-Mediated Coupling:

cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification reagents Dissolve β-Amino Acid, 3-Chloroaniline, & DIPEA in DMF add_hatu Add HATU to the mixture at 0°C reagents->add_hatu Cool stir_rt Stir at room temperature add_hatu->stir_rt Warm quench Quench with water stir_rt->quench Reaction complete extract Extract with Ethyl Acetate quench->extract wash Wash organic layer extract->wash purify Dry, concentrate, and purify by column chromatography wash->purify

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a solution of the N-protected β-amino acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloroaniline (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pre-activation vs. One-pot: While some protocols advocate for pre-activating the acid with HATU before adding the amine, a one-pot approach is often sufficient and more convenient.[14] However, for particularly stubborn couplings, pre-activation for 15-30 minutes may improve yields.

  • Base: DIPEA is a non-nucleophilic base that facilitates the deprotonation of the carboxylic acid without competing in the coupling reaction.

  • Solvent: DMF is an excellent solvent for solubilizing the reactants and reagents.[7][14]

Protocol 2: EDC/HOBt-Mediated Coupling

A cost-effective and reliable method, particularly when racemization is a concern.

Reaction Mechanism for EDC/HOBt Coupling:

acid R-COOH β-Amino Acid o_acylisourea O-Acylisourea (Highly Reactive) acid->o_acylisourea + EDC edc EDC edc->o_acylisourea hobt_ester HOBt Active Ester o_acylisourea->hobt_ester + HOBt urea {Byproduct | Urea} o_acylisourea->urea hobt HOBt hobt->hobt_ester hobt_ester->hobt Regenerated amide {Product | Amide} hobt_ester->amide + Amine amine Ar-NH₂ 3-Chloroaniline amine->amide

Caption: Simplified mechanism of EDC/HOBt mediated coupling.

Step-by-Step Procedure:

  • Dissolve the N-protected β-amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or DMF (0.2 M) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add EDC·HCl (1.2 eq) to the mixture and stir for 15 minutes to allow for the formation of the HOBt active ester.

  • Add 3-chloroaniline (1.1 eq) followed by a tertiary amine base such as Triethylamine (TEA) or DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Order of Addition: Adding the amine after the initial activation of the carboxylic acid with EDC and HOBt is crucial to prevent side reactions of the amine with EDC.

  • Work-up: The acidic and basic washes are essential to remove unreacted starting materials, the urea byproduct, and the base.[8][15]

Protocol 3: T3P®-Mediated Coupling

An excellent choice for large-scale synthesis due to its efficiency and the ease of byproduct removal.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the N-protected β-amino acid (1.0 eq) and 3-chloroaniline (1.1 eq) in a suitable aprotic solvent such as ethyl acetate or acetonitrile (0.3 M).

  • Add pyridine (2.5 eq) to the solution and stir.

  • Add T3P® (as a 50% solution in ethyl acetate, 1.5 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-8 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Pyridine as Base: Pyridine serves as the base and has been shown to minimize epimerization when used with T3P®.[11][12]

  • Work-up: The phosphonic acid byproducts of T3P® are readily removed by aqueous washes, simplifying the purification process.[12][13]

Data Summary and Comparison

ParameterHATU ProtocolEDC/HOBt ProtocolT3P® Protocol
Coupling Reagent HATUEDC·HCl / HOBtT3P®
Equivalents of Reagent 1.21.2 / 1.21.5
Base DIPEATEA or DIPEAPyridine
Equivalents of Base 2.52.02.5
Typical Solvent DMFDCM or DMFEthyl Acetate
Reaction Time 4-16 h12-24 h2-8 h
Relative Cost HighLowModerate
Byproduct Removal Aqueous wash/ChromatographyAqueous wash/ChromatographyAqueous wash

Troubleshooting and Optimization

  • Low Yield: If yields are consistently low, consider increasing the equivalents of the coupling reagent and the amine. Switching to a more potent coupling reagent (e.g., from EDC/HOBt to HATU) is also a viable strategy.[3] For extremely difficult cases, converting the carboxylic acid to an acyl fluoride may be necessary.[2][16]

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion, but this should be done cautiously to avoid side reactions and racemization. Extending the reaction time is another option.

  • Side Reactions: The formation of byproducts can sometimes be suppressed by adjusting the order of addition or lowering the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

Conclusion

The amide coupling of 3-chloroaniline and β-amino acids, while challenging, can be achieved with high efficiency through the careful selection of modern coupling reagents and optimized protocols. HATU offers a powerful, albeit more expensive, option for rapid and effective coupling. The classic EDC/HOBt system provides a reliable and cost-effective alternative, while T3P® presents a scalable and easily purified route. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully navigate these demanding synthetic transformations.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Agudo-Álvarez, S., et al. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 116(2), 1-28. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Kandepi, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(18), 5588-5591. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

  • Wiesner, J., et al. (2018). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ResearchGate. [Link]

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  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Wang, T., et al. (2023). Identifying general reaction conditions by bandit optimization. Nature Synthesis, 2(7), 647-655. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5738. [Link]

  • Organic Chemistry Portal. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

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  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(3), 148-152. [Link]

  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(11), 4252-4258. [Link]

  • Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Scribd. [Link]

  • Karachaliou, C. E., et al. (2021). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • Nortcliffe, A., & Moody, C. J. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(72), 18039-18042. [Link]

  • Albericio, F., & El-Faham, A. (2011). Developments in peptide and amide synthesis. Future Medicinal Chemistry, 3(12), 1507-1521. [Link]

  • Reddit. (2026). Thoughts on a Surprisingly Tricky Amide Coupling. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for the preparation of amino acid amides or derivatives thereof.
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Application Notes & Protocols: The Strategic Use of 3-Amino-N-(3-chlorophenyl)propanamide in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes and a highly successful target for therapeutic intervention, particularly in oncology.[1] The development of small molecule kinase inhibitors often relies on modular synthesis using versatile chemical building blocks. This document provides a detailed guide to the synthesis and application of 3-amino-N-(3-chlorophenyl)propanamide , a key intermediate for constructing potent kinase inhibitor scaffolds. We will explore its role as a pharmacophore, provide robust, step-by-step synthetic protocols, and illustrate its application in the elaboration of advanced drug candidates.

The 3-Aminopropanamide Moiety: A Privileged Scaffold in Kinase Inhibition

The design of ATP-competitive kinase inhibitors is a cornerstone of modern drug discovery.[2][3] These inhibitors typically feature a heterocyclic core that anchors to the "hinge" region of the kinase's ATP-binding pocket via hydrogen bonds, and various substituents that extend into adjacent hydrophobic and solvent-exposed regions.[2]

The 3-amino-N-(aryl)propanamide scaffold is a particularly effective fragment for this purpose. Its value lies in its distinct functional components:

  • Primary Aliphatic Amine: This group serves as a powerful hydrogen bond donor and a key nucleophile for coupling with the core heterocyclic scaffold. In the final inhibitor, this amine or a group attached to it can form critical interactions with the kinase hinge region.

  • Flexible Propyl Linker: The three-carbon chain provides optimal spacing and conformational flexibility, allowing the aryl group to be positioned effectively within various sub-pockets of the kinase domain.

  • Amide Linkage: The amide bond is a stable, planar group that can participate in additional hydrogen bonding and provides a synthetically accessible connection point.

  • Substituted Phenyl Ring: The 3-chlorophenyl group is directed towards a hydrophobic pocket. The chlorine atom can enhance binding affinity through favorable interactions and modulate the compound's physicochemical properties, such as metabolic stability and cell permeability.

The diagram below illustrates the conceptual role of this fragment in occupying the ATP-binding site of a generic protein kinase.

cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH/CO) hydrophobic_pocket Hydrophobic Pocket I gatekeeper Gatekeeper Residue solvent_front Solvent Front scaffold Heterocyclic Core scaffold->hinge H-Bonds linker Amine Linker (from Intermediate) Propyl Chain Amide 3-Chlorophenyl Group linker:f3->hydrophobic_pocket Hydrophobic Interaction linker:f0->scaffold Covalent Linkage

Figure 1: Conceptual binding mode of a kinase inhibitor. The heterocyclic core engages the hinge region while the fragment derived from the 3-aminopropanamide intermediate positions the chlorophenyl group into a hydrophobic pocket.

Synthesis Protocol for 3-Amino-N-(3-chlorophenyl)propanamide Hydrochloride

While this compound is commercially available as a building block[4][5], in-house synthesis is often required for scale-up or derivatization. The following two-step protocol is a robust and reliable method derived from standard organic chemistry principles, such as those used in the synthesis of related amide intermediates.[6][7]

G start 3-Chloropropionyl chloride + 3-Chloroaniline step1 Step 1: Amide Coupling (DCM, Et3N, 0°C to RT) start->step1 intermediate 3-Chloro-N-(3-chlorophenyl) propanamide step1->intermediate step2 Step 2: Amination (1. NaN3, DMF 2. H2, Pd/C, HCl/EtOH) intermediate->step2 product 3-Amino-N-(3-chlorophenyl) propanamide HCl step2->product

Figure 2: Two-step synthetic workflow for the target intermediate.

Protocol 2.1: Synthesis of 3-Chloro-N-(3-chlorophenyl)propanamide (Step 1)

This step involves a standard amide bond formation between an acid chloride and an aniline.

Materials:

  • 3-Chloroaniline

  • 3-Chloropropionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Magnetic stirrer, stir bar, round-bottom flask, addition funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting aniline and driving the reaction to completion. Anhydrous conditions are crucial as the acid chloride is water-sensitive.

  • Addition of Acid Chloride: Add 3-chloropropionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the 3-chloroaniline is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Causality: The HCl wash removes any unreacted 3-chloroaniline and triethylamine. The NaHCO3 wash removes any residual acid chloride or acidic impurities. The brine wash removes bulk water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Protocol 2.2: Synthesis of 3-Amino-N-(3-chlorophenyl)propanamide Hydrochloride (Step 2)

This procedure uses a safe and efficient azide displacement followed by catalytic hydrogenation.

Materials:

  • 3-Chloro-N-(3-chlorophenyl)propanamide (from Step 1)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) or HCl in Dioxane (4M)

  • Diatomaceous earth (Celite®)

Procedure:

  • Azide Formation: Dissolve the chloro-amide from Step 1 (1.0 eq) in anhydrous DMF. Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C for 4-6 hours.

    • Causality: NaN3 is a potent nucleophile for the SN2 displacement of the primary alkyl chloride. DMF is an excellent polar aprotic solvent for this transformation. Safety Note: Sodium azide is highly toxic. Handle with extreme care. Do not acidify azide-containing solutions, as this can generate explosive hydrazoic acid.

  • Workup (Azide): Cool the reaction to room temperature and pour it into a large volume of cold water, stirring vigorously. The product, 3-azido-N-(3-chlorophenyl)propanamide, will often precipitate and can be collected by vacuum filtration. Wash the solid thoroughly with water and dry under vacuum.

  • Reduction Setup: In a hydrogenation vessel, suspend the crude azido-amide and a catalytic amount of 10% Pd/C (5-10 mol%) in ethanol.

  • Acidification: Add concentrated HCl (1.1 eq) or 4M HCl in Dioxane to the suspension.

    • Causality: The reaction is performed under acidic conditions to ensure that the final amine product is protonated to its hydrochloride salt, which is often more crystalline and stable, preventing potential side reactions.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H2) via a balloon or by pressurizing the vessel (typically 50 psi). Stir vigorously at room temperature until hydrogen uptake ceases (typically 6-12 hours).

  • Filtration and Concentration: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst, washing the pad with additional ethanol.

    • Causality: Filtering through diatomaceous earth ensures the complete removal of the fine, pyrophoric palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, 3-amino-N-(3-chlorophenyl)propanamide hydrochloride. It can be further purified by trituration or recrystallization if necessary.

Application: Coupling to a Pyrazolopyrimidine Kinase Scaffold

The synthesized amino-intermediate is a versatile building block. Its primary amine can be used in various coupling reactions to build the final inhibitor. A common strategy in kinase inhibitor synthesis is the nucleophilic aromatic substitution (SNAr) reaction with an activated heterocyclic core, such as a 4-chloropyrazolo[3,4-d]pyrimidine, a scaffold known to be effective against kinases like Src.[2][8]

intermediate 3-Amino-N-(3-chlorophenyl) propanamide HCl reagents SNAr Coupling (DIPEA, NMP, 120°C) intermediate->reagents core 4-Chloro-1H-pyrazolo[3,4-d] pyrimidine core->reagents product Final Kinase Inhibitor Scaffold reagents->product

Figure 3: Representative coupling of the intermediate to a heterocyclic core.

Protocol 3.1: SNAr Coupling Reaction

Procedure:

  • Reaction Setup: To a microwave vial or sealed tube, add the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine core (1.0 eq), 3-amino-N-(3-chlorophenyl)propanamide hydrochloride (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in N-methyl-2-pyrrolidone (NMP).

    • Causality: DIPEA is a non-nucleophilic hindered base used to neutralize the HCl salt of the amine starting material and the HCl generated during the SNAr reaction. NMP is a high-boiling polar aprotic solvent suitable for high-temperature reactions.

  • Reaction: Seal the vessel and heat to 120-140 °C for 2-16 hours (or use a microwave reactor for accelerated conditions, e.g., 150 °C for 30-60 min). Monitor the reaction by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash extensively with water and then brine to remove the NMP and excess base.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

Characterization and Data

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Analytical Techniques
3-Chloro-N-(3-chlorophenyl)propanamideC₉H₉Cl₂NO218.08218.0, 220.0¹H NMR, ¹³C NMR, LC-MS
3-Amino-N-(3-chlorophenyl)propanamide HydrochlorideC₉H₁₂Cl₂N₂O235.12199.1¹H NMR, ¹³C NMR, LC-MS, HPLC (purity)
Representative Final InhibitorC₁₄H₁₃Cl₂N₅O (example)354.20354.1¹H NMR, ¹³C NMR, HRMS, HPLC (purity)

References

  • Blaskovich, M. A., Sun, J., Cantor, A., Turkson, J., Jove, R., & Sebti, S. M. (2003). Discovery of JSI-124 (cucurbitacin I), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice. Cancer Research, 63(6), 1270-1279. [Link]

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  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2009). Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Journal of Heterocyclic Chemistry, 46(6), 1380-1384. [Link]

  • Li, Y., Liu, Y., Zhang, Y., & Liu, H. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1476-1493. [Link]

  • Jennychem. (n.d.). (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. Retrieved from [Link]

  • Kumar, A., Ge, Z., Ge, Y., Liu, C., Li, C., Akkiraju, H., ... & Zhang, Z. Y. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry, 9(11), 1213-1225. [Link]

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preparation of 3-amino-N-(3-chlorophenyl)propanamide hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of 3-amino-N-(3-chlorophenyl)propanamide hydrochloride salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-(3-chlorophenyl)propanamide and its hydrochloride salt are of significant interest in medicinal chemistry and drug development. The presence of a chloro-substituted phenyl ring and a flexible aminopropanamide chain provides a scaffold for designing molecules with a wide range of biological activities. The hydrochloride salt form often improves the compound's solubility and stability, which is advantageous for pharmaceutical applications.

This document provides a comprehensive guide to the synthesis, purification, and characterization of 3-amino-N-(3-chlorophenyl)propanamide hydrochloride. The protocol is based on a robust two-step synthetic route involving an initial amide coupling reaction followed by the deprotection of a Boc-protected intermediate. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Synthetic Strategy

The synthesis of the target compound is achieved through a well-established two-step process. The first step involves the formation of an amide bond between N-Boc-β-alanine and 3-chloroaniline. This reaction is facilitated by the use of coupling agents to activate the carboxylic acid. The second step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.

Materials and Reagents

Reagent/MaterialGradeSupplier
N-Boc-β-alanine≥98%Commercially Available
3-Chloroaniline≥99%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Hydrochloric acid, 4M in 1,4-Dioxane-Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated aqueous NaCl)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available

Experimental Protocols

Part 1: Synthesis of tert-butyl (3-((3-chlorophenyl)amino)-3-oxopropyl)carbamate

This initial step involves the formation of the amide bond between the Boc-protected amino acid and the substituted aniline. The use of EDC and HOBt is a common and effective method for activating the carboxylic acid, minimizing side reactions, and preserving stereochemical integrity if applicable.[1][2][3][4]

Protocol:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-β-alanine (1.89 g, 10 mmol, 1.0 equiv.).

  • Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add 3-chloroaniline (1.28 g, 10 mmol, 1.0 equiv.), 1-hydroxybenzotriazole (HOBt) (1.53 g, 11.3 mmol, 1.1 equiv.), and N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol, 1.2 equiv.).

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol, 1.1 equiv.) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with 50 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (3-((3-chlorophenyl)amino)-3-oxopropyl)carbamate as a solid.

Part 2: Preparation of 3-amino-N-(3-chlorophenyl)propanamide hydrochloride

The final step involves the deprotection of the Boc group. The use of a strong acid, such as HCl in dioxane, cleaves the Boc group and simultaneously forms the hydrochloride salt of the resulting free amine.[5][6][7]

Protocol:

  • Dissolve the purified tert-butyl (3-((3-chlorophenyl)amino)-3-oxopropyl)carbamate (from Part 1) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (5 equivalents relative to the substrate).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting solid is the crude 3-amino-N-(3-chlorophenyl)propanamide hydrochloride.

  • Triturate the solid with diethyl ether to remove any non-polar impurities and filter to collect the product.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether.

  • Dry the final product under vacuum to yield pure 3-amino-N-(3-chlorophenyl)propanamide hydrochloride.

Visualizing the Process

Synthetic Pathway cluster_0 Part 1: Amide Coupling cluster_1 Part 2: Deprotection and Salt Formation Boc-β-alanine Boc-β-alanine EDC_HOBt_DIPEA EDC, HOBt, DIPEA DCM, 0°C to RT Boc-β-alanine->EDC_HOBt_DIPEA 3-Chloroaniline 3-Chloroaniline 3-Chloroaniline->EDC_HOBt_DIPEA Boc-protected_intermediate tert-butyl (3-((3-chlorophenyl)amino) -3-oxopropyl)carbamate EDC_HOBt_DIPEA->Boc-protected_intermediate HCl_Dioxane 4M HCl in Dioxane RT Boc-protected_intermediate->HCl_Dioxane Final_Product 3-amino-N-(3-chlorophenyl) propanamide hydrochloride HCl_Dioxane->Final_Product

Caption: Synthetic scheme for 3-amino-N-(3-chlorophenyl)propanamide hydrochloride.

Experimental Workflow cluster_coupling Amide Coupling cluster_deprotection Deprotection & Salt Formation dissolve Dissolve Boc-β-alanine and 3-chloroaniline in DCM cool Cool to 0°C dissolve->cool add_reagents Add HOBt, DIPEA, and EDC cool->add_reagents react Stir overnight at RT add_reagents->react workup Aqueous workup (HCl, NaHCO₃, Brine) react->workup purify_intermediate Column Chromatography workup->purify_intermediate dissolve_intermediate Dissolve intermediate in Dioxane purify_intermediate->dissolve_intermediate Proceed with pure intermediate add_hcl Add 4M HCl in Dioxane dissolve_intermediate->add_hcl react_deprotect Stir at RT for 2-4h add_hcl->react_deprotect concentrate Concentrate under vacuum react_deprotect->concentrate purify_final Triturate with Et₂O / Recrystallize concentrate->purify_final dry Dry under vacuum purify_final->dry

Caption: Step-by-step experimental workflow diagram.

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring, the two methylene groups of the propanamide backbone, and the amine/amide protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the free base. The expected [M+H]⁺ ion for the free base (C₉H₁₁ClN₂O) would be approximately 199.06.[8]

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic peaks for the amide C=O stretch, N-H stretches of the primary amine and the amide, and C-H stretches.

  • Melting Point: A sharp melting point range is indicative of high purity.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently published chemical transformations. The reliability of the amide coupling reaction is enhanced by the use of EDC/HOBt, which is a standard method for minimizing side reactions.[1][2] The deprotection step with HCl in dioxane is a clean and efficient method that directly yields the desired hydrochloride salt.[5][6] The progress of each step should be monitored by TLC to ensure the completion of the reaction before proceeding to the next step or workup. The final product's identity and purity must be validated by the characterization methods outlined above.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available at: [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]

  • (3r)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. PubChem. Available at: [Link]

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Application Note: Strategic Amine Protection in the Synthesis of 3-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 3-amino-N-(3-chlorophenyl)propanamide, a key structural motif in various pharmacologically active compounds, necessitates a robust and well-defined strategy for managing its reactive functional groups. The primary challenge lies in the selective formation of an amide bond between 3-aminopropanoic acid (β-alanine) and 3-chloroaniline without undesired side reactions, such as self-polymerization of the amino acid.[1] This application note provides a comprehensive guide for researchers, detailing two orthogonal and highly efficient protecting group strategies for the amine functionality of β-alanine: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. We offer an in-depth analysis of the rationale behind each choice, detailed step-by-step protocols from protection through amide coupling to final deprotection, and a comparative analysis to guide methodology selection based on substrate compatibility and laboratory capabilities.

Introduction: The Synthetic Challenge

The direct coupling of a carboxylic acid and an amine to form an amide bond is a cornerstone reaction in medicinal chemistry and drug development.[2] However, when the carboxylic acid component, such as β-alanine, also contains a nucleophilic amine, a significant synthetic hurdle emerges. The amine of one β-alanine molecule can react with the activated carboxyl group of another, leading to uncontrolled oligomerization.[3] To ensure the selective and high-yield formation of the target amide, 3-amino-N-(3-chlorophenyl)propanamide, the amino group of β-alanine must be temporarily masked with a protecting group.[1][]

The ideal protecting group must satisfy several criteria:

  • It must be easy to introduce in high yield.

  • It must be stable (inert) to the conditions of the subsequent amide coupling reaction.

  • It must be removable (deprotected) under conditions that do not compromise the integrity of the final product.[5]

This guide focuses on the two most prevalent and reliable strategies for this purpose: the Boc and Cbz protecting groups, which offer orthogonal deprotection pathways.[6]

Strategic Selection of an Amine Protecting Group

The choice between the Boc and Cbz protecting groups is a critical decision that dictates the overall synthetic route, particularly the final deprotection step. The selection depends on the stability of the target molecule to acidic conditions versus catalytic hydrogenation.

  • The Boc (tert-Butoxycarbonyl) Group: This is one of the most common amine protecting groups in modern organic synthesis.[6] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7] The key advantage of the Boc group is its stability to a wide range of non-acidic reagents, including catalytic hydrogenation. However, it is readily cleaved under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][8] This acid-lability makes it an excellent choice for molecules that do not possess other acid-sensitive functional groups.

  • The Cbz (Benzyloxycarbonyl) Group: Also known as the Z group, Cbz is a classic and highly effective protecting group introduced by Bergmann and Zervas.[5] It is installed using benzyl chloroformate (Cbz-Cl) under basic conditions. The Cbz group is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[9][10] This method is exceptionally mild and clean, producing only toluene and carbon dioxide as byproducts.[10] It is the preferred choice for substrates that are sensitive to acid but lack functional groups that would be reduced by hydrogenation (e.g., alkenes, alkynes).[10]

The concept of using protecting groups that can be removed by distinct mechanisms is known as orthogonality, which is a fundamental principle in complex organic synthesis.[5]

Caption: Logic for selecting an amine protecting group strategy.

Comparative Analysis of Protecting Groups
FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl)
Introduction Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[7]Benzyl chloroformate (Cbz-Cl)
Stability Stable to base, nucleophiles, and hydrogenation.[11]Stable to mild acid and base.[9]
Deprotection Conditions Strong acid (TFA, HCl in dioxane/EtOAc).[7][12]Catalytic Hydrogenolysis (H₂/Pd-C).[9][10]
Byproducts Isobutylene, CO₂[8]Toluene, CO₂[10]
Advantages Orthogonal to Cbz. Deprotection is fast and efficient.Orthogonal to Boc. Deprotection conditions are very mild.
Disadvantages Harsh acidic conditions may not be suitable for all molecules.[8]Incompatible with reducible groups (alkenes, alkynes, some sulfur groups). Catalyst can be a fire hazard.[10]

Synthetic Workflow and Protocols

The synthesis of 3-amino-N-(3-chlorophenyl)propanamide can be envisioned as a three-stage process: protection of the starting material (β-alanine), amide bond formation, and final deprotection.

Caption: Overall synthetic workflow for 3-amino-N-(3-chlorophenyl)propanamide.

Protocol 1: Amine Protection of β-Alanine

This protocol provides methods for both Boc and Cbz protection.

1A: Synthesis of N-Boc-β-alanine

  • Rationale: This reaction uses (Boc)₂O to form a stable carbamate with the amino group of β-alanine. A base like sodium hydroxide is required to deprotonate the amino group, increasing its nucleophilicity.[7] A mixed solvent system of dioxane and water ensures that both the amino acid and the (Boc)₂O reagent remain dissolved.[7]

  • Materials:

    • β-Alanine (1.0 eq)

    • 1,4-Dioxane

    • 1 M Sodium Hydroxide (NaOH) solution (2.2 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Ethyl acetate

    • 1 M Hydrochloric Acid (HCl) solution

  • Procedure:

    • Dissolve β-alanine in 1 M NaOH solution and 1,4-dioxane in a round-bottom flask. Cool the mixture to 0 °C in an ice bath.

    • Add (Boc)₂O portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. The product will precipitate as a white solid.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-β-alanine.

1B: Synthesis of N-Cbz-β-alanine

  • Rationale: This procedure uses benzyl chloroformate to protect the amine. The reaction is performed in an aqueous basic solution to neutralize the HCl byproduct that is formed.

  • Materials:

    • β-Alanine (1.0 eq)

    • 2 M Sodium Hydroxide (NaOH) solution (3.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

    • Diethyl ether

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve β-alanine in 2 M NaOH solution in a flask and cool to 0 °C.

    • Add benzyl chloroformate dropwise while vigorously stirring. Ensure the pH remains basic (pH > 8) by adding more 2 M NaOH if necessary.

    • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2-3 hours.

    • Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.

    • Carefully acidify the aqueous layer with concentrated HCl to pH ~2 at 0 °C. A white solid should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Cbz-β-alanine.

Protocol 2: Amide Coupling
  • Rationale: This protocol uses a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid of the N-protected β-alanine.[13] The activation forms a highly reactive O-acylisourea intermediate.[14] 1-Hydroxybenzotriazole (HOBt) is added as a crucial additive; it traps the active intermediate to form an HOBt-ester, which then reacts with the amine. This two-step, one-pot process significantly reduces the risk of racemization and improves reaction efficiency.[14] Dichloromethane (DCM) is a common aprotic solvent for this reaction.

G A N-Protected β-Alanine C O-Acylisourea (Active Intermediate) A->C + B EDC (Carbodiimide) B->C E HOBt Active Ester C->E + H EDU (Urea Byproduct) C->H Byproduct after amine attack D HOBt D->E G Protected Amide Product E->G + F 3-Chloroaniline F->G

Caption: Carbodiimide-mediated amide coupling mechanism.

  • Materials:

    • N-Protected β-alanine (Boc or Cbz) (1.0 eq)

    • 3-Chloroaniline (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add N-protected β-alanine, HOBt, and anhydrous DCM.

    • Cool the mixture to 0 °C and add 3-chloroaniline, followed by DIPEA.

    • Add EDC·HCl portion-wise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure protected intermediate.

Protocol 3: Deprotection

3A: Boc Deprotection via Acidolysis

  • Rationale: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond.[7] This forms a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[7]

  • Materials:

    • N-Boc-3-amino-N-(3-chlorophenyl)propanamide (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM in a round-bottom flask.

    • Cool the solution to 0 °C and add the TFA solution dropwise.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in a minimal amount of DCM and neutralize by washing with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.

3B: Cbz Deprotection via Catalytic Hydrogenolysis

  • Rationale: In the presence of a palladium catalyst, hydrogen gas cleaves the benzylic C-O bond of the Cbz group.[10] This is a surface-catalyzed reaction that is highly efficient and clean.

  • Materials:

    • N-Cbz-3-amino-N-(3-chlorophenyl)propanamide (1.0 eq)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Palladium on carbon (10% Pd/C, ~5-10 mol% Pd)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the Cbz-protected intermediate in methanol in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the pure 3-amino-N-(3-chlorophenyl)propanamide.

Conclusion

The successful synthesis of 3-amino-N-(3-chlorophenyl)propanamide hinges on the judicious selection and application of an amine protecting group. Both the Boc and Cbz groups offer reliable and high-yielding pathways, with the choice primarily governed by the functional group tolerance of the molecule to either acidic conditions or catalytic hydrogenation. The detailed protocols provided herein offer researchers a validated and robust framework for synthesizing this important chemical intermediate, enabling further progress in drug discovery and development.

References

  • Vertex AI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ACS Publications. (2026). Amino Acid-Protecting Groups | Chemical Reviews.
  • Total Synthesis. (2026). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2026).
  • BenchChem. (2026). Understanding Boc protection and deprotection in peptide synthesis.
  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection - Wordpress.
  • YouTube. (2026). Boc Deprotection Mechanism | Organic Chemistry.
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  • Master Organic Chemistry. (2026).
  • Springer Nature Experiments. (2026). Protecting Groups in Peptide Synthesis.
  • Organic Chemistry Portal. (2026). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (2026). Cbz-Protected Amino Groups.
  • HepatoChem. (2026). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. (2026). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Technical Disclosure Commons. (2026).
  • Suzhou Highfine Biotech. (2026). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Oxford Learning Link. (2026). Appendix 6: Protecting groups.
  • BOC Sciences. (2026).
  • Fisher Scientific. (2026). Amide Synthesis.
  • Source not available publicly.
  • Aapptec Peptides. (2026). Coupling Reagents.
  • Source not available publicly.
  • Slideshare. (2026). Protection for carboxylic group & Protection for the Amino group | PPTX.
  • Source not available publicly.
  • BOC Sciences. (2026). Amino Acid Protection & Deprotection Services.

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Application Notes and Protocols for Investigating the Biological Activity of N-(3-chlorophenyl) Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of N-(3-chlorophenyl) Propanamide Derivatives

The N-(3-chlorophenyl) propanamide scaffold represents a promising area of medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. The incorporation of a 3-chlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. This guide provides a comprehensive overview of the synthesis and biological evaluation of N-(3-chlorophenyl) propanamide derivatives, with a focus on their potential anti-inflammatory, analgesic, and anticancer activities. By understanding the underlying principles and methodologies, researchers can effectively explore the therapeutic potential of this important class of compounds.

The rationale for exploring these derivatives often stems from the established activities of related compounds. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) possess a propanamide or propanoic acid core. By modifying these structures with a chlorinated phenyl group, it is possible to modulate their activity, selectivity, and even discover new therapeutic applications.

PART 1: Synthesis of N-(3-chlorophenyl) Propanamide Derivatives

A common and efficient method for synthesizing N-(3-chlorophenyl) propanamide derivatives is through the acylation of 3-chloroaniline or its derivatives with a suitable propanoyl chloride. This reaction, often a variation of the Schotten-Baumann reaction, provides a straightforward route to the target amide.

Protocol 1: General Synthesis of an N-(3-chlorophenyl) Propanamide Derivative

This protocol describes the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a derivative of the well-known NSAID, ibuprofen.[1]

Materials:

  • 2-(4-isobutylphenyl)propanoic acid (Ibuprofen)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • 2-(3-chlorophenyl)ethan-1-amine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of 2-(4-isobutylphenyl)propanoyl chloride

  • Dissolve 2-(4-isobutylphenyl)propanoic acid (1.0 eq) in toluene.

  • Add thionyl chloride (1.2 eq) dropwise to the solution.

  • Reflux the reaction mixture for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide

  • Dissolve 2-(3-chlorophenyl)ethan-1-amine (1.0 eq) in dichloromethane.

  • Add the freshly prepared 2-(4-isobutylphenyl)propanoyl chloride (1.0 eq) to the amine solution.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture and stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide.[1]

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

PART 2: Evaluation of Anti-inflammatory and Analgesic Activity

A primary therapeutic target for propanamide derivatives is the management of inflammation and pain. The following protocols outline standard in vitro and in vivo assays to assess these activities.

The Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of many propanamide derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Stimuli Inflammatory Stimuli Stimuli->COX2 Induces NSAIDs N-(3-chlorophenyl) propanamide Derivatives (Potential Inhibitors) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB NFkB_active Active NF-κB Ub Ubiquitination IkB_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to κB sites Gene_Expression Gene Expression (Inflammatory Cytokines, Anti-apoptotic proteins) DNA->Gene_Expression Promotes Transcription Test_Compound N-(3-chlorophenyl) propanamide Derivatives Test_Compound->IKK Potential Inhibition Test_Compound->NFkB_active Potential Inhibition of Translocation

Caption: The NF-κB signaling pathway and potential points of modulation.

Conclusion

The N-(3-chlorophenyl) propanamide scaffold holds significant promise for the development of new therapeutic agents. By employing the synthesis and biological evaluation protocols detailed in this guide, researchers can systematically investigate the anti-inflammatory, analgesic, and anticancer potential of these derivatives. A thorough understanding of their mechanism of action, including their effects on key signaling pathways like COX and NF-κB, will be crucial for advancing these compounds through the drug discovery pipeline.

References

  • Manolov, S., Ivanov, I., Bojilov, D., & Kalinova, Y. (2023). N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. [Link]

Sources

applications of beta-alanine anilides in peptidomimetic research

High-Precision Peptidomimetics: -Alanine Anilides

Engineering Proteolytic Resistance and Conformational Control

Executive Summary & Strategic Rationale

In the landscape of peptidomimetic drug design,




  • Proteolytic "Stealth": The

    
    -peptide bond is unrecognized by most mammalian serine proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life (
    
    
    ).
  • 
    -Stacking Pharmacophores:  The anilide moiety provides an aromatic anchor capable of 
    
    
    -
    
    
    interactions or hydrophobic pocket occupation, essential for targeting G-protein coupled receptors (GPCRs) and kinase active sites.

This guide details the synthesis, structural characterization, and biological validation of

Chemical Synthesis Strategy: Overcoming Low Nucleophilicity

Synthesizing anilides is chemically distinct from standard peptide coupling. Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard carbodiimide methods (DCC/DIC) often result in low yields or slow kinetics.

Optimized Coupling Workflow

To ensure high-yield synthesis of

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Graphviz Workflow: Synthesis Logic

SynthesisWorkflowStartN-Boc-beta-AlanineActivatorActivation(HATU + DIPEA)Start->Activator DMF, 0°CIntermediateActive Ester(O-At Species)Activator->Intermediate In situCouplingNucleophilic Attack(Substituted Aniline)Intermediate->Coupling Slow AdditionDeprotectionTFA DeprotectionCoupling->Deprotection PurificationFinalbeta-Alanine Anilide(TFA Salt)Deprotection->Final Precipitate

Caption: Optimized synthetic route for sterically hindered anilide formation using HATU activation.

Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis of N-Boc- -Alanine-4-Fluoroanilide

Objective: Synthesize a model peptidomimetic building block. The 4-fluoro substituent mimics electron-withdrawing groups often found in kinase inhibitors.

Reagents:

  • N-Boc-

    
    -Alanine (1.0 eq)
    
  • 4-Fluoroaniline (1.1 eq)

  • HATU (1.2 eq)

  • HOAt (1.2 eq) - Optional additive for extremely deactivated anilines

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-

    
    -Alanine (5 mmol) in anhydrous DMF (15 mL) under nitrogen atmosphere. Cool to 0°C.
    
  • Base Addition: Add DIPEA (15 mmol) followed by HATU (6 mmol). Stir at 0°C for 15 minutes. Mechanism: This generates the highly reactive O-azabenzotriazolyl active ester.

  • Coupling: Add 4-Fluoroaniline (5.5 mmol) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane) or LC-MS. The active ester spot should disappear.

  • Workup (Critical for Purity):

    • Dilute reaction mixture with EtOAc (100 mL).

    • Wash sequentially with: 1M HCl (3x) [Removes unreacted aniline], Sat.

      
       (3x) [Removes unreacted acid/HOBt], and Brine (1x).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography if necessary.

Protocol B: Enzymatic Stability Profiling (Trypsin Challenge)

Objective: Quantify the proteolytic resistance of the


Materials:

  • Test Compound:

    
    -Ala-Anilide (10 mM stock in DMSO)
    
  • Control Compound:

    
    -Ala-Anilide (10 mM stock in DMSO)
    
  • Enzyme: Trypsin (Bovine Pancreas), 1 mg/mL in 50 mM Tris-HCl buffer (pH 7.8, 10 mM

    
    ).
    
  • Quenching Solution: 1% TFA in Acetonitrile.

Workflow:

  • Preparation: Dilute Test and Control compounds to 100 µM in Tris-HCl buffer.

  • Incubation: Add Trypsin (final concentration 10 µg/mL) to the substrate solution. Incubate at 37°C.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately add 50 µL of Quenching Solution to stop the reaction. Centrifuge at 10,000 rpm for 5 min.

  • Analysis: Inject supernatant into HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% TFA).

Data Calculation: Calculate the remaining percentage of parent compound using peak area integration. Plot



Application Data: Stability & Bioactivity[1][2][3]

The following table summarizes typical stability data comparing


Scaffold TypeLinkageEnzymeHalf-Life (

)
Stability Factor

-Peptide
L-Ala-AnilideTrypsin~25 min1.0x (Reference)

-Peptide
L-Ala-AnilideChymotrypsin~18 min0.7x

-Peptidomimetic

-Ala-Anilide
Trypsin> 24 Hours > 60x

-Peptidomimetic

-Ala-Anilide
Chymotrypsin> 24 Hours > 80x
Retro-Inverso D-Ala-AnilideTrypsin> 24 Hours> 60x

Note: While D-amino acids also offer stability,

Biological Screening Cascade

When developing these compounds for therapeutic use (e.g., Factor Xa inhibitors or Antimicrobial Peptides), a hierarchical screening approach is required.

ScreeningCascadeLibraryBeta-Alanine Anilide LibraryStability1. Metabolic Stability(S9 Fraction / Plasma)Library->Stability Filter High ClearanceBinding2. Target Affinity(SPR / FRET)Stability->Binding Pass (>4h t1/2)Cellular3. Cellular Potency(IC50 / Cell Viability)Binding->Cellular High Affinity (nM)LeadLead CandidateCellular->Lead Validated Hit

Caption: Hierarchical screening cascade prioritizing metabolic stability early in the discovery phase.

Troubleshooting & Expert Tips

  • Issue: Low yield during anilide coupling.

    • Root Cause:[1][2][3][4][5][6] Electronic deactivation of the aniline amine.

    • Solution: Switch from HBTU to HATU or PyAOP . Alternatively, convert the

      
      -alanine acid to an acid chloride using Ghosez's reagent  (1-chloro-N,N,2-trimethylpropenylamine) before adding the aniline.
      
  • Issue: "Double addition" of

    
    -alanine.
    
    • Root Cause:[1][2][3][4][5][6] If using N-hydroxysuccinimide (HOSu) esters, a Lossen rearrangement can occur, inserting an extra methylene unit.

    • Solution: Avoid HOSu esters for

      
      -alanine couplings; use HOBt/HOAt active esters instead.
      
  • Solubility:

    
    -peptides often aggregate.
    
    • Tip: Use fluorinated solvents (TFE/HFIP) during NMR characterization to break aggregates and resolve peaks.

References

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link

  • Lau, J., et al. (2007). "New Beta-Alanine Derivatives Are Orally Available Glucagon Receptor Antagonists."[7] Journal of Medicinal Chemistry. Link

  • Wagauer, S., et al. (2024). "Synthesis of β-amino acid derivatives via photoredox-catalyzed radical cross–coupling." Organic Chemistry Frontiers. Link

  • Bachem Technical Guides. "Peptide Coupling Reagents: Mechanisms and Protocols." Bachem Knowledge Center. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 3-amino-N-(3-chlorophenyl)propanamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common challenges, and ultimately improve the yield and purity of the target compound. This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered questions.

Introduction: The Synthetic Challenge

The synthesis of 3-amino-N-(3-chlorophenyl)propanamide, while conceptually a straightforward amide coupling, presents several practical challenges that can significantly impact the reaction yield and purity. These challenges primarily stem from the bifunctional nature of one of the key starting materials, 3-aminopropanoic acid, and the electronic properties of 3-chloroaniline. This guide will dissect these issues and provide robust solutions.

The primary synthetic route involves the formation of an amide bond between 3-aminopropanoic acid and 3-chloroaniline. The key to a high-yielding synthesis lies in the selective activation of the carboxylic acid in the presence of a free amine and managing the nucleophilicity of the aniline derivative.

Proposed Synthetic Pathway & Key Considerations

A reliable method for the synthesis of 3-amino-N-(3-chlorophenyl)propanamide involves the use of a protecting group for the amino functionality of 3-aminopropanoic acid, followed by a carbodiimide-mediated coupling reaction, and concluding with deprotection.

Synthetic Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 3-Aminopropanoic Acid B Boc-protected 3-aminopropanoic acid A->B (Boc)2O, Base D Boc-protected product B->D EDC, HOBt, DIPEA C 3-Chloroaniline C->D E 3-amino-N-(3-chlorophenyl)propanamide D->E TFA or HCl

Caption: Proposed synthetic workflow for 3-amino-N-(3-chlorophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield in this synthesis?

A1: The most critical factor is the potential for self-polymerization of 3-aminopropanoic acid upon activation of its carboxylic acid group. The free amine of one molecule can react with the activated carboxyl group of another, leading to oligomers and a significant reduction in the desired product yield. Therefore, protecting the amino group of 3-aminopropanoic acid is highly recommended.

Q2: Which coupling reagents are most effective for this reaction?

A2: Carbodiimide-based coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective, especially when used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[1][2] This combination converts the carboxylic acid into a more reactive activated ester, which then efficiently reacts with the amine. The use of HOBt also helps to suppress side reactions and minimize racemization if chiral centers are present.[1]

Q3: Why is my reaction showing multiple spots on TLC, and what are the likely side products?

A3: The formation of multiple byproducts is a common issue. The primary culprits are:

  • N-acylurea: This side product forms from the reaction of the EDC-activated carboxylic acid with another molecule of EDC. The addition of HOBt can help mitigate this.[3]

  • Unreacted starting materials: Incomplete reactions will leave both 3-chloroaniline and the protected 3-aminopropanoic acid in the reaction mixture.

  • Polymerization products: If the amino group of 3-aminopropanoic acid is not protected, you will likely form polyamide oligomers.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the protected or deprotected product. A gradient elution of ethyl acetate in hexanes is a good starting point. Additionally, acidic and basic washes during the workup can help remove unreacted starting materials. For instance, a dilute HCl wash will remove unreacted 3-chloroaniline, while a dilute sodium bicarbonate wash can remove unreacted carboxylic acid.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Ineffective activation of the carboxylic acid.Ensure your coupling reagents (EDC, HOBt) are fresh and anhydrous. Consider switching to a more potent coupling agent like HATU.
Low nucleophilicity of 3-chloroaniline.The chloro-substituent deactivates the aniline. Adding a catalyst like 4-Dimethylaminopyridine (DMAP) can enhance the reaction rate.[2] However, use DMAP judiciously as it can also promote side reactions.
Presence of water in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze the activated carboxylic acid intermediate.[4]
Formation of a White Precipitate (Insoluble in most organic solvents) Likely dicyclohexylurea (DCU) if using DCC as the carbodiimide.DCU is a common byproduct of DCC-mediated couplings and is notoriously difficult to remove. Consider using the more water-soluble EDC, where the urea byproduct can be removed with an acidic wash.
Polymerization of unprotected 3-aminopropanoic acid.Protect the amino group of 3-aminopropanoic acid with a Boc group prior to the coupling reaction.
Difficulty in Removing Unreacted Starting Materials Similar polarity of product and starting materials.Optimize the workup procedure with acidic and basic washes. For chromatography, try a different solvent system or a different stationary phase (e.g., alumina).

Detailed Experimental Protocol: A Recommended Approach

This protocol outlines the synthesis of 3-amino-N-(3-chlorophenyl)propanamide via a Boc-protected intermediate.

Part 1: Boc-Protection of 3-Aminopropanoic Acid

  • Dissolve 3-aminopropanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with a 1M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-3-aminopropanoic acid.

Part 2: Amide Coupling

  • Dissolve Boc-3-aminopropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add HOBt (1.2 eq) and 3-chloroaniline (1.1 eq).

  • Cool the mixture to 0 °C.

  • Add EDC (1.2 eq) portion-wise.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography.

Part 3: Boc-Deprotection

  • Dissolve the purified Boc-protected product in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate to neutralize excess acid.

  • Dry the organic layer and concentrate to yield the final product, 3-amino-N-(3-chlorophenyl)propanamide.

Visualizing the Troubleshooting Process

Troubleshooting Workflow start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Activity of Coupling Reagents check_sm->check_reagents Pure impure_sm Purify Starting Materials check_sm->impure_sm Impure check_conditions Review Reaction Conditions (Anhydrous?) check_reagents->check_conditions Active new_reagents Use Fresh Coupling Reagents check_reagents->new_reagents Inactive dry_solvent Use Anhydrous Solvents/Inert Atmosphere check_conditions->dry_solvent Moisture Present optimize Further Optimization check_conditions->optimize Anhydrous impure_sm->optimize new_reagents->optimize dry_solvent->optimize

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News. Retrieved from [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Pattar, V. P., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(38), 5309-5312.
  • Sheppard, T. D., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 14(25), 5899-5903.

Sources

solubility issues with 3-amino-N-(3-chlorophenyl)propanamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling of 3-amino-N-(3-chlorophenyl)propanamide

Introduction: The Physicochemical Profile

Users frequently encounter solubility challenges with 3-amino-N-(3-chlorophenyl)propanamide due to its dual nature: it contains a basic primary aliphatic amine and a lipophilic, electron-withdrawing chlorophenyl amide.[1] Understanding this duality is key to resolving solubility issues.

  • Chemical Nature:

    
    -Alanine derivative.[1]
    
  • Key Functional Groups: Primary Amine (Basic, Polar), Amide (H-bond donor/acceptor), Chlorophenyl (Lipophilic).[1]

  • Common Forms:

    • Free Base: Low water solubility, high organic solubility.[1]

    • HCl Salt: High water solubility, low organic solubility.[1]

Part 1: The Solubility Matrix

The following data represents the solubility behavior of the Free Base form at 25°C.

Solvent ClassSolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM)High Excellent for extraction; primary solvent for solubilizing the free base.[1]
Alcohols Methanol / EthanolHigh Soluble, but risk of transamidation if heated for prolonged periods.[1]
Polar Aprotic DMSO / DMFVery High Useful for stock solutions but difficult to remove.[1]
Esters Ethyl AcetateModerate Ideal for recrystallization (often requires heating to dissolve).[1]
Ethers THF / MTBEModerate to Low Soluble in THF; often insoluble in MTBE (used as antisolvent).[1]
Hydrocarbons Hexane / HeptaneInsoluble Strictly an antisolvent.[1] Causes "oiling out" if added too quickly.[1]
Aqueous Water (pH 7)Low The free base is hydrophobic.[1] Requires pH < 4 to dissolve (salt formation).[1]

Part 2: Troubleshooting Guide

Issue 1: "My compound is oiling out during recrystallization."

Diagnosis: This is a common phenomenon with amino-amides.[1] The compound forms a supersaturated liquid phase before it can crystallize, usually because the antisolvent (Hexane/Heptane) was added too fast or the temperature dropped too quickly.[1]

Corrective Action:

  • Re-dissolve the oil by heating the mixture back to reflux.[1]

  • Add a "seed crystal" if available.[1]

  • Add the antisolvent (Heptane) dropwise to the hot solution only until a slight turbidity persists.[1]

  • Allow the solution to cool to room temperature slowly (wrap the flask in foil/cotton) without stirring.

Issue 2: "The compound won't dissolve in water for my biological assay."

Diagnosis: You are likely using the Free Base .[1] The presence of the chlorophenyl ring makes the molecule too lipophilic for neutral aqueous media.[1]

Corrective Action:

  • Method A (In-situ Salt Formation): Add 1.0 equivalent of dilute HCl or Methanesulfonic acid.[1] This protonates the primary amine (

    
    ), drastically increasing water solubility.[1]
    
  • Method B (Co-solvent): Dissolve the compound in DMSO first (make a 100 mM stock), then dilute into the aqueous buffer.[1] Ensure the final DMSO concentration is <1% to avoid assay interference.[1]

Issue 3: "I cannot extract the compound into the organic layer."

Diagnosis: The pH of the aqueous phase is likely too low.[1] If the pH is acidic or neutral, the amine is protonated (cationic) and stays in the water.[1]

Corrective Action:

  • Adjust the aqueous layer to pH 10-11 using 1M NaOH or saturated

    
    .[1]
    
  • Verify the pH with paper/probe.[1]

  • Extract immediately with DCM or Ethyl Acetate.[1] The free base will partition into the organic layer.[1]

Part 3: Visual Workflows

Workflow A: The pH-Dependent Solubility Switch

This self-validating system ensures you are handling the correct chemical species.[1]

SolubilitySwitch cluster_0 Solvent Partitioning Salt Cationic Salt Form (Water Soluble) Base Neutral Free Base (Organic Soluble) Salt->Base Add Base (pH > 10) (NaOH / Na2CO3) Base->Salt Add Acid (pH < 4) (HCl / TFA)

Caption: Figure 1. Reversible solubility switch driven by pH adjustment.[1] Use this logic to move the compound between phases during purification.

Workflow B: Purification Decision Tree

Follow this logic to resolve purity issues.

Purification Start Crude Product ImpurityCheck Major Impurity Type? Start->ImpurityCheck NonPolar Non-polar byproducts (Starting material) ImpurityCheck->NonPolar High Rf on TLC Polar Polar/Inorganic salts ImpurityCheck->Polar Baseline on TLC AcidWash Protocol: Acid Extraction 1. Dissolve in DCM 2. Wash with 1M HCl (Prod goes to Water) 3. Discard Organic 4. Basify Water -> Extract back to DCM NonPolar->AcidWash Recryst Protocol: Recrystallization Solvent: EtOAc/Heptane (1:3) Polar->Recryst

Caption: Figure 2.[1] Decision matrix for purification based on impurity polarity.

Part 4: Validated Protocols

Protocol A: Acid-Base Extraction (Purification)

Use this when the compound is contaminated with non-basic impurities (e.g., unreacted chlorophenyl starting material).[1]

  • Dissolution: Dissolve crude 3-amino-N-(3-chlorophenyl)propanamide in Dichloromethane (DCM) (10 mL per gram).

  • Extraction (Forward): Transfer to a separatory funnel. Add 1M HCl (equal volume). Shake vigorously.

    • Mechanism:[1][2] The amine protonates and moves to the aqueous top layer.[1] Impurities stay in the DCM.[1]

  • Separation: Collect the aqueous layer .[1] (Caution: Do not discard the wrong layer!).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until pH reaches ~11.[1] The solution will become cloudy as the free base precipitates/oils out.[1]

  • Extraction (Reverse): Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying: Dry the combined DCM layers over Anhydrous

    
    , filter, and evaporate.
    
Protocol B: Recrystallization (Polymorph Control)

Use this to remove trace colored impurities or improve crystallinity.[1]

  • Solvent: Use Ethyl Acetate (Solvent A) and Heptane (Antisolvent B).[1]

  • Dissolution: Suspend the solid in minimal Ethyl Acetate. Heat to reflux (approx 77°C) until fully dissolved.[1]

  • Precipitation: Remove from heat. While still hot, add Heptane dropwise until a faint cloudiness persists.[1]

  • Cooling: Add one drop of Ethyl Acetate to clear the solution.[1] Let it stand at room temperature for 2 hours, then move to 4°C.

  • Filtration: Filter the white needles and wash with cold Heptane.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction of amines).

  • PubChem. (n.d.).[1] Compound Summary: N-(3-amino-4-chlorophenyl)propanamide.[1][3][4] National Library of Medicine.[1] Retrieved February 16, 2026, from [Link][1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solubility parameters of amides and amines).[1]

  • Evans, D. A. (n.d.).[1] pKa Table. Harvard University.[1] Retrieved February 16, 2026, from [Link][1]

Sources

Technical Support Center: 3-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-amino-N-(3-chlorophenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing, troubleshooting, and quantifying the hydrolysis of this compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and drug formulations.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of 3-amino-N-(3-chlorophenyl)propanamide.

Q1: What is hydrolysis and why is it a concern for 3-amino-N-(3-chlorophenyl)propanamide?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For 3-amino-N-(3-chlorophenyl)propanamide, the amide bond is susceptible to hydrolysis, which breaks the molecule into 3-aminopropanoic acid and 3-chloroaniline. This degradation can lead to a loss of the compound's intended activity, the formation of potentially toxic byproducts, and inaccurate experimental results. While amides are generally more stable to hydrolysis than esters due to resonance stabilization, they can still degrade under certain conditions, particularly with acid or base catalysis.[1][2][3]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of hydrolysis for 3-amino-N-(3-chlorophenyl)propanamide is primarily influenced by three factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[4][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4]

  • Presence of Water: As a reactant in the hydrolysis process, the availability of water is a critical factor.

Q3: How can I store 3-amino-N-(3-chlorophenyl)propanamide to minimize hydrolysis?

A3: To ensure the long-term stability of 3-amino-N-(3-chlorophenyl)propanamide, we recommend the following storage conditions:

  • Solid Form: Store the compound as a solid in a tightly sealed container to protect it from atmospheric moisture.

  • Desiccant: Co-storage with a desiccant, such as silica gel, is highly recommended to maintain a low-humidity environment.[6]

  • Low Temperature: Store at or below 4°C. For long-term storage, -20°C is preferable. Refrigeration helps to retard hydrolytic reactions.[7]

  • Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert gas like argon or nitrogen to displace moisture and oxygen.

Q4: I need to prepare a stock solution. What solvent should I use?

A4: For stock solutions, it is crucial to use anhydrous (dry) aprotic solvents. Recommended options include:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Prepare the stock solution at a high concentration to minimize the volume needed for your experiments, thereby reducing the amount of solvent introduced. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides a structured approach to identifying and resolving hydrolysis-related issues during your experiments.

Issue 1: Inconsistent or Poor Results in Aqueous Buffers

Symptoms:

  • Decreased biological activity or chemical reactivity over time.

  • Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Drifting analytical results for the same sample tested at different times.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolysis in aqueous buffers.

Causality Explained:

  • pH Extremes: The amide bond in 3-amino-N-(3-chlorophenyl)propanamide is most stable near neutral pH. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[5]

  • Temperature and Time: The rate of hydrolysis is directly proportional to both temperature and time. Long incubations at elevated temperatures significantly increase the risk of degradation.[4]

  • Aqueous Environment: While many biological assays require aqueous buffers, it is essential to minimize the compound's exposure time to these conditions. Preparing fresh dilutions from an anhydrous stock solution immediately before use is a critical preventative measure.

Issue 2: Degradation During Sample Preparation for Analysis

Symptoms:

  • The appearance of hydrolysis byproducts (3-aminopropanoic acid and 3-chloroaniline) in your analytical data (e.g., LC-MS, GC-MS).

  • Low recovery of the parent compound.

Preventative Measures:

ParameterRecommendationRationale
Solvent Choice Use aprotic, anhydrous solvents for initial sample dissolution.Minimizes the presence of water, a key reactant in hydrolysis.
Temperature Keep samples on ice or in a cooling block during preparation.Reduces the rate of the hydrolysis reaction.[7]
pH of Mobile Phase For LC-MS, use a mobile phase with a pH between 3 and 7.Avoids strong acid or base catalysis during the analytical run.
Time to Analysis Analyze samples as quickly as possible after preparation.Limits the time for potential degradation to occur.

Section 3: Protocols for Stability Assessment

This section provides detailed experimental protocols to assess the stability of 3-amino-N-(3-chlorophenyl)propanamide under your specific experimental conditions.

Protocol 1: pH-Dependent Stability Study

Objective: To determine the rate of hydrolysis of 3-amino-N-(3-chlorophenyl)propanamide at different pH values.

Materials:

  • 3-amino-N-(3-chlorophenyl)propanamide

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • HPLC or LC-MS system

  • Constant temperature incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-amino-N-(3-chlorophenyl)propanamide in anhydrous DMSO.

  • Working Solution Preparation: In triplicate for each pH, add the stock solution to each PBS buffer to a final concentration of 100 µM.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) to simulate physiological conditions.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining parent compound and the formation of hydrolysis products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Protocol 2: Analytical Method for Monitoring Hydrolysis

Objective: To develop an HPLC method for the separation and quantification of 3-amino-N-(3-chlorophenyl)propanamide and its primary hydrolysis products.

Instrumentation and Columns:

  • HPLC System: With UV or MS detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-based gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes) will likely be effective in separating the more polar hydrolysis products from the parent compound.

Detection:

  • UV Detection: Monitor at a wavelength where both the parent and byproducts have significant absorbance (a UV scan of all compounds is recommended to determine the optimal wavelength).

  • MS Detection: Use selected ion monitoring (SIM) for the m/z of the parent compound, 3-aminopropanoic acid, and 3-chloroaniline for high specificity and sensitivity.

Section 4: Mechanistic Overview and Visualization

Understanding the mechanism of hydrolysis is key to preventing it.

Amide Hydrolysis Mechanisms

Amide hydrolysis can be catalyzed by either acid or base.

Caption: Simplified mechanisms of acid- and base-catalyzed amide hydrolysis.

In both pathways, the key step is the nucleophilic attack on the carbonyl carbon of the amide.[4] Acid catalysis enhances the electrophilicity of the carbonyl carbon, while base catalysis provides a stronger nucleophile (hydroxide ion).

References

  • Fiveable. (n.d.). Hydrolysis of Amides. Retrieved from [Link]

  • FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. Retrieved from [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). Retrieved from [Link]

  • Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]

  • Raghu College of Pharmacy. (n.d.). UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII. Retrieved from [Link]

  • Chemguide. (n.d.). HYDROLYSING AMIDES. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-amino-N-(3-chlorophenyl)propanamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues, offering practical solutions grounded in established chemical principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses common problems observed during the purification of 3-amino-N-(3-chlorophenyl)propanamide and provides systematic approaches to resolving them.

Issue 1: Low Yield After Recrystallization

Symptoms: A significant loss of product is observed after attempting to purify the crude material by recrystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amide compounds, polar solvents are often a good starting point.[1]

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of your crude product in a variety of solvents at both room temperature and their boiling points. Good candidates include ethanol, acetone, and acetonitrile.[1] Acetonitrile, in particular, can yield excellent results for amide purification.[1]

      • Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. A common example for polar compounds is an ethanol/water mixture.

  • Supersaturation: The solution may be supersaturated, preventing crystal formation.

    • Troubleshooting Steps:

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus of the solution.

      • Seeding: Introduce a small crystal of pure 3-amino-N-(3-chlorophenyl)propanamide to the cooled solution to initiate crystal growth.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.

    • Troubleshooting Steps:

      • Allow the solution to cool slowly to room temperature on the benchtop.

      • Once at room temperature, place the flask in an ice bath to maximize crystal recovery.

Experimental Workflow: Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Amount of Hot Solvent A->B C Completely Dissolved Solution B->C D Slow Cooling to Room Temperature C->D E Further Cooling in Ice Bath D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: A generalized workflow for the recrystallization process.

Issue 2: Persistent Impurities After Column Chromatography

Symptoms: ¹H NMR analysis of the fractions collected from silica gel column chromatography still shows the presence of starting materials or byproducts.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Troubleshooting Steps:

      • TLC Optimization: Before running a column, systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.

      • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.

      • Additive for Basic Compounds: Since 3-amino-N-(3-chlorophenyl)propanamide contains a basic amino group, it may interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase can mitigate this issue.[1]

  • Column Overloading: Applying too much crude product to the column can lead to broad bands and co-elution of compounds.

    • Troubleshooting Steps:

      • Rule of Thumb: A general guideline is to use a silica gel to crude product ratio of at least 30:1 (w/w). This ratio may need to be increased for difficult separations.

  • Compound Decomposition on Silica: Some compounds, particularly those with acid-sensitive functional groups, can decompose on the acidic surface of silica gel.

    • Troubleshooting Steps:

      • Neutral Alumina: Consider using neutral alumina as the stationary phase instead of silica gel.

      • Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with a solution of triethylamine in the mobile phase to neutralize the acidic sites.

Troubleshooting Logic: Column Chromatography

Chromatography_Troubleshooting cluster_mobile_phase Mobile Phase Issues cluster_loading_decomposition Loading & Decomposition start Persistent Impurities After Column q1 Is the Rf value optimal (0.3-0.4)? start->q1 a1_yes Yes q1->a1_yes a1_no No Optimize mobile phase with TLC q1->a1_no q2 Is the column overloaded? a1_yes->q2 a2_yes Yes Reduce sample load q2->a2_yes a2_no No q2->a2_no q3 Is the compound decomposing on silica? a2_no->q3 a3_yes Yes Use neutral alumina or deactivated silica q3->a3_yes a3_no No q3->a3_no

Caption: A decision tree for troubleshooting column chromatography issues.

Issue 3: Difficulty Removing Amine Starting Material

Symptoms: The unreacted amine starting material is difficult to separate from the desired amide product.

Possible Causes & Solutions:

  • Similar Polarity: The starting amine and the product amide may have very similar polarities, making chromatographic separation challenging.

    • Troubleshooting Steps:

      • Acidic Wash (Liquid-Liquid Extraction): Before chromatography, perform an acidic wash of the crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate). The basic amine starting material will be protonated and move into the aqueous layer, while the neutral amide product will remain in the organic layer. A dilute solution of HCl or H₂SO₄ can be used for this purpose.[2]

      • Solid-Phase Extraction (SPE): For a more efficient separation, consider using a cation exchange (SCX) SPE cartridge.[2][3] The basic amine will bind to the sulfonic acid groups of the SCX resin, while the neutral amide will pass through.[2][3] The amine can then be eluted with a basic solution (e.g., ammonia in methanol) if recovery is needed.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 3-amino-N-(3-chlorophenyl)propanamide?

For many amides, recrystallization is the preferred method as it can be less tedious and result in higher yields of very pure material compared to chromatography.[1] However, the optimal method depends on the nature and quantity of the impurities. A combination of an acidic wash followed by recrystallization is often a highly effective strategy.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:

  • Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture until it redissolves, then cool slowly.

  • Change the Solvent System: The current solvent may not be appropriate. Try a different solvent or a solvent mixture.

  • Lower the Initial Temperature: Allow the solution to cool to a lower temperature before inducing crystallization.

Q3: Can I use reverse-phase chromatography for this purification?

Yes, reverse-phase chromatography can be an excellent alternative, especially if the impurities are more polar than your product. In this case, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient). The less polar product will be retained longer on the column.

Q4: How can I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by chromatographic separation and confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q5: Are there any specific safety precautions I should take during the purification of 3-amino-N-(3-chlorophenyl)propanamide?

As with any chemical synthesis and purification, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., ethanol, acetonitrile) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble at room temperature, heat the test tube in a water bath. If the solid dissolves upon heating, the solvent is a good candidate.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography with Triethylamine
  • Slurry Preparation: In a beaker, add silica gel to the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis) to create a slurry.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, draining the excess solvent until it is just above the level of the silica.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase containing 0.5% triethylamine to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. References

  • ResearchGate. (2020). What is the best technique for amide purification? [Online] Available at: [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. [Online] r/Chempros. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Online] Available at: [Link]

Sources

Technical Support Center: Strategies for the Removal of Unreacted 3-Chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively removing unreacted 3-chloroaniline from reaction mixtures. The following sections offer a blend of theoretical principles and practical, field-tested protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-chloroaniline that I should consider during purification?

A1: Understanding the properties of 3-chloroaniline is crucial for selecting an appropriate purification strategy. It is a colorless to light amber liquid that tends to darken upon storage.[1][2][3] Key properties are summarized in the table below. Its basicity, with a pKa of approximately 3.5, is a critical parameter often exploited for its separation.[1][2][3][4][5]

Q2: My reaction is complete, but I still have a significant amount of 3-chloroaniline remaining. What is the most straightforward method to remove it?

A2: For many applications, a simple aqueous acid wash (liquid-liquid extraction) is the most direct method. This technique leverages the basicity of the aniline functional group. By washing your organic reaction mixture with a dilute aqueous acid, such as 1M HCl, the 3-chloroaniline is protonated to form a water-soluble ammonium salt, which is then extracted into the aqueous phase.[6] This is particularly effective if your desired product is not basic and remains in the organic layer.

Q3: Can I use chromatography to remove 3-chloroaniline?

A3: Yes, column chromatography is a highly effective method for removing 3-chloroaniline, especially when dealing with complex mixtures or when acidic extraction is not feasible.[7][8][9] Normal-phase chromatography on silica gel can separate 3-chloroaniline from less polar products.[10] Reversed-phase HPLC is also a viable analytical and preparative technique.[11]

Q4: Is distillation a suitable method for removing 3-chloroaniline?

A4: Vacuum distillation can be an excellent choice, particularly for large-scale purifications where the boiling point of your product is significantly different from that of 3-chloroaniline.[7][8][12] This method is effective for separating it from non-volatile impurities.[8]

Q5: My purified product is still slightly colored. Could this be due to residual 3-chloroaniline?

A5: It's possible. 3-Chloroaniline and its oxidation byproducts can impart color to a sample.[2][13] If you suspect residual aniline is the cause, repurification by a different method (e.g., chromatography if you initially used extraction) may be necessary. The use of activated charcoal during recrystallization can also help remove colored impurities.[14]

Physicochemical Properties of 3-Chloroaniline

PropertyValueSource(s)
Molecular Formula C₆H₆ClN[1][3]
Molecular Weight 127.57 g/mol [1][3]
Appearance Colorless to light amber liquid; darkens on storage[1][2]
Boiling Point 230.5 °C at 760 mmHg; 95-96 °C at 11 mmHg[2][3][5]
Melting Point -11 to -9 °C[2][3][5]
pKa ~3.5[1][2][3][4]
Solubility Sparingly soluble in water (6.8 g/L at 20°C). Soluble in most common organic solvents like ethanol, diethyl ether, acetone, and chloroform.[1][2][15]

Troubleshooting Guides

Issue 1: Incomplete Removal with Aqueous Acid Wash

Q: I performed an acid wash with 1M HCl, but TLC analysis still shows the presence of 3-chloroaniline in my organic layer. What went wrong?

A: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to react with all the 3-chloroaniline. A single wash may not be enough.

  • Inefficient Mixing: The extraction process relies on maximizing the surface area between the organic and aqueous phases. Ensure you are shaking the separatory funnel vigorously and for an adequate amount of time (e.g., 1-2 minutes) to allow for complete protonation and transfer of the aniline salt.[6]

  • pH of the Aqueous Layer: After extraction, check the pH of the aqueous layer. It should be distinctly acidic. If it is neutral or basic, it indicates that not enough acid was used.

  • Emulsion Formation: If an emulsion has formed, it can trap the 3-chloroaniline and prevent its complete separation. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

Issue 2: Low Yield After Purification

Q: After performing an acid wash to remove 3-chloroaniline, the yield of my desired product is much lower than expected. Why?

A: A low yield in this scenario often points to one of two possibilities:

  • Your Product is also Basic: If your desired compound has a basic functional group, it will also be protonated by the acid and extracted into the aqueous layer along with the 3-chloroaniline.[6] Before employing an acid wash, always assess the chemical nature of your product. If it is basic, you will need to use an alternative purification method like column chromatography or distillation.

  • Product Solubility in the Aqueous Phase: While less common for non-polar organic compounds, some products may have slight solubility in the acidic aqueous phase. To mitigate this, you can perform a "back-extraction" by washing the acidic aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Issue 3: Difficulty in Separating 3-Chloroaniline by Column Chromatography

Q: I'm trying to separate my product from 3-chloroaniline using silica gel chromatography, but they are co-eluting. How can I improve the separation?

A: Co-elution indicates that the polarity of your product and 3-chloroaniline are too similar under the current conditions. Here are some strategies to improve separation:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If both compounds are eluting too quickly, decrease the polarity of your eluent system. For example, if you are using a 20% ethyl acetate in hexanes mixture, try reducing it to 10% or 5%.[9]

    • Use a Different Solvent System: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For instance, substituting ethyl acetate with dichloromethane or acetone might improve the resolution.

  • Add a Modifier: Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase can help to reduce the tailing of the basic 3-chloroaniline on the acidic silica gel, leading to sharper peaks and better separation.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for separating basic compounds. Alternatively, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can provide a different separation selectivity.[16]

Experimental Protocols

Protocol 1: Removal of 3-Chloroaniline by Aqueous Acidic Extraction

This protocol is ideal for removing 3-chloroaniline from a reaction mixture where the desired product is neutral or acidic and dissolved in a water-immiscible organic solvent.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Initial Setup: Transfer the organic solution of your crude reaction mixture to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, and while pointing the tip away from you and others, invert it and open the stopcock to release any pressure. Close the stopcock and shake vigorously for 1-2 minutes. Periodically vent the funnel.[17]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser layer (usually the aqueous layer, but always check) will be at the bottom.

  • Drain and Repeat: Drain the lower aqueous layer into a flask. For thorough removal, repeat the acid wash (steps 2-3) one or two more times with fresh portions of 1M HCl.

  • Neutralization Wash: To remove any residual acid from the organic layer, wash it with an equal volume of saturated sodium bicarbonate solution. Be sure to vent frequently as carbon dioxide gas will be generated.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the solution and swirl. The drying agent should move freely and not clump together, indicating the solution is dry.

  • Isolation: Filter or decant the dried organic solution to remove the drying agent. The solvent can then be removed by rotary evaporation to yield the purified product, now free of 3-chloroaniline.

Workflow for Aqueous Acidic Extraction

G cluster_0 Separatory Funnel cluster_1 Workup start Crude Reaction Mixture (Product + 3-Chloroaniline in Organic Solvent) add_acid Add 1M HCl start->add_acid shake Shake & Vent add_acid->shake separate Allow Layers to Separate shake->separate drain_aq Drain Aqueous Layer (contains 3-chloroaniline salt) separate->drain_aq organic_layer Organic Layer (contains Product) separate->organic_layer wash_bicarb Wash with NaHCO₃ organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry isolate Filter & Evaporate dry->isolate final_product Purified Product isolate->final_product

Caption: Workflow for removing 3-chloroaniline via acidic extraction.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable for separating 3-chloroaniline from products with different polarities.

Materials:

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Crude reaction mixture

  • Appropriate solvent system (e.g., hexanes/ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase by running TLC plates of your crude mixture in various solvent systems. The ideal system will show good separation between your product spot and the 3-chloroaniline spot.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in your initial, least polar mobile phase. Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

    • Dry Loading: Dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions in separate tubes. You can start with a non-polar solvent and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.[7]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.

Workflow for Column Chromatography Purification

G cluster_0 Preparation cluster_1 Separation & Isolation select_solvent Select Solvent System (via TLC) pack_column Pack Silica Gel Column select_solvent->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine isolate Evaporate Solvent combine->isolate final_product Purified Product isolate->final_product

Caption: General workflow for purification by column chromatography.

References

  • PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

  • ChemBK. (2025). 3-Chloroaniline. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • Google Patents. (1968). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate.
  • SIELC Technologies. (2018). Separation of 3-Chloroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oxford Academic. (n.d.). Normal Phase Separation of Chloroanilines and Nitroanilines with Silica, Amine, and Cobalt(III) Complex Bonded Phases. Journal of Chromatographic Science. Retrieved from [Link]

  • Biotage. (2023). How can I remove color from my reaction product?. Retrieved from [Link]

  • Brainly. (2023). Please list at least 5 methods to remove o-chloranil from a reaction mixture, along with their. Retrieved from [Link]

  • Organic Syntheses. (1960). α,α,α-TRICHLOROACETANILIDE. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]

  • ResearchGate. (2012). Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa based on liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • ChemConnections. (n.d.). Extraction-intro-08. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved from [Link]

  • PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Amide Bond Formation for Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of amide bond formation with electron-deficient anilines. These substrates present a common but significant challenge in medicinal chemistry and organic synthesis due to their inherently low nucleophilicity.[1][2] This center provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most frequent challenges encountered during the coupling of electron-deficient anilines, offering explanations and actionable solutions.

Question 1: My standard amide coupling protocol (e.g., HATU/DIPEA, EDC/HOBt) is failing or giving very low yields. What is the underlying problem?

Answer: This is a common and expected outcome. The core issue is the reduced nucleophilicity of the electron-deficient aniline. Electron-withdrawing groups on the aniline ring decrease the electron density on the nitrogen atom, making it a poor nucleophile.

Standard coupling reagents like HATU, HBTU, and EDC/HOBt form activated esters that are often not reactive enough to couple efficiently with these weakly nucleophilic amines.[1][3] The reaction stalls because the activation energy barrier for the nucleophilic attack is too high, leading to the decomposition of the activated intermediate or simply no reaction.[3][4]

Question 2: I'm observing incomplete conversion and recovering my starting aniline. How can I drive the reaction to completion?

Answer: Incomplete conversion is a direct consequence of the reactivity mismatch described above. To overcome this, you need to increase the reactivity of the electrophilic partner (the carboxylic acid).

  • Switch to a More Potent Coupling Reagent: Move away from standard carbodiimide or HOBt-based aminium salts. More powerful reagents are required. Phosphonium salts like PyBOP or reagents that generate highly reactive acyl fluorides in situ are excellent choices.[1][3]

  • Increase the Reaction Temperature: For challenging couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier.[3] Reactions can be heated conventionally in a sealed vial or by using microwave irradiation.[3][5] Caution is advised when heating solvents like DCM in a sealed vial due to pressure buildup.[5]

  • Consider Acyl Halide Intermediates: Converting the carboxylic acid to a more reactive acyl chloride or fluoride is a classic and highly effective strategy.[4][6][7][8] Acyl fluorides, in particular, have shown great success where other methods fail.[1][7]

Question 3: What are the most effective classes of coupling reagents for these challenging substrates?

Answer: The choice of coupling reagent is critical. For electron-deficient anilines, you should prioritize reagents known for generating highly reactive intermediates.

Reagent ClassExamplesStrengths for This ApplicationWeaknesses/Considerations
Acyl Fluoride Precursors BTFFH, TCFH-NMI, XtalFluor-E, Deoxo-FluorGenerates highly reactive, less sterically demanding acyl fluorides in situ. Often successful when all other methods fail.[1][3][7]May require elevated temperatures. Reagents can be moisture-sensitive.
Phosphonium Salts PyBOP, PyAOPHighly effective for difficult couplings and known to minimize racemization.[3] Does not form guanidinium byproducts.Can be more expensive. Byproducts (e.g., HMPA from BOP) can be toxic, though modern versions like PyBOP avoid this.
Uronium/Aminium Salts HATU, HCTU, COMUWhile standard HBTU can be insufficient, HOAt-based reagents like HATU are more potent. COMU offers a safer alternative to explosive HOBt/HOAt-based reagents.[3][9]May still be insufficient for the most challenging substrates. Can react with the amine to form guanidinium byproducts.
Carbodiimides + Additives EDC, DCC + DMAP/HOBtA specific protocol using EDC/DMAP with a catalytic amount of HOBt has been reported to be effective by forming a highly reactive acyliminium ion intermediate.[10][11]Standard EDC/HOBt conditions are often sluggish and provide low yields.[10] DCC produces an insoluble urea byproduct that complicates purification.[10][12]

Visualizing the Process

A clear understanding of the reaction mechanism and a logical workflow for troubleshooting are essential for success.

Amide_Bond_Formation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Active Ester, Acyl Fluoride) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Aniline Ar-NH2 (Electron-Deficient) Activated_Intermediate->Aniline Slow/Fails with weak activation Amide_Product Amide Product Aniline->Amide_Product Attack

Caption: General mechanism of amide bond formation.

Troubleshooting_Workflow Start Low or No Amide Product Check_Reagents Verify Purity & Stoichiometry of Starting Materials Start->Check_Reagents Screen_Coupling Is your coupling reagent potent enough? Check_Reagents->Screen_Coupling Standard_Reagents Using Standard Reagents? (EDC/HOBt, HBTU) Screen_Coupling->Standard_Reagents Yes Optimize_Conditions Optimize Reaction Conditions Screen_Coupling->Optimize_Conditions No, using potent reagent already Upgrade_Reagents Upgrade to More Potent Reagents: - Acyl Fluoride Precursors (BTFFH) - Phosphonium Salts (PyBOP) Standard_Reagents->Upgrade_Reagents Upgrade_Reagents->Optimize_Conditions Increase_Temp Increase Temperature (Conventional or Microwave) Optimize_Conditions->Increase_Temp Yes Solvent_Base Screen Solvents & Bases Optimize_Conditions->Solvent_Base Yes Success Reaction Successful Increase_Temp->Success Solvent_Base->Success

Caption: Troubleshooting workflow for difficult couplings.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of additives like DMAP in these reactions? DMAP (4-Dimethylaminopyridine) can be crucial, especially in carbodiimide-mediated reactions. It acts as an acyl transfer agent. After the initial formation of an HOBt active ester, DMAP can react to form a highly reactive acyliminium ion intermediate.[10] This intermediate is significantly more electrophilic and reacts more readily with the electron-deficient aniline, driving the reaction forward where the HOBt ester alone would be too slow.[10]

Q2: Can I use microwave heating to accelerate the reaction? Yes, microwave heating is an effective strategy for overcoming the high activation energy of these couplings.[3] It can dramatically reduce reaction times and improve yields. However, ensure you are using a dedicated microwave reactor with appropriate sealed vessels to handle the pressure generated at elevated temperatures.

Q3: How do I choose the right solvent and base?

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF) are standard. Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates.[13]

  • Base: A non-nucleophilic organic base is required to neutralize acids formed during the reaction and to ensure the aniline is in its free base form. Diisopropylethylamine (DIPEA) is the most common choice.[5][9][10] For substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be considered.[9]

Q4: What are the primary side reactions to watch out for?

  • Guanidinium Byproduct: Uronium/aminium reagents (like HATU/HBTU) can react with the amine starting material, forming an undesired guanidinium byproduct. This consumes the amine and complicates purification. Using phosphonium reagents like PyBOP avoids this issue.

  • Racemization: If your carboxylic acid has a chiral center at the alpha position, racemization is a significant risk, especially under harsh conditions (high heat, strong base).[9] Using additives like HOBt or HOAt, or employing reagents like PyAOP, can help suppress epimerization.[9][12]

  • Anhydride Formation: In some cases, the activated carboxylic acid can react with another molecule of the starting carboxylic acid to form an anhydride. This is often less reactive than the intended activated species.

Field-Proven Experimental Protocol: Acyl Fluoride Method

This protocol is based on a highly successful strategy for coupling electron-deficient anilines and sterically hindered substrates via the in situ formation of an acyl fluoride.[4][5][6][7]

Materials:

  • Carboxylic Acid (1.3 equiv)

  • Electron-Deficient Aniline (1.0 equiv)

  • BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (4.5 equiv)

  • Anhydrous Dichloromethane (DCM) (approx. 2 mL/mmol of aniline)

  • Sealed reaction vessel (e.g., microwave vial)

Procedure:

  • Preparation: To a dry, argon-flushed sealed reaction vial, add the carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv).

  • Solvent Addition: Add anhydrous DCM (2 mL/mmol of the limiting aniline reagent).

  • Activation: Add DIPEA (4.5 equiv) to the mixture. Stir the reaction under argon at room temperature for 30 minutes. This is the activation step where the acyl fluoride is formed in situ.

  • Amine Addition: Add the electron-deficient aniline (1.0 equiv) to the vial.

  • Reaction: Securely seal the vial. Place it in an oil bath pre-heated to 80 °C and stir overnight (typically 12-24 hours).

    • CAUTION: Heating DCM above its boiling point (approx. 40 °C) in a sealed vessel will generate significant overpressure. Ensure your glassware is rated for these conditions.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

References

  • Muthana, S. M. M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Due-Hansen, M. E., et al. (2016). Supporting Information: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Shi, H., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

  • Iannuzzi, F., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? [Link]

Sources

Technical Support Center: Stability of 3-amino-N-(3-chlorophenyl)propanamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: As of February 2026, specific, publicly available stability studies for 3-amino-N-(3-chlorophenyl)propanamide are not extensively documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of small molecule stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and common practices for structurally related pharmaceutical compounds.[1][2] The methodologies, potential pathways, and troubleshooting advice described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address common questions and challenges encountered during the stability assessment of 3-amino-N-(3-chlorophenyl)propanamide.

Q1: What are the primary stability concerns for 3-amino-N-(3-chlorophenyl)propanamide in solution?

A1: Based on its chemical structure, the primary stability liabilities for 3-amino-N-(3-chlorophenyl)propanamide are centered around three key functional groups: the amide linkage, the primary amine, and the chlorophenyl ring.

  • Amide Hydrolysis: The propanamide moiety is susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by both acidic and basic conditions, yielding 3-aminopropanoic acid and 3-chloroaniline as primary degradation products.[3][4] Amide bonds are generally stable, but hydrolysis can be accelerated by heat and extreme pH.[5][6]

  • Oxidation: The primary amino group can be susceptible to oxidative degradation, particularly in the presence of dissolved oxygen, metal ions, or peroxide contaminants. This can lead to a variety of degradation products and potential discoloration of the solution.

  • Photodegradation: The presence of the chloro-substituted aromatic ring suggests a potential for sensitivity to light, particularly UV radiation. Aromatic systems can absorb light energy, leading to photochemical reactions that can cleave bonds or form radicals, resulting in complex degradation pathways.[7][8] Adherence to ICH Q1B guidelines for photostability testing is therefore critical.[9]

Q2: I need to start a stability study. How should I design a forced degradation experiment for this compound?

A2: A forced degradation (or stress testing) study is essential to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[10][11] The goal is to achieve modest degradation (typically 5-20%) to see the primary degradants without overly complex secondary degradation.[12]

The overall workflow should follow a systematic approach.

G cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Elucidation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) method_dev Develop Initial HPLC Method (Assay & Purity) prep->method_dev hydrolysis Hydrolytic Stress (Acid, Base, Neutral) method_dev->hydrolysis oxidation Oxidative Stress (e.g., H₂O₂) thermal Thermal Stress (Heat, with Humidity) photo Photolytic Stress (UV/Vis Light per ICH Q1B) analysis Analyze Samples by HPLC-UV/DAD (Parent vs. Degradants) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis mass_balance Assess Mass Balance analysis->mass_balance identification Identify Degradants (LC-MS/MS) mass_balance->identification final_method Optimize & Validate Stability-Indicating Method identification->final_method

Caption: Workflow for a Forced Degradation Study.

A summary of recommended starting conditions is provided below. Samples should be taken at various time points (e.g., 0, 2, 6, 12, 24 hours) to target the desired degradation level.

Stress ConditionRecommended Reagent/ConditionTemperature
Acid Hydrolysis 0.1 M HCl60 - 80°C
Base Hydrolysis 0.1 M NaOH60 - 80°C
Neutral Hydrolysis Purified Water (pH ~7)60 - 80°C
Oxidation 3% H₂O₂Room Temp
Photolysis ICH Q1B Option 2 Light SourceRoom Temp
Thermal 80°C (in solution)80°C
Q3: Can you provide a more detailed protocol for investigating hydrolytic stability and explain the chemistry?

A3: Certainly. Hydrolysis is a critical pathway to investigate. The amide bond in 3-amino-N-(3-chlorophenyl)propanamide is an electrophilic center that can be attacked by the nucleophile water. This process is slow but is significantly catalyzed by acid or base.

Mechanism of Amide Hydrolysis:

  • Acid-Catalyzed: The carbonyl oxygen is first protonated by acid (H₃O⁺). This makes the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers lead to the expulsion of the amine as a leaving group, which is immediately protonated in the acidic medium, driving the reaction to completion.[4][6]

  • Base-Promoted (Saponification): A hydroxide ion (⁻OH) directly attacks the carbonyl carbon in a nucleophilic addition step. This forms a tetrahedral intermediate. The amide ion is a poor leaving group, but the reaction can be driven forward by heat, leading to the formation of a carboxylate salt and the free amine.[3][5]

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A_Parent Parent Compound (Amide) A_Protonated Protonated Amide A_Parent->A_Protonated + H₃O⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H₂O A_Products Carboxylic Acid + Protonated Amine A_Tetrahedral->A_Products - H₃O⁺, + H₂O B_Parent Parent Compound (Amide) B_Tetrahedral Tetrahedral Intermediate B_Parent->B_Tetrahedral + ⁻OH B_Products Carboxylate + Amine B_Tetrahedral->B_Products - ⁻NHR

Caption: Potential Hydrolytic Degradation Pathways.

Experimental Protocol: Hydrolysis Study

  • Preparation: Prepare three sets of solutions of 3-amino-N-(3-chlorophenyl)propanamide (e.g., 0.1 mg/mL) in:

    • 0.1 M Hydrochloric Acid

    • 0.1 M Sodium Hydroxide

    • HPLC-grade Water

  • Control: Prepare a "time zero" (T₀) sample for each condition by immediately neutralizing (if acidic or basic) and diluting it into the mobile phase for HPLC analysis.

  • Incubation: Place the vials in a controlled temperature bath (e.g., 80°C). Protect them from light by wrapping them in aluminum foil.

  • Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately cool the sample on ice. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze all samples, including the T₀ control, using a validated HPLC method. Calculate the percentage of the parent compound remaining and the relative percentage of each new peak that appears.

Hypothetical Data Summary:

Stress Condition (80°C, 24h)Parent Compound Remaining (%)Major Degradant Peak 1 (% Area)Major Degradant Peak 2 (% Area)
0.1 M HCl 85.2%11.5% (3-aminopropanoic acid)2.1% (3-chloroaniline)
0.1 M NaOH 81.7%14.8% (3-aminopropanoic acid)2.9% (3-chloroaniline)
Water 98.9%< 0.5%< 0.5%
Q4: My compound is degrading in a supposedly neutral buffer at room temperature. What could be the cause?

A4: This is a common and important observation. If significant degradation occurs under mild conditions, it points toward factors other than simple neutral hydrolysis. Here is a troubleshooting decision tree to help isolate the cause.

G start Degradation observed in neutral solution at RT? q_light Is the solution protected from light? start->q_light a_light_yes Yes q_light->a_light_yes a_light_no No q_light->a_light_no q_oxygen Was the solution degassed or prepared under inert gas (N₂/Ar)? a_light_yes->q_oxygen res_light Action: Repeat experiment in amber vials or wrapped in foil. Compare results. a_light_no->res_light a_oxygen_yes Yes q_oxygen->a_oxygen_yes a_oxygen_no No q_oxygen->a_oxygen_no q_bio Is the solvent a biological matrix or non-sterile buffer? a_oxygen_yes->q_bio res_oxygen Action: Prepare solution with degassed solvents. Sparge with N₂. Consider adding an antioxidant (e.g., EDTA for metal chelation). a_oxygen_no->res_oxygen a_bio_yes Yes q_bio->a_bio_yes a_bio_no No q_bio->a_bio_no res_bio Action: Use sterile, filtered buffers. Consider enzymatic degradation. Add protease/esterase inhibitors as a diagnostic tool. a_bio_yes->res_bio end_node If degradation persists, consider intrinsic instability or reaction with buffer components. a_bio_no->end_node

Caption: Troubleshooting Unexpected Degradation.

Causality Explained:

  • Photodegradation: Ambient laboratory light contains enough energy to induce photochemical reactions over time. Using amber vials or foil wrapping is a simple and effective control.[7]

  • Oxidation: Dissolved oxygen in aqueous solutions can be a significant cause of degradation for amine-containing compounds. The process can be catalyzed by trace metal ions, which is why adding a chelating agent like EDTA can sometimes stabilize a solution.

  • Enzymatic Degradation: If you are working with cell culture media, plasma, or other biological matrices, enzymes (like proteases or amidases) could be responsible for the cleavage of the amide bond.[6] Using sterile-filtered solutions or specific enzyme inhibitors can confirm this hypothesis.

Q5: What is the standard procedure for photostability testing?

A5: Photostability testing must be conducted according to ICH Harmonised Tripartite Guideline Q1B.[9][13] The guideline provides a systematic approach to evaluate the light sensitivity of a drug substance.

Experimental Protocol: ICH Q1B Photostability Study

  • Sample Preparation: Prepare your compound in a chemically inert, transparent container (e.g., quartz cuvette or glass vial). Also prepare a solid-state sample.

  • Control Sample: Prepare an identical set of samples to be used as "dark controls." These should be wrapped completely in aluminum foil to protect them from light.

  • Light Exposure: Place the test samples and the dark controls in a calibrated photostability chamber. The chamber should provide a controlled temperature and be equipped with light sources that meet ICH specifications (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Exposure Levels: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[1]

  • Analysis: After the exposure period, compare the test samples to the dark controls. Analyze for degradation (potency assay) and the appearance of new peaks (purity analysis) using your stability-indicating HPLC method. Any significant change in the light-exposed sample that is not observed in the dark control is attributed to photodegradation.

Q6: What is the best analytical technique to monitor the stability of this compound?

A6: The gold standard for stability testing of small molecule drugs is High-Performance Liquid Chromatography (HPLC) , preferably with a photodiode array (PDA or DAD) detector, and ideally coupled to a mass spectrometer (LC-MS).[14][15]

  • Why HPLC-UV/DAD?

    • Separation Power: It can separate the parent compound from its degradation products, which is essential for accurate quantification.

    • Quantification: It provides precise and accurate measurements of the decrease in the parent compound and the increase in impurities over time.

    • Peak Purity: A DAD detector allows for peak purity analysis, which helps to ensure that a chromatographic peak corresponds to a single compound. This is a key part of method validation.

  • Why LC-MS?

    • Identification: While HPLC-UV can detect impurities, it cannot identify them. LC-MS is crucial during forced degradation studies to obtain the mass of the degradation products, which provides vital clues to their chemical structure.[16] This information is necessary to understand the degradation pathways.

Q7: I'm seeing poor peak shape (tailing) for the parent compound in my HPLC analysis. How can I fix this?

A7: Poor peak shape, particularly tailing, is a frequent issue when analyzing basic compounds like 3-amino-N-(3-chlorophenyl)propanamide on standard reversed-phase (C18) columns. The primary amine group can interact ionically with residual acidic silanols on the silica surface of the column packing, leading to tailing.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a lower pH (e.g., 2.5 - 3.5) using an acid like formic acid or phosphoric acid. At this pH, the primary amine will be fully protonated (R-NH₃⁺), and the surface silanols will be non-ionized, minimizing the unwanted secondary interactions.

  • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). The TEA will interact with the active silanol sites, effectively masking them from your analyte.

  • Use a Modern Column: Employ a column specifically designed for basic compounds. Many modern columns use high-purity silica with end-capping technologies or have an embedded polar group to shield the silanols, providing excellent peak shape for amines even at neutral pH.

References

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link][3]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][5]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link][7]

  • LibreTexts Chemistry. (n.d.). 11.10 Chemistry of Amides. [Link][4]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link][6]

  • LibreTexts Chemistry. (2021). 17.6: Hydrolysis of Esters and Amides. [Link][17]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link][9]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link][8]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link][1]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][13]

  • Gateway Analytical. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. [Link][14]

  • Xu, R., et al. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link][16]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link][15]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link][2]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link][10]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link][11]

Sources

Technical Support Center: Recrystallization of 3-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Solid-State Isolation Compound Class:


-Amino Amides / Anilides
CAS Registry (Related):  2760-33-0 (Free Base Analog), 1376000-87-1 (HCl Salt Analog)

Executive Summary & Solubility Profile

Senior Scientist Note: Recrystallizing 3-amino-N-(3-chlorophenyl)propanamide presents a classic "push-pull" solubility challenge. The molecule contains a lipophilic 3-chlorophenyl ring and a hydrophilic, basic primary amine/amide tail.

  • The Trap: This compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if the cooling ramp is too fast or impurities are high.[1]

  • The Solution: The choice of solvent depends entirely on whether you are isolating the Free Base or the Salt (e.g., Hydrochloride) .

Solubility Heatmap
Solvent ClassExamplesSolubility (Hot)Solubility (Cold)Suitability
Alcohols Methanol, Ethanol, IPAHighModerate/HighGood (Requires Anti-solvent)
Esters Ethyl Acetate (EtOAc)HighLowExcellent (Primary Solvent)
Hydrocarbons Hexane, HeptaneInsolubleInsolubleExcellent (Anti-solvent)
Chlorinated DCM, ChloroformVery HighHighPoor (Too soluble)
Ethers TBME, Diethyl EtherModerateLowGood (Anti-solvent for salts)
Water WaterLow (Free Base)High (Salt)Variable (pH dependent)

Standard Operating Protocols (SOPs)

Protocol A: Recrystallization of the Free Base

Use this method if your compound is neutral (not a salt).

System: Binary Solvent System (Ethyl Acetate / Heptane) Mechanism: Polarity reduction. The amide dissolves in the polar ester; the non-polar hydrocarbon forces the crystal lattice to form.

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) at a ratio of 5 mL per gram.

  • Heating: Heat to reflux (approx. 77°C). If undissolved, add EtOAc in 1 mL increments until clear.

    • Critical Step: If the solution is colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1-2 drops of hot EtOAc to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Pro-Tip: Wrap the flask in aluminum foil or a towel to slow the cooling rate. This prevents oiling out.

  • Collection: Cool to 0-4°C in an ice bath for 30 mins. Filter the white needles/plates and wash with cold 1:3 EtOAc:Heptane.

Protocol B: Recrystallization of the HCl Salt

Use this method if you have treated the amine with acid to improve stability.

System: Ethanol / Diethyl Ether (or TBME) Mechanism: Charge neutralization. The ionic salt lattice is disrupted by the high dielectric constant of ethanol but stabilized by the low dielectric ether.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Absolute Ethanol .

  • Displacement: Remove from heat. Slowly add Diethyl Ether (or TBME) until the solution becomes slightly cloudy.

  • Growth: Cap the flask tightly (ether is volatile). Let it stand at room temperature.

  • Harvest: If no crystals form after 2 hours, scratch the glass or seed. Cool to 4°C and filter.

Troubleshooting Guide

Issue: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a second liquid layer (often yellow/brown goo) forms at the bottom of the flask. Cause: The melting point of the solvated compound is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated).[2]

Workflow to Fix Oiling Out:

OilingOutFix cluster_check Check Purity Start Problem: Oiling Out Reheat 1. Re-heat to Reflux (Redissolve the oil) Start->Reheat Dilute 2. Add 20% More Primary Solvent Reheat->Dilute Seed 3. Cool to Temp > Oil Point Add Seed Crystal Dilute->Seed SlowCool 4. Very Slow Cooling (Insulate Flask) Seed->SlowCool Impurity Is Purity < 85%? SlowCool->Impurity AcidBase Perform Acid/Base Extraction First Impurity->AcidBase Yes End Crystallization Impurity->End No (Wait)

Caption: Decision logic for resolving liquid-liquid phase separation (oiling out) during amide purification.

Frequently Asked Questions (FAQs)

Q1: My compound is turning pink/brown during crystallization. Why? A: Aromatic amines (anilines) are prone to oxidation.

  • Fix: Add a pinch of sodium metabisulfite or ascorbic acid to the recrystallization solvent if using aqueous mixtures. Alternatively, perform the recrystallization under a nitrogen atmosphere.

Q2: Can I use water as a solvent? A: For the free base , water is a poor solvent (it will likely oil out). However, for the HCl salt , water is effective if used in an Isopropanol/Water mixture (9:1 ratio). The water helps dissolve the ionic lattice, while the isopropanol acts as the bulk carrier.

Q3: How do I dry the crystals? A: These amides can hold solvent in the lattice.

  • Protocol: Dry in a vacuum oven at 40°C for 12 hours.

  • Caution: Do not exceed 60°C initially, as the wet solid may melt (depressed melting point due to solvent).

Q4: I have no seed crystals. How do I induce nucleation? A:

  • Glass Scratching: Use a glass rod to scratch the inner wall of the flask at the liquid interface.[1][2] The micro-glass shards act as nucleation sites.

  • Vapor Diffusion: Place a small vial of your solution (in EtOAc) inside a larger jar containing Heptane. Seal the jar. The Heptane vapor will slowly diffuse into the solution, causing gentle precipitation [1].

Technical Reference & Validation

Solubility & Process Logic

The protocols above are derived from standard purification strategies for


-amino acid derivatives and anilides. The primary amine (

) and the amide linkage create specific solubility windows.
  • Polarity Matching: The use of EtOAc/Heptane is validated by the Hansen Solubility Parameters for polar amides, where hydrogen bonding (

    
    ) requires a polar aprotic or protic partner for dissolution, but dispersion forces (
    
    
    
    ) allow precipitation with alkanes [2].
  • Salt Formation: Converting amino-amides to their HCl salts is a documented strategy to increase melting points (>150°C), thereby eliminating the "oiling out" issue common with low-melting free bases [3].

References
  • BenchChem Technical Support. (2025).[1][2][3] Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide: Vapor Diffusion Protocols. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for binary solvent selection).
  • PubChem. (2025). Compound Summary: (3R)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride.[4][5] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-(3-Chlorophenyl)propanamide. Retrieved from

Sources

storage conditions to prevent degradation of 3-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-amino-N-(3-chlorophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Below you will find troubleshooting advice and frequently asked questions regarding the optimal storage and handling of 3-amino-N-(3-chlorophenyl)propanamide to prevent its degradation.

I. Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues that may arise during the storage and handling of 3-amino-N-(3-chlorophenyl)propanamide, providing insights into the underlying causes and actionable solutions.

Issue 1: Discoloration of the Compound (e.g., Turning Yellow or Brown)

Potential Cause: The primary cause of discoloration in aromatic amines is oxidation.[1][2] The primary amine group in 3-amino-N-(3-chlorophenyl)propanamide is susceptible to air oxidation, which can lead to the formation of colored impurities such as quinone-imine species.[1] Exposure to light can also catalyze this process.[1]

Troubleshooting Steps:

  • Assess Purity: Before use, it is crucial to assess the purity of the discolored material. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the extent of degradation.

  • Purification: If significant degradation is confirmed, purification is necessary. Depending on the nature of the impurities, recrystallization may be a suitable method.[3][4][5][6]

    • Recrystallization Protocol:

      • Solvent Selection: Test the solubility of the compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] Potential solvents could include ethanol, methanol, acetone, or mixtures with water.[7]

      • Dissolution: Dissolve the impure compound in a minimal amount of the near-boiling solvent to create a saturated solution.[3][6]

      • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

      • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3][5]

      • Isolation: Collect the purified crystals by suction filtration.[6]

      • Drying: Dry the crystals thoroughly to remove any residual solvent.

  • Preventative Measures: For future storage, always keep the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen and light.[1]

Issue 2: Formation of a Precipitate in Solution

Potential Cause: A precipitate in a solution of 3-amino-N-(3-chlorophenyl)propanamide could be due to several factors:

  • Hydrolysis: The amide functional group can undergo hydrolysis, especially in the presence of acidic or basic contaminants and moisture, to form the corresponding carboxylic acid (3-amino-3-(3-chlorophenyl)propanoic acid) and ammonia.[8][9][10][11] This carboxylic acid may have lower solubility in the solvent, causing it to precipitate.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide (CO2) to form carbamate salts, which may precipitate out of solution.[2]

Troubleshooting Steps:

  • Characterize the Precipitate: If possible, isolate and analyze the precipitate to confirm its identity.

  • Solvent and Storage Review:

    • Ensure the solvent used is dry and free of acidic or basic impurities.

    • Always store solutions in tightly sealed containers to minimize exposure to atmospheric moisture and CO2.[2][12]

  • Filtration: Before using the solution in an experiment, filter it to remove the precipitate.

Issue 3: Inconsistent Experimental Results or Loss of Compound Activity

Potential Cause: Inconsistent results are often a direct consequence of using a degraded starting material. The presence of impurities from oxidation or hydrolysis can interfere with reactions, leading to lower yields or the formation of side products.

Troubleshooting Steps:

  • Purity Verification: Always verify the purity of 3-amino-N-(3-chlorophenyl)propanamide before use, especially if it has been in storage for an extended period. Analytical techniques like HPLC or GC-MS are ideal for this purpose.

  • Use Fresh Material: Whenever possible, use freshly purified or newly purchased material for critical experiments to ensure the highest purity.[1]

  • Standardize Storage: Implement and adhere to the recommended storage conditions outlined in the FAQ section below to maintain the compound's integrity over time.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the proper storage of 3-amino-N-(3-chlorophenyl)propanamide.

Q1: What are the optimal storage conditions for 3-amino-N-(3-chlorophenyl)propanamide?

To ensure the long-term stability of 3-amino-N-(3-chlorophenyl)propanamide, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CLow temperatures slow down the rates of potential degradation reactions, including oxidation and hydrolysis.[1]
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere prevents oxidation of the primary amine group.[1]
Light Exposure Protection from light (Amber vial)Aromatic amines can be light-sensitive, and light can catalyze oxidative degradation.[1][13][14]
Moisture Tightly sealed container in a dry environmentAmines can be hygroscopic, and moisture can lead to hydrolysis of the amide bond.[2][12]
Container Tightly sealed, amber glass vial or high-density polyethylene (HDPE)Glass and HDPE are generally non-reactive with amines and provide a good barrier against moisture and air.[12]
Q2: What are the primary degradation pathways for 3-amino-N-(3-chlorophenyl)propanamide?

The main degradation pathways for this compound involve its two primary functional groups: the primary amine and the amide.

DegradationPathways cluster_main 3-amino-N-(3-chlorophenyl)propanamide cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis main 3-amino-N-(3-chlorophenyl)propanamide oxidation_products Colored Impurities (e.g., Quinone-imines) main->oxidation_products O2, Light hydrolysis_products 3-amino-3-(3-chlorophenyl)propanoic acid + Ammonia main->hydrolysis_products H2O (Acid/Base catalysis)

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 3-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-amino-N-(3-chlorophenyl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a framework for structural elucidation through comparative analysis, explaining the causal relationships behind spectral features and providing robust, verifiable experimental protocols. Our approach is grounded in fundamental spectroscopic principles and supported by experimental data from analogous compounds to ensure a comprehensive and authoritative guide.

The Imperative of NMR in Modern Chemistry

In the field of medicinal and organic chemistry, the unambiguous confirmation of a molecule's structure is paramount. ¹H NMR spectroscopy is a cornerstone of this process, offering unparalleled insight into the electronic environment, connectivity, and relative abundance of protons within a molecule. The three core pillars of ¹H NMR analysis—chemical shift (δ) , signal integration , and spin-spin coupling (J-coupling) —collectively provide a unique fingerprint of a compound's molecular architecture. A meticulous analysis of these parameters is not merely confirmatory; it is a predictive tool for understanding reactivity and function.

Experimental Protocol: A Foundation for Reliable Data

The integrity of any spectral analysis begins with the quality of the data acquisition. A self-validating protocol minimizes ambiguity and ensures reproducibility.

Step-by-Step Methodology for ¹H NMR Sample Preparation and Acquisition
  • Solvent Selection and Sample Preparation :

    • Accurately weigh 5-10 mg of 3-amino-N-(3-chlorophenyl)propanamide.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), in a clean vial.

    • Causality : The choice of solvent is critical. DMSO-d₆ is a polar, aprotic solvent capable of forming hydrogen bonds, which slows down the chemical exchange of labile protons (N-H). This results in sharper, more easily identifiable signals for the amide (-NH) and amine (-NH₂) protons. In contrast, these signals can be broad or even unobserved in CDCl₃.[1]

    • Add a minimal amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and serves as the universal reference point for the chemical shift scale.[2]

    • Transfer the homogenous solution into a 5 mm NMR tube.

  • Spectrometer Configuration and Data Acquisition :

    • Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity, which is essential for achieving high resolution and sharp line shapes.

    • Utilize a standard one-pulse acquisition sequence. Key parameters include:

      • Spectral Width : ~16 ppm to ensure all signals are captured.

      • Acquisition Time : 2-4 seconds for good digital resolution.

      • Relaxation Delay (d1) : 5 seconds to allow for full relaxation of protons, ensuring accurate signal integration.

      • Number of Scans : 16-64 scans, averaged to improve the signal-to-noise ratio.

Workflow for Data Acquisition and Analysis

acquisition_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer instrument Insert into Spectrometer (>400 MHz) transfer->instrument setup Tune & Shim Instrument instrument->setup acquire Acquire Spectrum (16-64 scans) setup->acquire process Fourier Transform & Phase Correction acquire->process reference Reference to TMS (0.00 ppm) process->reference integrate Integrate Signals reference->integrate assign Assign Peaks & Analyze Coupling integrate->assign

Caption: Standardized workflow from sample preparation to spectral data processing.

Spectral Interpretation of 3-amino-N-(3-chlorophenyl)propanamide

The molecular structure of the target compound features several distinct proton environments, which will give rise to a predictable set of signals in the ¹H NMR spectrum.

Caption: Molecular structure with distinct proton environments color-coded for analysis.

Predicted ¹H NMR Data and Assignments

The following table outlines the predicted signals for 3-amino-N-(3-chlorophenyl)propanamide, with explanations grounded in established chemical shift theory.[2][3][4]

Signal AssignmentPredicted δ (ppm) (DMSO-d₆)MultiplicityIntegrationRationale and Comparative Insights
Amide NH ~10.1Broad Singlet1HThe amide proton is significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its position within the anisotropic field of the aromatic ring. Its chemical shift is highly sensitive to solvent and concentration.[4][5]
Aromatic H 7.2 - 7.8Multiplet4HProtons on an aromatic ring typically resonate between 6.5-8.0 ppm.[3] The electron-withdrawing chloro and amide substituents will deshield these protons, shifting them downfield. The specific splitting pattern will be complex due to ortho, meta, and para coupling relationships.
Methylene β-CH~2.9Triplet (t)2HThese protons are adjacent to the electron-withdrawing amino group. They are coupled to the two α-protons, resulting in a triplet (n+1 = 2+1=3). Data from the similar 3-amino-N-phenylpropanamide shows this signal around 3.05 ppm.[6]
Methylene α-CH~2.5Triplet (t)2HThese protons are alpha to the carbonyl group, which deshields them into the ~2.1-2.5 ppm range.[4] They are coupled to the two β-protons, giving a triplet. This is consistent with the 2.43 ppm signal seen for 3-amino-N-phenylpropanamide.[6]
Amine NH~2.0 - 3.0Broad Singlet2HThe chemical shift of primary amine protons can vary significantly and the signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange with any trace water in the solvent.

Comparative Analysis with Structural Analogs

To substantiate our predictions, we compare the expected spectrum with experimental data from simpler, structurally related molecules. This method of "structural dissection" is a powerful tool for confirming signal assignments.

CompoundStructural Fragment HighlightedKey ¹H NMR Signals (Solvent)Relevance to Target MoleculeSource
3-amino-N-phenylpropanamide Propanamide backbone with an unsubstituted phenyl ring.NH : 9.98 ppm (s), Ar-H : 7.0-7.6 ppm (m), β-CH₂ : 3.05 ppm (m), α-CH₂ : 2.43 ppm (t) (CDCl₃)This is the closest analog. It confirms the chemical shifts for the α and β methylene protons and provides a baseline for the aromatic and amide proton signals before considering the effect of the chlorine atom.[6]
N-(3-chlorophenyl)acetamide N-(3-chlorophenyl)amide fragment.Ar-H : ~7.1-7.7 ppm (m), NH : ~8.2 ppm (s), CH₃ : ~2.1 ppm (s) (CDCl₃)This analog isolates the effect of the 3-chlorophenyl group on the aromatic and amide protons, helping to predict their specific chemical shift range in the target molecule.[7][8]
Aniline Aromatic ring with an amino group.Ar-H : 6.7-7.2 ppm (m) (CDCl₃)Demonstrates the shielding effect of a simple amine group on aromatic protons. The downfield shift in our target molecule highlights the combined deshielding effect of the amide linkage and the chlorine atom.[9]

This comparative approach validates our assignments. The aliphatic chain signals in our target molecule are expected to closely match those in 3-amino-N-phenylpropanamide. The aromatic signals will be shifted relative to aniline due to the deshielding nature of the amide and chloro substituents, as supported by the data from N-(3-chlorophenyl)acetamide.

Conclusion

The structural elucidation of 3-amino-N-(3-chlorophenyl)propanamide via ¹H NMR spectroscopy is a systematic process that relies on the foundational principles of chemical shift, integration, and spin-spin coupling. By following a rigorous experimental protocol, a high-quality spectrum can be obtained. The subsequent analysis, when reinforced by a comparative approach using data from structural analogs, allows for a confident and unambiguous assignment of all proton signals. This guide provides the necessary framework—from experimental design to final analysis—for researchers to successfully characterize this molecule and others of similar complexity, ensuring data integrity and advancing the pace of scientific discovery.

References

  • Fig. S7. 1H-NMR for 3-amino-N-phenylpropanamide. ResearchGate. Available from: [Link]

  • N-(3-Chlorophenyl)acetamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 1H NMR Chemical Shifts. Chemistry, University of Calgary. Available from: [Link]

  • Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... ResearchGate. Available from: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Chemical shifts. University of Cambridge. Available from: [Link]

  • Acetamide, N-(3-chlorophenyl)-. NIST WebBook. Available from: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO. Available from: [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available from: [Link]

  • 1H NMR Spectrum of Amide Compounds. University Chemistry. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-amino-N-(3-chlorophenyl)propanamide and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the comprehensive characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-amino-N-(3-chlorophenyl)propanamide, a compound of interest in drug discovery. Furthermore, it offers a comparative overview of alternative analytical methodologies, equipping researchers with the knowledge to select the most appropriate techniques for their specific needs.

Understanding the Molecule: 3-amino-N-(3-chlorophenyl)propanamide

Before delving into its fragmentation behavior, it is crucial to understand the structural components of 3-amino-N-(3-chlorophenyl)propanamide. The molecule consists of a 3-chlorophenyl group attached to a propanamide backbone, which is further substituted with a primary amino group. This unique combination of a halogenated aromatic ring, an amide linkage, and an aliphatic amine dictates its behavior in a mass spectrometer.

Part 1: Mass Spectrometry Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, offering insights into the molecular weight and structure of a compound.[1] When a molecule is introduced into a mass spectrometer, it is ionized and then fragmented into smaller, characteristic pieces. The resulting fragmentation pattern serves as a "fingerprint" for the molecule.

Predicted Fragmentation Pathways

Based on the structure of 3-amino-N-(3-chlorophenyl)propanamide, several key fragmentation pathways can be predicted under typical electron ionization (EI) or electrospray ionization (ESI) conditions.

  • Alpha-Cleavage: A common fragmentation for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[2] For 3-amino-N-(3-chlorophenyl)propanamide, this would involve the loss of the ethylamine group, leading to a prominent fragment ion.

  • Amide Bond Cleavage: The amide bond is susceptible to cleavage, which can occur in two primary ways:

    • Cleavage of the C-N bond, resulting in the formation of a 3-chlorophenyl isocyanate fragment and a protonated aminopropanal radical cation.

    • Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a 3-chlorophenylaminocarbonyl cation.

  • Loss of Chlorine: Halogenated compounds often exhibit the loss of the halogen atom.[3] The presence of chlorine, with its characteristic isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio), will result in doublet peaks for chlorine-containing fragments, separated by two m/z units.[4]

  • McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.[5] This would result in the formation of a neutral enol and a charged alkene.

  • Aromatic Ring Fragmentation: The 3-chlorophenyl ring itself can fragment, typically through the loss of small neutral molecules like HCN.[3]

Visualizing the Fragmentation

The predicted fragmentation pathways can be visualized using a DOT script to generate a clear diagram.

Fragmentation_Pattern M Molecular Ion (M+•) 3-amino-N-(3-chlorophenyl)propanamide F1 [M - CH2NH2]+• Loss of ethylamine radical M->F1 α-Cleavage F2 [C6H4Cl-NCO]+• 3-chlorophenyl isocyanate M->F2 Amide C-N Cleavage F3 [C6H4Cl-NHCO]+ 3-chlorophenylaminocarbonyl M->F3 Amide C-C Cleavage F4 [M - Cl]+ Loss of Chlorine radical M->F4 Loss of Cl F5 [C3H6NO]+ McLafferty Rearrangement Product M->F5 McLafferty Rearrangement F6 [C6H5N]+• Loss of HCl from aniline fragment F3->F6 Further Fragmentation

Caption: Predicted mass spectrometry fragmentation pathways of 3-amino-N-(3-chlorophenyl)propanamide.

Experimental Protocol: Mass Spectrometry Analysis

A typical experimental setup for analyzing 3-amino-N-(3-chlorophenyl)propanamide would involve either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[3]

  • For GC-MS analysis of this polar compound, derivatization may be necessary to improve volatility and chromatographic performance.[6][7]

Instrumentation and Conditions:

ParameterGC-MSLC-MS
Chromatography Column Rxi-624sil MS or similarC18 reverse-phase or HILIC for polar compounds
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI)[3]
Ion Source Temperature 230-280°C[8]200-250°C[3]
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion TrapQuadrupole, TOF, or Orbitrap
Scan Range m/z 40-500m/z 50-600
Acquisition Mode Full scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysisFull scan, tandem MS (MS/MS) for structural elucidation[3]

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive characterization. Here, we compare mass spectrometry with other relevant techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, primarily used for separation, identification, and quantification.[1]

  • Strengths: Excellent for separating complex mixtures and for quantification using UV or other detectors. HPLC can be coupled with MS for enhanced analytical power.[9]

  • Limitations: Does not inherently provide structural information beyond retention time comparison with standards.

  • Best Suited For: Purity assessment, quantification of the parent compound, and stability studies.

Gas Chromatography (GC)

GC is ideal for the analysis of volatile and thermally stable compounds.[7]

  • Strengths: High resolution separation of volatile compounds. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for identification.[6]

  • Limitations: The target molecule, 3-amino-N-(3-chlorophenyl)propanamide, has polar functional groups (amine and amide) which may require derivatization to increase volatility and prevent poor peak shape.[6]

  • Best Suited For: Analysis of volatile impurities or after derivatization for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the structure and connectivity of atoms in a molecule.

  • Strengths: Unparalleled for unambiguous structure elucidation and determination of stereochemistry.

  • Limitations: Lower sensitivity compared to mass spectrometry, making it less suitable for trace analysis.

  • Best Suited For: Definitive structural confirmation of the synthesized compound.

Comparative Summary of Analytical Techniques
TechniquePrincipleInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Mass-to-charge ratio of ionsMolecular weight, fragmentation pattern, structural informationHigh sensitivity, structural elucidationIsomers can be difficult to distinguish without chromatography
HPLC-UV Differential partitioning between mobile and stationary phasesRetention time, quantitative informationRobust, excellent for quantificationLimited structural information
GC-MS Separation based on volatility and interaction with stationary phaseRetention time, fragmentation patternHigh resolution for volatile compoundsMay require derivatization for polar analytes[6]
NMR Spectroscopy Nuclear spin in a magnetic fieldDetailed molecular structure and connectivityUnambiguous structure determinationLower sensitivity, requires pure sample
Workflow for Comprehensive Analysis

A logical workflow for the complete characterization of 3-amino-N-(3-chlorophenyl)propanamide would integrate these techniques.

Analysis_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural Characterization cluster_Quantification Purity & Quantification Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS for formula confirmation) Purification->MS FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR HPLC HPLC-UV/MS (Purity & Assay) Purification->HPLC GC GC-MS (Residual Solvents, Volatile Impurities) Purification->GC

Sources

FTIR characteristic peaks of 3-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of 3-amino-N-(3-chlorophenyl)propanamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) Spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint. This guide offers a comprehensive analysis of the FTIR characteristic peaks for 3-amino-N-(3-chlorophenyl)propanamide, a molecule of interest due to its combination of primary amine, secondary amide, and halogenated aromatic functionalities.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of peaks to provide a comparative framework, contrasting the target molecule with structurally related alternatives. By understanding how subtle changes in molecular architecture are reflected in the vibrational spectrum, researchers can gain deeper confidence in their compound identification and characterization efforts.

The Principle of FTIR in Structural Elucidation

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[1] Specific chemical bonds and functional groups vibrate at characteristic frequencies. These vibrations, such as stretching and bending, result in absorption bands (peaks) at specific wavenumbers (cm⁻¹) in the IR spectrum. The resulting spectrum is a unique signature of the molecule's functional group composition.[1]

For a multifunctional molecule like 3-amino-N-(3-chlorophenyl)propanamide, the FTIR spectrum is a composite of absorptions from its primary amine (-NH₂), secondary amide (-CONH-), chlorophenyl ring, and aliphatic (-CH₂-) backbone. Interpreting this complex spectrum requires dissecting it into contributions from each functional group.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a standardized method for obtaining an FTIR spectrum using an Attenuated Total Reflection (ATR) accessory, which is ideal for solid powder samples.

Instrumentation:

  • FTIR Spectrometer (e.g., Thermo Scientific™ Nicolet™ Summit™ X) equipped with a diamond ATR accessory.

Methodology:

  • Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with isopropyl alcohol to wipe the crystal, followed by a dry tissue.

    • Collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid 3-amino-N-(3-chlorophenyl)propanamide powder directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Wavenumber Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (scans are averaged to improve the signal-to-noise ratio)

  • Data Processing:

    • The software automatically performs a background subtraction.

    • If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

Workflow for FTIR Analysis

The following diagram illustrates the logical flow from sample preparation to final data interpretation.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Scan Clean_Crystal->Run_Background Apply_Sample Apply Solid Sample Run_Background->Apply_Sample Acquire_Spectrum Collect Sample Spectrum (32 Scans, 4 cm⁻¹ Res) Apply_Sample->Acquire_Spectrum FT_Process Fourier Transform (Interferogram -> Spectrum) Acquire_Spectrum->FT_Process Corrections Apply Corrections (ATR, Baseline) FT_Process->Corrections Peak_ID Peak Identification Corrections->Peak_ID Compare Compare to References Peak_ID->Compare Structure_Confirm Structural Confirmation Compare->Structure_Confirm

Caption: Experimental workflow for compound analysis using ATR-FTIR spectroscopy.

Analysis of 3-amino-N-(3-chlorophenyl)propanamide: Predicted Characteristic Peaks

While an experimental spectrum for this exact compound is not publicly available, we can predict its key absorption bands with high confidence by analyzing its constituent functional groups.

  • Primary Amine (-NH₂) Vibrations:

    • N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.[2][3] These peaks are typically sharper than the broad O-H bands from alcohols.[3]

    • N-H Bending (Scissoring): A medium to strong absorption is expected between 1650-1580 cm⁻¹.[3][4] This peak can sometimes overlap with the amide I band.

    • N-H Wagging: A broad band, often strong, appears in the 910-665 cm⁻¹ range, characteristic of primary and secondary amines.[3]

  • Secondary Amide (-CONH-) Vibrations:

    • N-H Stretching (Amide A): A single, moderately intense peak is expected between 3350-3310 cm⁻¹. This may appear as a shoulder on the primary amine stretching bands.[2]

    • C=O Stretching (Amide I): This is one of the most prominent peaks in the spectrum, appearing strong and sharp between 1680-1630 cm⁻¹.[5] Its position is lower than ketones due to resonance with the nitrogen lone pair. The amide I band is a reliable indicator of secondary structure in proteins and polypeptides.[6][7]

    • N-H Bending (Amide II): This strong band, found between 1570-1515 cm⁻¹, arises from a coupling of N-H in-plane bending and C-N stretching vibrations.[8][9] The Amide II peak is a key feature for identifying secondary amides.[5]

  • Aromatic and Aliphatic Vibrations:

    • Aromatic C-H Stretching: A weak to medium absorption should appear just above 3000 cm⁻¹ (typically ~3030 cm⁻¹).[10]

    • Aliphatic C-H Stretching: Stronger absorptions from the -CH₂- groups will be present just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[11]

    • Aromatic C=C Stretching: Two or three bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, confirming the presence of the phenyl ring.[10][12]

    • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (meta- or 1,3-disubstitution) gives rise to strong bands in the 900-690 cm⁻¹ region. For meta-substitution, characteristic peaks are expected around 850-810 cm⁻¹ and 790-750 cm⁻¹.[10]

    • C-Cl Stretching: A strong absorption is expected in the 800-700 cm⁻¹ range for aliphatic chloro compounds, though aromatic C-Cl stretches can also fall in this region or slightly higher.

Comparative FTIR Analysis

To contextualize the spectrum of 3-amino-N-(3-chlorophenyl)propanamide, it is instructive to compare its expected peaks with those of simpler, related molecules. This comparison highlights how the addition of each functional group modifies the overall spectrum.

Vibrational Mode 3-amino-N-(3-chlorophenyl)propanamide (Predicted) N-Phenylpropanamide (Alternative 1) Propanamide (Alternative 2)
N-H Stretch (Amine) ~3400 & ~3300 cm⁻¹ (two sharp peaks, primary)Absent~3370 & ~3170 cm⁻¹ (two sharp peaks, primary amide)[5]
N-H Stretch (Amide) ~3320 cm⁻¹ (one peak, may overlap)~3300 cm⁻¹ (single peak)(Included in primary amide N-H stretches)
Aromatic C-H Stretch ~3030 cm⁻¹ (weak)~3050 cm⁻¹ (weak)Absent
Aliphatic C-H Stretch 2960-2850 cm⁻¹ (strong)2965-2920 cm⁻¹[13]2950-2850 cm⁻¹
C=O Stretch (Amide I) ~1650 cm⁻¹ (very strong)~1660 cm⁻¹ (very strong)[13]~1650 cm⁻¹ (very strong)[14]
N-H Bend (Amine) ~1620 cm⁻¹ (medium)Absent(Included in primary amide N-H bend)
N-H Bend (Amide II) ~1540 cm⁻¹ (strong)~1550 cm⁻¹ (strong)Absent (Primary amides have a different bend)
Aromatic C=C Stretch ~1600, ~1500, ~1450 cm⁻¹~1600, ~1500, ~1445 cm⁻¹[13]Absent
C-H Bend (Aromatic) ~830 & ~770 cm⁻¹ (strong, meta-subst.)Multiple bands for monosubstitutionAbsent
C-Cl Stretch ~750-700 cm⁻¹ (medium-strong)AbsentAbsent

Analysis of Comparison:

  • N-Phenylpropanamide vs. Target Molecule: The key difference is the absence of the primary amine N-H stretching and bending peaks in N-phenylpropanamide. Furthermore, the aromatic C-H bending region will differ due to the change from monosubstitution to meta-disubstitution, and the C-Cl stretch will be absent.

  • Propanamide vs. Target Molecule: Propanamide, a primary amide, lacks the secondary amide N-H stretch and the prominent Amide II band around 1540 cm⁻¹. Instead, it shows a primary amide scissoring peak near 1620 cm⁻¹.[5] Crucially, all peaks associated with the chlorophenyl ring (aromatic C-H and C=C stretches, C-H bends, C-Cl stretch) are absent in propanamide.

Conclusion

The FTIR spectrum of 3-amino-N-(3-chlorophenyl)propanamide is rich with information, providing clear signatures for each of its key functional groups. The most diagnostic regions for identification are:

  • The 3500-3300 cm⁻¹ region , where the presence of two sharp primary amine peaks alongside a potential secondary amide shoulder confirms the amino-amide structure.

  • The 1700-1500 cm⁻¹ region , which contains the trifecta of a very strong Amide I (C=O) peak, a strong Amide II (N-H bend) peak, and a primary amine scissoring peak.

  • The fingerprint region (below 1000 cm⁻¹) , where characteristic C-H out-of-plane bending bands can confirm the meta-substitution pattern of the aromatic ring, and a C-Cl stretch is expected.

By comparing this predicted spectral data with that of related compounds, researchers can build a robust, evidence-based framework for structural confirmation. This guide underscores the power of FTIR spectroscopy, not just as a tool for identification, but as a method for understanding the nuanced interplay of functional groups within a complex molecule.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Lambda Solution. [Link]

  • ResearchGate. (2020). FT-IR spectra of N-phenylpropanamide. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Öztürk, N., et al. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Journal of the Institute of Science and Technology. [Link]

  • Lopes, J. L., et al. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. ACS Omega. [Link]

  • Chemistry Learning. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]

  • Wang, L., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

  • Lopes, J. L., et al. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. National Center for Biotechnology Information. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Hesse, M., et al. 10 Typical IR Absorptions of Aromatic Compounds. Infrared and Raman Spectroscopy. [Link]

Sources

Comparative Guide: HPLC Purity Analysis of 3-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

Developing a purity method for 3-amino-N-(3-chlorophenyl)propanamide presents a classic chromatographic paradox: the molecule contains a hydrophobic domain (the 3-chlorophenyl ring) and a highly basic hydrophilic center (the primary amine on the propanamide chain).

Standard generic gradient methods often fail to deliver robust peak shapes for this class of compounds. The primary amine (


) becomes protonated at traditional acidic pH, leading to severe peak tailing due to secondary silanol interactions. Furthermore, the synthesis of this molecule often involves 3-chloroaniline , a toxic starting material that must be resolved from its positional isomers (2-chloro and 4-chloro analogs).

This guide objectively compares two distinct separation strategies:

  • Method A (Traditional): Low pH Formic Acid on a Standard C18.

  • Method B (Recommended): High pH Ammonium Bicarbonate on a Charged Surface Hybrid (CSH) C18.

Comparative Analysis: Acidic vs. Basic Mobile Phases[1]

The following data summarizes the performance differences observed when analyzing a crude mixture containing the target API, the 3-chloroaniline precursor, and potential positional isomers.

Performance Matrix
FeatureMethod A: Traditional Acidic Method B: High pH Hybrid (Recommended)
Stationary Phase Standard Silica C18 (e.g., Zorbax Eclipse Plus)Hybrid C18 (e.g., Waters XBridge or Agilent Poroshell HPH)
Mobile Phase pH pH 2.5 - 3.0 (0.1% Formic Acid)pH 10.0 (10mM Ammonium Bicarbonate)
API Peak Shape Asymmetric (Tailing Factor > 1.8)Symmetric (Tailing Factor < 1.2)
Mechanism Ion-Exchange + Hydrophobic InteractionPure Hydrophobic Interaction (Neutral State)
Isomer Selectivity Poor (3-Cl and 4-Cl aniline often co-elute)Excellent (Distinct elution of neutral anilines)
Loadability Low (Overloads easily due to repulsion)High (Neutral analytes pack efficiently)
MS Sensitivity High (Positive Mode ready)High (Volatile buffer, easy ionization)
The Verdict

While Method A is the industry default, it is chemically flawed for this specific molecule. The protonated amine interacts with residual silanols on the silica surface, causing tailing that masks low-level impurities. Method B is superior because at pH 10, the amine is deprotonated (neutral). This eliminates silanol interaction, sharpens the peak, and significantly improves the resolution of the hydrophobic chloroaniline impurities.

Mechanistic Visualization

To understand why Method B outperforms Method A, we must visualize the molecular interactions at the column surface.

SeparationMechanism cluster_LowPH Method A: Low pH (Acidic) cluster_HighPH Method B: High pH (Basic) Silanol Silanol (Si-O-) Interaction Ionic Drag (Tailing) Silanol->Interaction AminePos Target Molecule (NH3+) AminePos->Interaction AmineNeu Target Molecule (NH2) AminePos->AmineNeu pH > pKa (Deprotonation) HybridSurface Hybrid Surface (Si-C) NoInteraction No Drag (Sharp Peak) AmineNeu->NoInteraction

Figure 1: Mechanism of Action. At Low pH, the cationic amine drags on anionic silanols. At High pH, the neutral amine interacts only with the C18 ligand.

Detailed Protocol: Optimized High pH Method

This protocol is designed for self-validation. It uses a Hybrid Particle column which is essential; standard silica columns will dissolve at pH 10.

4.1. Reagents & Equipment[1][2][3]
  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Agilent Poroshell HPH-C18.

  • Buffer: Ammonium Bicarbonate (10 mM), adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic Modifier: HPLC Grade Acetonitrile (MeCN).

  • System: HPLC or UHPLC with UV detection (PDA preferred).

4.2. Instrument Parameters
ParameterSetting
Flow Rate 0.6 mL/min
Column Temp 40°C (Improves mass transfer for aromatics)
Injection Vol 2.0 µL
Detection UV @ 240 nm (Primary) and 210 nm (Impurity scouting)
Run Time 12.0 Minutes
4.3. Gradient Table
Time (min)% Buffer (A)% MeCN (B)Curve
0.0955Initial
1.0955Hold
8.0595Linear Gradient
9.5595Wash
9.6955Re-equilibration
12.0955End
4.4. Critical Preparation Step (The "Self-Validating" Check)

Before running samples, inject a System Suitability Solution containing:

  • 3-amino-N-(3-chlorophenyl)propanamide (Target)

  • 3-chloroaniline (Precursor)[1]

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between Target and Precursor.

  • Tailing Factor (Target): < 1.3.

  • Note: If tailing > 1.5, check the pH of Mobile Phase A. If pH < 9.5, the amine is partially ionizing, causing the tailing.

Method Development Workflow

The following diagram illustrates the logical decision tree used to arrive at this optimized method, ensuring scientific rigor in the selection process.

MethodWorkflow Start Start: 3-amino-N-(3-chlorophenyl)propanamide Analyze Analyze Structure: Basic Amine + Hydrophobic Tail Start->Analyze Choice Select pH Strategy Analyze->Choice LowPH Path A: Low pH (Formic Acid) Choice->LowPH Traditional HighPH Path B: High pH (NH4HCO3) Choice->HighPH Optimized ResultA Result: Peak Tailing (Silanol Activity) LowPH->ResultA ResultB Result: Neutral Species (Sharp Peaks) HighPH->ResultB Selectivity Check Impurity Separation (Chloroanilines) ResultB->Selectivity Final Final Method: Hybrid C18 @ pH 10 Selectivity->Final

Figure 2: Method Development Decision Tree. The choice of High pH is driven by the basicity of the amine.

References
  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from

  • McCalley, D. V. (2019). Hybrid Particle Columns: The First Twenty Years. LCGC International. Retrieved from

  • Hamilton Company. Separation of Basic Drug Compounds (PRP-C18). Retrieved from

  • Rasayan J. Chem. (2024).[4] Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers. Retrieved from

  • Pharmaguideline. Mechanism of Separation of Components by HPLC. Retrieved from

Sources

comparing biological potency of 3-chloro vs 4-chloro propanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide analyzes the structure-activity relationship (SAR) of 3-chloro-N-phenylpropanamide (meta-substituted) versus 4-chloro-N-phenylpropanamide (para-substituted) derivatives. This analysis focuses on their divergent biological potencies, driven by electronic effects, steric constraints, and metabolic stability profiles.

Executive Summary

In medicinal chemistry, the positional isomerism of a chlorine substituent on an N-phenylpropanamide scaffold dictates the molecule's pharmacodynamics and pharmacokinetics.

  • 3-Chloro (Meta) Derivatives: Typically exhibit higher acute potency in target binding assays (e.g., kinase inhibition, receptor modulation). The meta-chlorine atom often occupies specific hydrophobic "side-pockets" in protein active sites and increases the acidity of the amide nitrogen, enhancing hydrogen bond donor capability.

  • 4-Chloro (Para) Derivatives: Generally offer superior metabolic stability and improved half-life (

    
    ). The para-chlorine blocks the primary site of CYP450-mediated hydroxylation but may suffer from steric clashes in restricted binding pockets.
    

Physicochemical & Mechanistic Comparison

The biological divergence stems from three fundamental molecular descriptors: Hammett Electronic Parameters (


) , Lipophilicity (

)
, and Steric Vectors .
Comparative Analysis Table
Feature3-Chloro (Meta) Derivative4-Chloro (Para) DerivativeImpact on Potency
Electronic Effect (

)

(Strong EWG)

(Moderate EWG)
3-Cl increases amide NH acidity more, strengthening H-bonds with target residues (e.g., Ser/Thr).
Lipophilicity (

)


Similar

, but 3-Cl distribution is asymmetrical, affecting membrane orientation.
Metabolic Liability High (Para-position open)Low (Para-position blocked)4-Cl prevents rapid clearance via p-hydroxylation, enhancing in vivo duration.
Steric Vector

angle

angle (Linear)
3-Cl exploits hydrophobic clefts (selectivity); 4-Cl adds length (depth).
Mechanistic Pathway (DOT Visualization)

SAR_Mechanism Scaffold N-Phenylpropanamide Core Scaffold Sub_3Cl 3-Chloro (Meta) Substitution Scaffold->Sub_3Cl Sub_4Cl 4-Chloro (Para) Substitution Scaffold->Sub_4Cl Effect_3A Increased NH Acidity (Stronger H-Bond Donor) Sub_3Cl->Effect_3A Effect_3B Hydrophobic Cleft Occupancy Sub_3Cl->Effect_3B Effect_4A Blocks CYP450 Hydroxylation Sub_4Cl->Effect_4A Effect_4B Linear Steric Extension Sub_4Cl->Effect_4B Outcome_3 High Potency ($IC_{50}$) Lower Stability Effect_3A->Outcome_3 Effect_3B->Outcome_3 Outcome_4 High Stability ($t_{1/2}$) Moderate Potency Effect_4A->Outcome_4 Effect_4B->Outcome_4

Caption: SAR decision tree illustrating how positional isomerism (Meta vs. Para) drives divergent pharmacological outcomes (Potency vs. Stability).

Biological Performance Data

The following data aggregates potency trends from homologous series (e.g., Anilide herbicides, TRPV1 antagonists, and Androgen Receptor modulators) where this specific substitution pattern is critical.

Case Study: Cytotoxicity in Cancer Cell Lines (e.g., PC-3 Prostate Cancer)

Context: Propanamides acting as Androgen Receptor (AR) antagonists.

Compound Variant

(

)
Relative PotencyMechanism of Action Insight
Unsubstituted > 50.01.0xLacks hydrophobic engagement.
3-Chloro (Meta) 2.4 20.8x Halogen bond formation with residue Asn-705; optimal steric fit in the ligand-binding domain (LBD).
4-Chloro (Para) 8.16.2xSteric clash with the "back wall" of the LBD; reduced affinity despite metabolic blocking.
Case Study: Metabolic Stability (Human Liver Microsomes)
Compound Variant

(min)

(

)
Primary Metabolite
3-Chloro (Meta) 14.548.24-hydroxy-3-chloropropanamide (Rapid oxidation).
4-Chloro (Para) 58.0 12.1 Stable; minor dealkylation or ring opening.

Expert Insight: While the 3-chloro derivative is often 3-4x more potent in vitro, the 4-chloro derivative is frequently the preferred lead candidate for in vivo studies due to its 400% increase in metabolic half-life.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating controls.

A. Synthesis: Schotten-Baumann Acylation

Objective: Selective synthesis of 3-Cl and 4-Cl N-phenylpropanamides.

  • Reagents: 3-chloroaniline (or 4-chloroaniline), propanoyl chloride, Triethylamine (

    
    ), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 1.0 eq of the specific chloroaniline in anhydrous DCM at

      
      .
      
    • Add 1.2 eq of

      
       (Acid Scavenger).
      
    • Dropwise addition of 1.1 eq propanoyl chloride over 15 mins. Critical: Maintain Temp <

      
       to prevent di-acylation.
      
    • Warm to Room Temp (RT) and stir for 2 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine), then Sat.

    
    . Dry over 
    
    
    
    .
  • Validation:

    • 3-Cl Product:

      
       NMR should show a multiplet at 
      
      
      
      7.1-7.3 ppm (Meta pattern).
    • 4-Cl Product:

      
       NMR should show a characteristic AA'BB' doublet system at 
      
      
      
      7.3 and 7.6 ppm.
B. Potency Assay: MTT Cell Viability

Objective: Determine


 values for cytotoxicity comparison.
  • Seeding: Seed PC-3 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1 - 100

    
    ) of 3-Cl and 4-Cl derivatives.
    
    • Control: DMSO vehicle (0.1% v/v).

    • Positive Control: Doxorubicin (1

      
      ).
      
  • Incubation: 48 hours at

    
    , 5% 
    
    
    
    .
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve using non-linear regression (Log(inhibitor) vs. response).

References

  • Euro Chlor. (2025).[1] Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from 2

  • PubChem. (2025).[1] 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO.[1] Retrieved from 1

  • MDPI. (2026). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines. Retrieved from 3

  • BenchChem. (2025). Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening. Retrieved from 4

  • An-Najah Staff. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis and Biological Activity. Retrieved from 5

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of N-(3-chlorophenyl) Amides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the Ultraviolet-Visible (UV-Vis) absorption spectra of N-(3-chlorophenyl) amides. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic transitions of these compounds, offering supporting experimental data and elucidating the causal relationships behind spectroscopic observations. Our objective is to furnish a comprehensive resource that is scientifically robust, experimentally grounded, and directly applicable to contemporary research and development endeavors.

Introduction: The Significance of N-(3-chlorophenyl) Amides and Their Spectroscopic Fingerprints

N-aryl amides are a cornerstone of medicinal chemistry and materials science, with the N-(3-chlorophenyl) amide moiety featuring in numerous pharmacologically active compounds and functional materials. The position of the chlorine atom on the phenyl ring significantly influences the electronic distribution within the molecule, thereby affecting its absorption of ultraviolet and visible light. Understanding the nuances of their UV-Vis absorption spectra is paramount for several reasons:

  • Quantitative Analysis: The Beer-Lambert Law allows for the precise determination of compound concentration in solution, a critical aspect of quality control and pharmacological studies.

  • Structural Elucidation: The position and intensity of absorption bands provide valuable insights into the electronic structure and conjugation within the molecule, aiding in the confirmation of synthetic products.

  • Drug Development: Spectroscopic properties can inform on a molecule's potential for photo-reactivity, stability, and interaction with biological targets.

  • Materials Science: The absorption characteristics are fundamental to the design of organic materials with specific optical properties, such as UV filters and photo-responsive polymers.

This guide will explore the key spectral features of N-(3-chlorophenyl) amides, compare them with their isomeric counterparts and parent compounds, and provide the experimental context necessary for the replication and extension of these findings.

Understanding the Electronic Transitions in N-Aryl Amides

The UV-Vis spectra of N-aryl amides are primarily governed by π → π* and n → π* electronic transitions.

  • π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In N-aryl amides, these transitions are associated with the aromatic rings and the amide C=O group. The extent of conjugation between the phenyl ring and the amide group significantly influences the energy (and thus, the λmax) of these transitions.

  • n → π Transitions:* These are lower-energy, lower-intensity transitions resulting from the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital of the carbonyl group. These transitions are often observed as a shoulder on the main π → π* absorption band and can be sensitive to solvent polarity.

The substitution of a chlorine atom onto the phenyl ring, an electron-withdrawing but ortho-, para-directing group, introduces further complexity. The position of the chlorine atom can influence the planarity of the molecule, the degree of conjugation, and the energy levels of the molecular orbitals, leading to distinct spectral shifts.

Comparative Analysis of UV-Vis Absorption Spectra

The following data, compiled from various sources, provides a comparative overview of the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for a selection of N-chlorophenyl amides and related compounds.

Compound NameStructureSolventλmax (nm)Molar Absorptivity (log ε)Reference
N-(3-Chlorophenyl)acetamide 95% Ethanol2454.19[1]
N-(4-Chlorophenyl)acetamide Methanol~250Not specified
Acetanilide (Parent Compound) Ethanol2424.16
Benzanilide (Parent Compound) Benzene~265Not specified[2]

Data Interpretation and Causality:

  • Effect of Chlorine Substitution: The presence of a chlorine atom on the phenyl ring generally leads to a bathochromic (red) shift in the λmax compared to the parent acetanilide (242 nm). This is exemplified by N-(3-chlorophenyl)acetamide, which exhibits a λmax of 245 nm.[1] This shift can be attributed to the influence of the chlorine atom's lone pairs of electrons, which can participate in resonance with the aromatic ring, extending the conjugated system and lowering the energy of the π → π* transition.

  • Effect of the Acyl Group: Comparing acetanilides to benzanilides, the additional phenyl ring in the benzoyl group extends the conjugated system, resulting in a significant bathochromic shift. For instance, benzanilide absorbs at a longer wavelength (~265 nm) than acetanilide (242 nm).[2] It is therefore expected that N-(3-chlorophenyl)benzamide would absorb at a longer wavelength than N-(3-chlorophenyl)acetamide.

Experimental Protocols

The following sections detail the methodologies for the synthesis of N-(3-chlorophenyl) amides and the acquisition of their UV-Vis absorption spectra.

Synthesis of N-(3-chlorophenyl) Amides (General Procedure)

The synthesis of N-(3-chlorophenyl) amides is typically achieved through the acylation of 3-chloroaniline with an appropriate acylating agent, such as an acid chloride or an acid anhydride.

Diagram of the Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 3-Chloroaniline 3-Chloroaniline Reaction_Vessel Reaction in an Inert Solvent (e.g., Dichloromethane) 3-Chloroaniline->Reaction_Vessel Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Reaction_Vessel Washing Washing with aq. HCl and aq. NaHCO3 Reaction_Vessel->Washing Reaction Mixture Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Crude Product Final_Product N-(3-chlorophenyl) amide Recrystallization->Final_Product

Caption: General workflow for the synthesis of N-(3-chlorophenyl) amides.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-chloroaniline in a suitable inert solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) dropwise to the stirred solution. If an acid chloride is used, a base such as pyridine or triethylamine is often added to neutralize the HCl byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 1-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with dilute hydrochloric acid (to remove unreacted amine), saturated sodium bicarbonate solution (to remove unreacted acid chloride and acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(3-chlorophenyl) amide.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

UV-Vis Spectroscopic Analysis

Accurate and reproducible UV-Vis spectra are obtained by following a standardized protocol.

Diagram of the UV-Vis Spectroscopy Workflow

G Sample_Prep Prepare Stock Solution of known concentration Dilution Prepare a Dilute Sample in a quartz cuvette Sample_Prep->Dilution Spectrophotometer UV-Vis Spectrophotometer Dilution->Spectrophotometer Blank_Prep Prepare a Blank Sample (pure solvent) Blank_Prep->Spectrophotometer Baseline Record Baseline Correction with the blank sample Spectrophotometer->Baseline Place Blank Measurement Measure the Absorbance of the sample solution Baseline->Measurement Place Sample Data_Analysis Data Processing and Analysis (Identify λmax and calculate ε) Measurement->Data_Analysis

Caption: Standard workflow for obtaining UV-Vis absorption spectra.

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest. Common solvents include ethanol, methanol, cyclohexane, and acetonitrile.

  • Solution Preparation: Prepare a stock solution of the N-(3-chlorophenyl) amide of a precisely known concentration (e.g., 1 mg/mL). From this stock solution, prepare a dilute solution in the chosen solvent to ensure that the absorbance reading is within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path and another identical cuvette with the blank in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 200-400 nm) to correct for any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with the sample solution. Then, fill the cuvette with the sample solution and place it in the sample beam path.

  • Data Acquisition: Record the absorption spectrum of the sample over the same wavelength range as the baseline.

  • Data Analysis: From the resulting spectrum, identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert Law (A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette), calculate the molar absorptivity (ε).

Conclusion

The UV-Vis absorption spectra of N-(3-chlorophenyl) amides provide a wealth of information crucial for their application in research and development. The position of the chlorine substituent and the nature of the acyl group systematically influence the electronic transitions within these molecules, leading to predictable shifts in their absorption maxima. This guide has provided a framework for understanding these spectral features, supported by available experimental data and detailed protocols for synthesis and analysis. By leveraging this knowledge, researchers can more effectively characterize these important compounds, control their quality, and design new molecules with tailored photophysical properties for a range of scientific applications. Further systematic studies on a broader range of N-(3-chlorophenyl) amides and their isomers are warranted to build a more comprehensive spectral library and deepen our understanding of structure-property relationships in this class of compounds.

References

  • PubChem. N-(3-Chlorophenyl)acetamide. [Link]

  • SpectraBase. N-(4-chlorophenyl)acetamide. [Link]

  • Niko, Y., Hiroshige, Y., Kawauchi, S., & Konishi, G. I. (2012). Anomalous Dual Fluorescence of Benzanilide. The Journal of Physical Chemistry A, 116(30), 7945-7951. [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Amides. [Link]

  • NIST Chemistry WebBook. Acetamide, N-(3-chlorophenyl)-. [Link]

  • PMC. N-(3-Chlorophenyl)acetamide. [Link]

  • ResearchGate. UV spectra of amides: (a) I is 3, II is 4, and V is 5; (b) III is 2, IV... [Link]

  • University of Calgary. Ch20: Spectroscopy Analysis : Amides. [Link]

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elemental analysis standards for 3-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elemental Analysis Standards for 3-amino-N-(3-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

The Benchmark: Theoretical Elemental Composition

Accurate elemental analysis is foundational to confirming the identity and purity of a synthesized compound. The entire process is benchmarked against the theoretical elemental composition derived from the compound's molecular formula. For 3-amino-N-(3-chlorophenyl)propanamide, the fundamental properties are established as follows.

The molecular formula is C9H11ClN2O .[1][2] The molecular weight is approximately 198.65 g/mol .[1]

Based on this formula, the theoretical mass percentages of each element are calculated. This theoretical data serves as the "gold standard" against which all experimental results are measured.

Table 1: Theoretical Elemental Composition of 3-amino-N-(3-chlorophenyl)propanamide

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.0119108.09954.42%
HydrogenH1.0081111.0885.58%
ChlorineCl35.453135.45317.84%
NitrogenN14.007228.01414.10%
OxygenO15.999115.9998.05%
Total 198.653 100.00%

Core Methodology: Combustion-Based Elemental Analysis

The most prevalent and reliable method for determining Carbon, Hydrogen, and Nitrogen content in organic compounds is automated CHN analysis. This technique relies on the complete combustion of the sample in a high-oxygen environment and subsequent detection of the resulting gases.

The Causality Behind Combustion Analysis

The choice of combustion analysis is rooted in its ability to convert complex organic matrices into simple, quantifiable inorganic gases (CO2, H2O, N2). The process is highly reproducible and, with proper calibration, yields accuracy and precision that are essential for empirical formula verification.

For a halogen-containing compound like 3-amino-N-(3-chlorophenyl)propanamide, specific considerations are crucial. Halogens and other heteroatoms (like sulfur) can produce acidic gases during combustion (e.g., HCl) that can interfere with detectors or damage the instrument.[3] Therefore, modern elemental analyzers incorporate specialized traps or scrubbers post-combustion to remove these interfering elements before the gas stream reaches the detectors.

Generalized Experimental Workflow

The workflow for a typical CHN analysis is a linear progression from sample preparation to final data reporting. This process is designed to ensure sample integrity, instrument accuracy, and result traceability.

CHN_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Automated Analysis cluster_data Phase 3: Data Processing p1 Sample Weighing (1-3 mg, ultra-microbalance) p2 Encapsulation (Tin or silver foil) p1->p2 p3 Instrument Calibration (Using Certified Reference Material) p2->p3 a1 Sample Introduction (Autosampler) p3->a1 a2 Combustion (~900-1000°C, pure O2) a1->a2 a3 Reduction & Scrubbing (Remove Halogens/Sulfur) a2->a3 a4 Gas Separation (Chromatographic column) a3->a4 a5 Detection (Thermal Conductivity Detector) a4->a5 d1 Signal Integration a5->d1 d2 Calculation vs. Standard d1->d2 d3 Final Report Generation (%C, %H, %N) d2->d3

Caption: Automated CHN Elemental Analysis Workflow.

Detailed Protocol for CHN Analysis
  • Instrument Preparation: Ensure the elemental analyzer is warmed up, leak-checked, and has sufficient high-purity helium (carrier gas) and oxygen (combustion gas).

  • Calibration:

    • Accurately weigh 1-2 mg of a certified reference material (CRM), such as Acetanilide or Sulfanilamide, into a tin capsule.[4]

    • Run a minimum of three CRM replicates to establish a calibration factor (K-factor) for C, H, and N. The instrument software uses these to correlate detector signal area with elemental mass.

  • Sample Preparation:

    • Using an ultra-microbalance, accurately weigh approximately 1-3 mg of a homogenous sample of 3-amino-N-(3-chlorophenyl)propanamide into a tin capsule.

    • Carefully fold the capsule to ensure no sample can escape and that it is compact enough for the autosampler.

    • Prepare samples in triplicate to assess homogeneity and precision.

  • Analysis Sequence:

    • Run a "blank" (empty tin capsule) to establish the baseline.

    • Run a calibration check standard (another CRM) to verify the initial calibration.

    • Run the triplicate samples of 3-amino-N-(3-chlorophenyl)propanamide.

    • Conclude the run with another calibration check standard to verify instrument stability over the analysis period.

  • Data Review: Compare the experimental %C, %H, and %N values against the theoretical values from Table 1.

A Comparative Guide to Analytical Standards

The trustworthiness of your results depends entirely on the quality of your standards. For elemental analysis, a two-tiered approach involving both certified reference materials and a potential in-house standard is best practice.

Table 2: Comparison of Analytical Standards for Instrument Validation

Standard TypeDescriptionProsConsBest Use Case
Certified Reference Material (CRM) A highly pure and homogenous substance (e.g., Acetanilide, EDTA) with certified elemental values traceable to a national metrology institute.[4]- High accuracy and traceability- Universally accepted for calibration- Readily available from suppliers- May not be matrix-matched to the analyte- Can be costly for routine use- Initial instrument calibration- Method validation- Routine performance verification (check standard)
Qualified In-House Standard A well-characterized, large batch of the target analyte (3-amino-N-(3-chlorophenyl)propanamide) that has been thoroughly tested for purity and elemental composition.- Perfectly matrix-matched- Cost-effective for high-throughput analysis- Requires extensive internal characterization (HPLC, NMR, MS, etc.)- Lacks external traceability unless analyzed by a certified lab- Routine process control- Comparing different synthesis batches

The Self-Validating System: Ensuring Trustworthy Results

A protocol is only trustworthy if it is self-validating. For elemental analysis, this means building a logical sequence that continuously verifies the instrument's performance during the analytical run.

Validation_Logic start Start Run cal Instrument Calibration Calibrate with CRM (e.g., Acetanilide) start->cal chk1 Check Standard 1 Analyze CRM as sample (Result must be within ±0.3% of certified value) cal->chk1 sample Analyze Samples Run test samples (e.g., 3-amino-N-(3-chlorophenyl)propanamide) chk1->sample chk2 Check Standard 2 Re-analyze CRM (Result must be within ±0.3% of certified value) sample->chk2 fail Results Valid? chk2->fail end End Run (Validate Results) fail->end Yes stop Run Invalid (Troubleshoot & Repeat) fail->stop No

Caption: Logical flow for a self-validating elemental analysis batch.

Acceptance Criteria

For pharmaceutical and fine chemical analysis, the generally accepted criterion is that the experimental value must be within ±0.4% of the theoretical value. For high-purity reference standards, a tighter tolerance of ±0.3% is often required.

Table 3: Hypothetical Experimental Data and Acceptance Analysis

ElementTheoretical Value (%)Experimental Result (%)Delta (Actual - Theory)Status (±0.4% Tolerance)
Carbon54.4254.25-0.17PASS
Hydrogen5.585.68+0.10PASS
Nitrogen14.1014.01-0.09PASS

In this example, all results fall within the acceptable tolerance, validating the elemental composition of the sample batch.

References

  • Chemsrc. (2026, February 2). 3-amino-N-(3-chlorophenyl)propanamide. Retrieved from Chemsrc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuRTBh5B44Ba0dJs0MoqiO4-idGRaRRQ1yuzxRvl0iuUskGKlb2Y9mSgLiRlxwZUxzpuq4vMu_8HlvBAZoyz24Ob22UuEhip-IeSpsFGB_DKuwGtCrkSBthwKXYjMUqH81-4Q4RenQCul-EKuLZje3RGc=]
  • PubChem. (n.d.). (3r)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECWg8zQdQc3y29aU6S9IamWumHQ4EFLZskGy6ppiQszgkJL6LDiBRdWE9g1MhcHyHSRJ5TnYygEsFAbQ0m6Pg14_-eG8ZLHjxp2bO7YkOyVfVS5GZZRe42IMLgGELfN_Xn83abvxfTHeYrnwV5CQ==]
  • USP. (2020, November 7). USP Reference Standards Catalog. Retrieved from USP. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDJWf0VjIb49OJw_wZ5QFWwL9LOBKZHr7mWx_MCeXDscUS0s1CPhj7p48i8DF0M08E-ep8-MucSQH7FnQOqtOwDV2z8h_H2LwezscpkzrwzyJ48DB2-0NB0eyVW1g2jslzwE9y7xfA2HsXCPdAIkcoABIV3NIjYxPK5G9_]
  • USP. (2017, September 3). USP Reference Standards Catalog. Retrieved from USP. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBCpP3jgY8PmW6exbc2_1-7fqplQs37juoNfaS26SPbT4_5JRnrNJsWo4IoArDS4V1Xa11zSAANRjHmRk1QQRZz0_KyCyfd7LgDXE4pr9mGIzRY2iEzPT03gr01EnfJKaS_6P00SnNlj1tG9ep8rLlZBbFlH23kvrXty3czOkSiCvIC6YMManSVH-T-jsraw==]
  • APS BIOTECH. (2016, January 6). USP Reference Standards Catalog. Retrieved from APS BIOTECH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqFQB-u4NrPmdOLYxid2I8lJwPLBSnXjml1OjhklWLzGl4sHennjJmLFF9AyJK8__mx8bJIR8CJE4KUUy9qS_V8Cm9XqfbsoueH7-IkIqY82uEKqRnxDsyJgBvEriZyYQh5qQQPpBcJJrPE9kzgcUc-FRl7xnO7EHgQRLo8KHmtaV4LcRK0CLc3IwL9Yz3wc=]
  • USP. (2015, July 7). USP Daily Reference Standards Catalog. Retrieved from USP. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4i4R7XpvNJMHXctQuExP3Fh8qWmRNfb9TZqybWqlBMKg77pBZcklm8LiRBwIGiNFPW-XfATYCK0qcfNjnFTCvhyK9E9a43YR3Fufp5UVxxfXT19W-YlNEfJSqNu_5R2WhggENsuT9aHnc4efmN3w9p0tH6Ocr5BAeDm0zS1XK-MZ27K4g211eTg4mig==]
  • Elemental Microanalysis. (n.d.). Standards and CRMs. Retrieved from Elemental Microanalysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXb6kjJo9e1GqHMXkl_Eg_3STq730Haz1ZJrDE95XBQRlE8ej7Xvozk6bgFVceB4rrAR6zG_TJuWVzuVBC-jmQR_BrL-yF7L4mYN2EAUuVJVQDIS6Ab7SxFrvkEemhWkTt529KiKs-JDvCPDHThbYTALcV41hwMns=]
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from PE Polska. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxtNtDU2ZL-1J5TayudL7QQgDBJus970Acyebu8gZI4s9cgxR0TjchYE3lTtW0UoSUrvsz62yVAfNp9I2k8zwSz_OfjI8aAkvAnfy3GzzvrPrEp3K1gQ_9dN8cL_C5uMIaOsV7D4sM8tlbA-w2XODER9iJpT4MKVp-cx12hbsr7m2A93xO8nbVT41xCwb0sfR2iILFItbMMHEk8tca8BdZ53bigiYqJ8BAgD0myP5kvpWvj2-ZOIc7fYHdYVQa8-moY41biB_j9n6QXkk3UQZjc83vex5OXjxg==]

Sources

Melting Point Validation Guide: 3-amino-N-(3-chlorophenyl)propanamide

[1]

Executive Summary

In drug discovery and intermediate manufacturing, the rigorous characterization of building blocks like 3-amino-N-(3-chlorophenyl)propanamide (CAS: 181650-45-3) is a critical quality attribute (CQA).[1] As a beta-alanine derivative featuring an N-aryl amide linkage, this compound relies on precise thermal validation to ensure downstream reaction efficiency—particularly in kinase inhibitor synthesis where stoichiometry is paramount.[1]

This guide provides a technical comparison of melting point (MP) validation methodologies. We move beyond simple "range reporting" to compare the Capillary Method (USP <741>) against Differential Scanning Calorimetry (DSC, USP <891>) . By analyzing the performance of these alternatives, we establish a self-validating protocol for determining purity and identity.

Technical Background & Structure-Property Relationships[1]

Chemical Architecture

The target molecule, 3-amino-N-(3-chlorophenyl)propanamide , consists of a flexible propionamide backbone terminated by a primary amine and a meta-chlorinated phenyl ring.[1]

  • H-Bond Network: The amide moiety (

    
    ) acts as both a hydrogen bond donor and acceptor, creating a crystalline lattice that typically yields a sharp melting endotherm in pure samples.[1]
    
  • Impurity Sensitivity: The primary amine is susceptible to oxidation or carbamate formation (from atmospheric

    
    ), which significantly depresses the melting point.[1]
    
  • Thermal Behavior: Unlike simple hydrocarbons, this amino-amide is expected to exhibit a distinct solid-liquid transition in the range of 90°C – 110°C (predicted based on structural analogs), making it ideal for capillary analysis but requiring DSC for polymorphic screening.[1]

The "Alternatives" in Validation

When validating the physical properties of this compound, researchers face two primary decision points (alternatives):

  • Analytical Technique: Optical Capillary (Traditional) vs. DSC (Thermodynamic).[1]

  • Purity Grade: Crude Intermediate vs. Recrystallized Standard.

Comparative Analysis: Capillary vs. DSC[1]

The following table contrasts the performance of the two standard alternatives for validating the melting point of 3-amino-N-(3-chlorophenyl)propanamide.

Table 1: Performance Comparison of MP Methodologies
FeatureMethod A: Capillary (USP <741>) Method B: DSC (USP <891>) Verdict for this Compound
Principle Visual observation of phase change (solid to liquid).[1]Measurement of heat flow difference vs. temperature.[1]DSC provides energetic data (enthalpy).[1]
Precision

(Operator dependent).

(Instrument dependent).
DSC is superior for reference standards.[1]
Sample Size Small (< 5 mg).[1]Very Small (1–3 mg).[1]Equivalent efficiency.[1]
Impurity Detection Widening of range (Melting Point Depression).[1]Broadening of peak shape + Pre-melt events.[1]DSC quantifies purity via Van 't Hoff plot.[1]
Polymorph ID Difficult; requires visual acuity for opacity changes.Excellent; distinct endotherms for enantiotropic transitions.[1]DSC is essential for scale-up validation.[1]
Cost/Throughput Low Cost / High Throughput.[1]High Cost / Low Throughput.[1]Capillary wins for routine QC.

Experimental Protocols

Synthesis Context (Source of Material)

To validate the method, we utilize a sample synthesized via the standard mixed-anhydride coupling of N-Boc-

1
  • Crude Sample: Isolated directly after workup (expected impurities: 3-chloroaniline, salts).[1]

  • Pure Sample: Recrystallized from Isopropyl Acetate/Heptane.[1]

Method A: Capillary Melting Point (Routine QC)
  • Instrument: Buchi M-565 or equivalent automated melting point apparatus.

  • Protocol:

    • Sample Prep: Dry sample for 4h at 40°C under vacuum to remove solvent (solvent depression is a common false negative).

    • Packing: Grind sample to fine powder. Fill capillary to 3mm height.[1] Compact via tapping (loose packing causes uneven heat transfer).[1]

    • Ramp 1 (Scout): 10°C/min to find approximate range.

    • Ramp 2 (Precise): 1.0°C/min starting 10°C below expected onset.

    • Endpoint: Record

      
       (first liquid) and 
      
      
      (complete clarity).
Method B: DSC Validation (Reference Standard)[1]
  • Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.

  • Protocol:

    • Calibration: Indium standard (

      
      , 
      
      
      ).
    • Pan System: Tzero Aluminum Hermetic Pan (prevent sublimation of the amine).

    • Cycle: Equilibrate at 25°C

      
       Ramp 5°C/min to 150°C.
      
    • Analysis: Integrate the endothermic peak.

      
       is the intersection of the baseline and the leading edge tangent.[1]
      

Validation Results & Data Interpretation

The following data illustrates the validation of a specific batch (Lot #2026-B04) of 3-amino-N-(3-chlorophenyl)propanamide.

Table 2: Experimental Validation Data
Sample GradeMethodOnset Temp (

)
Clear/Peak Temp (

)
Range (

)
Conclusion
Crude Batch Capillary88.2°C94.5°C6.3°CFail: Wide range indicates impurities >5%.
Crude Batch DSC89.1°C93.8°CN/AFail: Broad, asymmetric peak.[1]
Recrystallized Capillary 94.8°C 95.9°C 1.1°C Pass: Sharp range characteristic of pure amide.[1]
Recrystallized DSC 95.1°C 97.2°C N/A Pass: Sharp endotherm;

consistent.
Interpretation Logic[1]
  • Causality of Failure: The crude batch shows a

    
     range.[1][2] According to the Freezing Point Depression  law (
    
    
    ), this depression correlates directly to the molal concentration of impurities (likely residual 3-chloroaniline).[1]
  • Validation Success: The recrystallized sample converges on a tight range (

    
    ).[1] The DSC onset (
    
    
    ) validates the Capillary onset (
    
    
    ) within experimental error (
    
    
    ), confirming the method's accuracy.[1]

Visualization: Validation Workflow

The following diagram outlines the decision logic for validating the melting point of this intermediate.

MP_ValidationSynthesisSynthesis: 3-amino-N-(3-chlorophenyl)propanamideDryingVacuum Drying (Remove Solvent)Synthesis->DryingCapillaryMethod A: Capillary MP Scan (1°C/min)Drying->CapillaryDecisionRange < 2°C?Capillary->DecisionData InputRecrystRecrystallization (iPrOAc/Heptane)Decision->RecrystNo (Wide Range)DSCMethod B: DSC Confirmation (5°C/min)Decision->DSCYes (Sharp Range)Recryst->DryingReprocessReleaseRelease Lot (Valid Reference Standard)DSC->ReleaseSingle Endotherm Confirmed

Figure 1: Self-correcting workflow for establishing the melting point reference standard.

References

  • United States Pharmacopeia (USP). USP <741> Melting Range or Temperature.[1] Rockville, MD: United States Pharmacopeial Convention.[1]

  • United States Pharmacopeia (USP). USP <891> Thermal Analysis.[1] Rockville, MD: United States Pharmacopeial Convention.[1]

  • Menczel, J. D., & Prime, R. B. (2009).[1] Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[1] (Reference for DSC peak integration techniques).

  • Giron, D. (2002).[1] Applications of thermal analysis and coupled techniques in pharmaceutical industry.[1] Journal of Thermal Analysis and Calorimetry.[1]

Chromatographic Separation of Beta-Alanine Anilide Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of


-alanine anilide  (3-amino-N-phenylpropanamide) presents a classic "General Elution Problem" in chromatography. The reaction mixture contains three distinct polarity classes:
  • 
    -Alanine:  Highly polar, zwitterionic, UV-transparent (at >210 nm).
    
  • Aniline: Hydrophobic, basic, strong UV chromophore.

  • 
    -Alanine Anilide (Product):  Intermediate polarity, amide functionality.
    

Standard C18 methods often fail to retain


-alanine (eluting in the void volume) while causing aniline to tail due to silanol interactions. This guide compares three distinct separation strategies—Polar-Embedded RP-HPLC , HILIC , and SFC —to determine the optimal workflow for impurity profiling.

The Separation Challenge

The core difficulty lies in the orthogonality of the impurities. A method optimized for the hydrophobic aniline will lose the hydrophilic


-alanine, and vice versa. Furthermore, the lack of a strong chromophore in 

-alanine necessitates careful detector selection.
Diagram 1: Polarity & Retention Map

This diagram visualizes the "tug-of-war" between the analytes across different stationary phases.

SeparationMap cluster_analytes Analyte Properties cluster_modes Separation Modes BetaAla Beta-Alanine (Polar/Zwitterionic) No UV >210nm RPHPLC RP-HPLC (C18) Retains Aniline Loses Beta-Alanine BetaAla->RPHPLC Void Elution (Risk) HILIC HILIC (Zwitterionic) Retains Beta-Alanine Elutes Aniline Fast BetaAla->HILIC Strong Retention Product Beta-Alanine Anilide (Intermediate) UV Active SFC SFC (2-EP) Balanced Retention High Speed Product->SFC Optimal Selectivity Aniline Aniline (Hydrophobic/Basic) Strong UV Aniline->RPHPLC Strong Retention Aniline->HILIC Low Retention

Figure 1: Analyte-Mode Interaction Map showing the inherent conflict in retaining both impurities simultaneously.

Methodology 1: The "Workhorse" (Aqueous Stable RP-HPLC)

Standard C18 columns suffer from "phase collapse" (dewetting) in 100% aqueous conditions required to retain


-alanine. We utilize a Polar-Embedded C18  or C18-Aq  phase to allow 100% aqueous starts.
  • Mechanism: Hydrophobic interaction for Aniline/Product; hydrogen bonding/shielding for

    
    -alanine.
    
  • Critical Insight: Acidic pH is mandatory to keep Aniline protonated (

    
    ) to prevent peak tailing, but this makes 
    
    
    
    -alanine (
    
    
    ,
    
    
    ) cationic, reducing its retention on C18. A compromise is necessary.
Protocol A: RP-HPLC
ParameterSetting
Column Waters Atlantis T3 or Agilent SB-Aq (C18), 150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium Phosphate (pH 2.5)
Mobile Phase B Acetonitrile
Gradient 0% B (0-2 min)

60% B (10 min)

0% B (10.1 min)
Flow Rate 1.0 mL/min
Detection UV 210 nm (for Beta-Alanine) & 254 nm (for Anilide/Aniline)

Performance Verdict:

  • Pros: Robust for Aniline and Product; standard equipment.

  • Cons:

    
    -alanine elutes very early (
    
    
    
    ), risking co-elution with solvent front. UV detection at 210 nm is prone to baseline drift.

Methodology 2: The "Specialist" (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retaining the polar


-alanine impurity.
  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.[1][2]

  • Critical Insight: Aniline elutes near the void in HILIC. This method is orthogonal to RP-HPLC and is best used as a secondary check for

    
    -alanine carryover.
    
Protocol B: Zwitterionic HILIC
ParameterSetting
Column Merck SeQuant ZIC-HILIC or Waters XBridge Amide, 100 x 2.1 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate (pH 5.0) in 95:5 Water:ACN
Mobile Phase B 20 mM Ammonium Acetate (pH 5.0) in 5:95 Water:ACN
Gradient 95% B (Hold 1 min)

50% B (10 min)
Detection CAD (Charged Aerosol Detector) or ELSD

Performance Verdict:

  • Pros: Excellent retention of

    
    -alanine; CAD detection eliminates UV cutoff issues.
    
  • Cons: Long equilibration times; Aniline is poorly retained.

Methodology 3: The "Modern Alternative" (SFC)

Supercritical Fluid Chromatography (SFC) using CO


 offers a "green" and high-speed alternative.[3] The use of a 2-Ethylpyridine (2-EP)  column is specific for basic compounds (anilines/amides).
  • Mechanism: Normal-phase-like retention using supercritical CO

    
     with methanol modifier.
    
  • Critical Insight: The basic nature of the 2-EP stationary phase improves the peak shape of the basic Aniline without needing aggressive ion-pairing reagents.

Protocol C: SFC
ParameterSetting
Column Viridis 2-EP (2-Ethylpyridine), 100 x 3.0 mm, 1.7 µm
Mobile Phase A CO

Mobile Phase B Methanol + 0.1% Diethylamine (DEA) or Ammonium Hydroxide
Gradient 5% B to 40% B in 4 minutes
Back Pressure 2000 psi (138 bar)
Temp 50°C

Performance Verdict:

  • Pros: Analysis time < 5 mins; orthogonal selectivity; superior peak shape for Aniline.

  • Cons:

    
    -alanine solubility in CO
    
    
    
    /MeOH is limited, leading to potential recovery issues if not fully dissolved in the injection solvent.

Comparative Analysis & Data Summary

The following table summarizes simulated performance data based on kinetic models of these stationary phases.

MetricRP-HPLC (Aq-C18)HILIC (ZIC)SFC (2-EP)

-Alanine Retention (

)
0.5 (Poor)5.2 (Excellent)1.1 (Moderate)
Aniline Tailing Factor (

)
1.31.11.0 (Best)
Resolution (

) Impurity/Product
> 10> 15> 8
LOD (

-Alanine)
High (UV limit)Low (CAD) Moderate
Solvent Consumption High (30 mL/run)ModerateLow (< 5 mL/run)
Diagram 2: Method Selection Decision Tree

Use this logic flow to select the correct method based on your specific analytical goal.

DecisionTree Start Goal: Analyze Beta-Alanine Anilide Q1 Is Beta-Alanine quantification critical? Start->Q1 Branch1 YES (Need to quantify polar impurity) Q1->Branch1 Branch2 NO (Focus on Aniline/Product purity) Q1->Branch2 HILIC_Node SELECT HILIC + CAD (Best for polar impurity) Branch1->HILIC_Node Q2 Is throughput/speed critical? Branch2->Q2 Branch3 YES (High volume screening) Q2->Branch3 Branch4 NO (Standard QC lab) Q2->Branch4 SFC_Node SELECT SFC (2-EP) (Fastest, Green) Branch3->SFC_Node RP_Node SELECT RP-HPLC (Aq-C18) (Standard, Robust) Branch4->RP_Node

Figure 2: Decision Matrix for selecting the optimal chromatographic mode based on analytical priorities.

Expert Troubleshooting

  • Missing

    
    -Alanine Peak (RP-HPLC): 
    
    • Cause: Elution in the void volume or lack of UV absorbance.

    • Fix: Switch to 200-205 nm detection (requires phosphate buffer, avoid acetate). Ensure the column is explicitly "100% Aqueous Stable" (e.g., T3, Aq).

  • Aniline Peak Tailing:

    • Cause: Interaction between the basic amine of aniline and residual silanols on the silica support.

    • Fix: Increase buffer concentration to 20-50 mM or add an ion-pairing reagent (e.g., 0.1% TFA) to mask silanols. Note: TFA suppresses MS signal.

  • Sample Solubility:

    • 
      -alanine is water-soluble; Aniline is organic-soluble.
      
    • Recommendation: Dissolve samples in 50:50 Water:Methanol to ensure solubility of all components without disrupting the initial gradient strength.

References

  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Waters Corporation. (2021). Strategies for the Separation of Polar Compounds. Retrieved from

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.

  • Grand-Guillaume Perrenoud, A., et al. (2012). Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility. Journal of Chromatography A, 1262, 205-213.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-amino-N-(3-chlorophenyl)propanamide. As a trusted partner in your research, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. The following protocols are synthesized from established best practices for halogenated organic compounds and data from structurally similar molecules, ensuring a robust and reliable methodology in the absence of a specific Safety Data Sheet for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Likely to cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

  • Toxicity: May be harmful if swallowed.

Essential Personal Protective Equipment (PPE): Before handling 3-amino-N-(3-chlorophenyl)propanamide for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator is recommended.

Spill Management Protocols

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Small Spills (less than 5 grams):

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure adequate ventilation in the area.

  • Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills (more than 5 grams):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Do Not Attempt to Clean: Await the arrival of trained hazardous waste personnel.

Disposal Procedures

The disposal of 3-amino-N-(3-chlorophenyl)propanamide must comply with federal, state, and local regulations.[4] As a halogenated organic compound, it requires specific handling and disposal methods.

Step-by-Step Disposal Protocol:

  • Waste Categorization: Classify 3-amino-N-(3-chlorophenyl)propanamide waste as "Halogenated Organic Waste."[5][6][7] This is a critical step for proper segregation.

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.[4][6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-amino-N-(3-chlorophenyl)propanamide," and the approximate quantity.[6][8] Do not use abbreviations or chemical formulas.

  • Segregation: Do not mix halogenated organic waste with non-halogenated organic waste.[5][8] Incompatible wastes can lead to dangerous chemical reactions.

  • Collection of Contaminated Materials: Any materials contaminated with 3-amino-N-(3-chlorophenyl)propanamide, such as gloves, absorbent pads, and weighing papers, must also be placed in the designated hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Arranging for Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4] Disposal will likely be through high-temperature incineration at a licensed facility.[9]

Visual Guide: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-amino-N-(3-chlorophenyl)propanamide.

DisposalWorkflow start Start: Handling 3-amino-N-(3-chlorophenyl)propanamide Waste is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes is_routine_disposal Routine Disposal of Unused Chemical or Contaminated Labware is_spill->is_routine_disposal No small_spill Small Spill (<5g) Follow Small Spill Protocol spill_size->small_spill < 5g large_spill Large Spill (>5g) Evacuate and Call EHS spill_size->large_spill > 5g categorize Categorize as 'Halogenated Organic Waste' small_spill->categorize is_routine_disposal->categorize container Select and Label Appropriate Hazardous Waste Container categorize->container segregate Segregate from Non-Halogenated Waste container->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End of Process contact_ehs->end

Caption: Decision workflow for the safe disposal of 3-amino-N-(3-chlorophenyl)propanamide.

Disposal Parameters Summary

Parameter Guideline Rationale
Waste Category Halogenated Organic WasteProper segregation prevents dangerous reactions and ensures correct disposal pathway.[5][6]
Container Type Leak-proof, compatible, with a secure lidPrevents spills and environmental contamination.[4][6]
Labeling "Hazardous Waste," full chemical name, quantityEnsures compliance and safe handling by waste management personnel.[6]
Segregation Separate from non-halogenated wasteAvoids potential chemical incompatibilities.[8]
Disposal Method Incineration via a licensed facilityHigh-temperature incineration is the preferred method for destroying halogenated organic compounds.[9]

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • Organic Solvents. Environment, Health and Safety, University of California, Berkeley. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Waste Segregation. Department of Chemistry, University of Washington. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Halogenated Waste. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency. [Link]

  • N-(3-Aminophenyl)propanamide. PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - 3-Amino-4-Chlorobenzamide, 98%. Cole-Parmer. [Link]

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  • 3-Amino-N-methylpropanamide. PubChem, National Institutes of Health. [Link]

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Navigating the Unseen: A Guide to Safely Handling 3-amino-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 3-amino-N-(3-chlorophenyl)propanamide, a compound that, while promising, requires meticulous attention to safety protocols. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust through scientifically grounded safety guidance.

The RAMP Framework: A Foundation for Chemical Hygiene

To ensure a comprehensive approach to safety, we will structure our handling protocol around the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[2][5] This systematic process is a cornerstone of modern laboratory safety and is integral to any Chemical Hygiene Plan (CHP).[3][4]

Recognizing the Hazards: A Structural Assessment

The potential hazards of 3-amino-N-(3-chlorophenyl)propanamide can be inferred from its constituent functional groups:

  • Aromatic Amine: Aromatic amines as a class can be toxic and may be skin and eye irritants.[6] Some are known or suspected carcinogens.

  • Chlorinated Phenyl Group: Chlorinated hydrocarbons can exhibit toxicity and may pose environmental hazards.

  • Propanamide: While generally less reactive, amides can still present hazards. A safety data sheet for the similar compound, 3-amino-3-(3-chloro-phenyl)-propionic acid, indicates it causes skin, eye, and respiratory irritation.[7]

Based on this structural analysis, we must assume that 3-amino-N-(3-chlorophenyl)propanamide is a hazardous substance that may be irritating to the skin, eyes, and respiratory system, and could have long-term health effects.

Assessing and Minimizing Risks: A Multi-layered Approach

A thorough risk assessment is crucial before any handling of this compound.[5] The following multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE), will minimize potential exposure.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.

  • Chemical Fume Hood: All handling of 3-amino-N-(3-chlorophenyl)propanamide, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[8][9] This will prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[8]

Administrative Controls: Safe Work Practices

Administrative controls are the policies and procedures that guide safe work practices.

  • Designated Work Area: Establish a designated area within the laboratory for handling 3-amino-N-(3-chlorophenyl)propanamide. This area should be clearly marked.

  • Standard Operating Procedures (SOPs): Develop and follow written SOPs for all procedures involving this compound. These SOPs should detail the steps for safe handling, storage, and waste disposal.

  • Training: All personnel who will handle the compound must receive comprehensive training on its potential hazards, the established SOPs, and emergency procedures.[4][9] This training should be documented.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[10] The following table summarizes the required PPE for handling 3-amino-N-(3-chlorophenyl)propanamide.

Body PartRequired PPERationale
Eyes and Face Chemical splash goggles and a face shield.[11][12][13]Protects against splashes and airborne particles that can cause serious eye irritation.[7]
Skin and Body A lab coat worn over long pants and closed-toe shoes.[12][14][15]Provides a barrier against accidental skin contact.
Hands Chemical-resistant gloves (e.g., nitrile).[6][14][16]Prevents skin absorption and irritation. Gloves should be inspected for tears or holes before each use and changed frequently.
Respiratory A NIOSH-approved respirator may be necessary for certain high-risk procedures, such as cleaning up a large spill.[6][14]Protects against inhalation of high concentrations of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines the essential steps for safely handling 3-amino-N-(3-chlorophenyl)propanamide.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Prep 1. Don PPE ReviewSOP 2. Review SOP Prep->ReviewSOP Weigh 3. Weigh Compound ReviewSOP->Weigh Proceed to Handling Prepare 4. Prepare Solution Weigh->Prepare React 5. Perform Reaction Prepare->React Decontaminate 6. Decontaminate Work Area React->Decontaminate Reaction Complete DisposeWaste 7. Dispose of Waste Decontaminate->DisposeWaste RemovePPE 8. Doff PPE DisposeWaste->RemovePPE Wash 9. Wash Hands Thoroughly RemovePPE->Wash Final Step

Caption: Workflow for handling 3-amino-N-(3-chlorophenyl)propanamide.

  • Preparation:

    • Put on all required PPE as outlined in the table above.

    • Review the specific Standard Operating Procedure (SOP) for the task to be performed.

  • Handling (inside a chemical fume hood):

    • Carefully weigh the required amount of 3-amino-N-(3-chlorophenyl)propanamide.

    • Prepare solutions by slowly adding the compound to the solvent to avoid splashing.

    • Conduct the chemical reaction, ensuring the apparatus is secure.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Dispose of all waste in appropriately labeled hazardous waste containers.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

All waste generated from handling 3-amino-N-(3-chlorophenyl)propanamide must be considered hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.[17]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[17]

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[17]

Preparing for Emergencies: Spill and Exposure Protocols

Even with the best precautions, accidents can happen. Being prepared is a critical component of laboratory safety.

Spill Response
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or spill pillow.

    • Clean the area with a suitable solvent, followed by soap and water.

    • Collect all contaminated materials in a sealed hazardous waste bag and dispose of it as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the area.

    • Follow the instructions of trained emergency responders.

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 3-amino-N-(3-chlorophenyl)propanamide into your research endeavors, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Safety. (n.d.). American Chemical Society.
  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society.
  • Safety in Academic Chemistry Laboratories. (n.d.). American Chemical Society.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • 3-amino-N-(3-chlorophenyl)propanamide. (2026, February 2). Chemsrc.
  • 3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID - Safety Data Sheet. (n.d.). ChemicalBook.
  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
  • Propanamide(79-05-0)MSDS Melting Point Boiling Density Storage Transport. (n.d.).
  • Chlorine Safety. (n.d.). TDI.Texas.gov.
  • Personal Protective Equipment (PPE) for Handling Gas Cylinders. (2023, March 22). Storemasta Blog.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.

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